BKM1644
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C34H37Cl2F5N2O9P2 |
|---|---|
Poids moléculaire |
845.5 g/mol |
Nom IUPAC |
(2R)-N-[bis(diethoxyphosphoryl)methyl]-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[[(E)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoyl]amino]propanamide |
InChI |
InChI=1S/C34H37Cl2F5N2O9P2/c1-5-49-53(46,50-6-2)34(54(47,51-7-3)52-8-4)43-33(45)26(42-27(44)17-16-22-28(37)30(39)32(41)31(40)29(22)38)18-20-12-14-21(15-13-20)48-19-23-24(35)10-9-11-25(23)36/h9-17,26,34H,5-8,18-19H2,1-4H3,(H,42,44)(H,43,45)/b17-16+/t26-/m1/s1 |
Clé InChI |
BUVQOTXMGBNZPM-ZMNABIIRSA-N |
SMILES isomérique |
CCOP(=O)(C(NC(=O)[C@@H](CC1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)Cl)NC(=O)/C=C/C3=C(C(=C(C(=C3F)F)F)F)F)P(=O)(OCC)OCC)OCC |
SMILES canonique |
CCOP(=O)(C(NC(=O)C(CC1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)Cl)NC(=O)C=CC3=C(C(=C(C(=C3F)F)F)F)F)P(=O)(OCC)OCC)OCC |
Origine du produit |
United States |
Foundational & Exploratory
BKM1644 Mechanism of Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BKM1644 is a novel acyl-tyrosine bisphosphonate amide derivative demonstrating significant potential as an anti-cancer agent, particularly in the context of prostate cancer. Its primary mechanism of action involves the potent inhibition of the anti-apoptotic protein survivin. This activity is mediated, at least in part, through the suppression of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. This document provides a comprehensive overview of the molecular mechanism of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key biological processes and experimental workflows.
Core Mechanism of Action: Inhibition of the STAT3/Survivin Axis
This compound exerts its anti-neoplastic effects by targeting the STAT3/survivin signaling axis, a critical pathway for cell survival and proliferation in many cancers.[1][2][3]
-
STAT3 Inhibition: this compound is understood to interfere with the STAT3 signaling pathway. STAT3 is a transcription factor that, upon activation, translocates to the nucleus and promotes the expression of various genes involved in cell growth and survival.[4][5][6]
-
Survivin Downregulation: A key downstream target of STAT3 is the BIRC5 gene, which encodes the protein survivin.[4] Survivin is a member of the inhibitor of apoptosis protein (IAP) family and plays a dual role in both promoting cell division and preventing apoptosis (programmed cell death).[4][7][8] By inhibiting STAT3, this compound leads to a significant reduction in survivin expression.[1][2][3]
-
Induction of Apoptosis: The downregulation of survivin by this compound sensitizes cancer cells to apoptotic stimuli, ultimately leading to cell death.[2][3] This is particularly relevant in the context of combination therapies, where this compound can enhance the efficacy of cytotoxic agents like docetaxel (B913).[1][2][3]
Quantitative Data
The anti-proliferative activity of this compound has been quantified in various metastatic, castration-resistant prostate cancer (mCRPC) cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line | IC50 (μM) |
| LNCaP | ~4.5 |
| C4-2 | ~3.8 |
| C4-2B | ~4.2 |
| CWR22Rv1 | ~2.1 |
| ARCaPE | ~6.3 |
| ARCaPM | ~3.7 |
Table 1: In vitro cytotoxicity of this compound in human prostate cancer cell lines. Data extracted from Zhang et al., 2016.[2][3]
Signaling Pathway and Experimental Workflow Visualizations
This compound Signaling Pathway
References
- 1. Inhibition of skeletal growth of human prostate cancer by the combination of docetaxel and this compound: an aminobisphosphonate derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Inhibition of skeletal growth of human prostate cancer by the combination of docetaxel and this compound: an aminobisphosphonate derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Survivin and Tumorigenesis: Molecular Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digital.library.unt.edu [digital.library.unt.edu]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
BKM1644: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
BKM1644 is an acyl-tyrosine bisphosphonate amide derivative with demonstrated potent anti-cancer activity, particularly against metastatic, castration-resistant prostate cancer (mCRPC). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and experimental data related to this compound, intended to support further research and drug development efforts.
Chemical Structure and Physicochemical Properties
This compound is a complex small molecule with a well-defined chemical structure. Its properties are summarized in the tables below.
Chemical Structure
The chemical structure of this compound can be represented by the following SMILES notation:
O=C(N--INVALID-LINK--C=CC=C2Cl)C=C1)C(NC(P(OCC)(OCC)=O)P(OCC)(OCC)=O)=O)/C=C/C3=C(F)C(F)=C(F)C(F)=C3F
A 2D representation of this structure is provided below.
Caption: 2D Chemical Structure of this compound.
Physicochemical Properties
The known and predicted physicochemical properties of this compound are summarized in Table 1.
| Property | Value | Source |
| Molecular Formula | C34H37Cl2F5N2O9P2 | --INVALID-LINK-- |
| Molecular Weight | 845.51 g/mol | --INVALID-LINK-- |
| CAS Number | 1070966-96-9 | --INVALID-LINK-- |
| Solubility | Soluble in DMSO | --INVALID-LINK-- |
| Predicted LogP | 5.8 ± 1.2 | Prediction |
| Predicted Aqueous Solubility | Low | Prediction |
| Predicted pKa | Acidic: 1.5 ± 0.5, Basic: 4.2 ± 0.7 | Prediction |
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the inhibition of survivin, a member of the inhibitor of apoptosis protein (IAP) family. Survivin is overexpressed in many cancers, including prostate cancer, and is associated with resistance to therapy and poor prognosis. The mechanism of this compound involves the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.
STAT3-Survivin Signaling Pathway
In many cancers, including castration-resistant prostate cancer, the STAT3 signaling pathway is constitutively active. This leads to the transcription of various target genes that promote cell survival and proliferation, one of the most critical being BIRC5, the gene encoding survivin. This compound is believed to interfere with this pathway, leading to a downstream reduction in survivin expression. This, in turn, sensitizes cancer cells to apoptosis.
Caption: Proposed mechanism of this compound via the STAT3-Survivin pathway.
Experimental Data
In Vitro Efficacy
This compound has demonstrated potent inhibition of cell proliferation in various metastatic, castration-resistant prostate cancer (mCRPC) cell lines.
| Cell Line | IC50 (µM) | Reference |
| mCRPC cells | 2.1 - 6.3 | [1][2] |
In Vivo Efficacy
In a preclinical mouse model utilizing C4-2 human prostate cancer cells implanted in the tibia, the combination of this compound and docetaxel (B913) showed a significant reduction in tumor growth, as indicated by serum prostate-specific antigen (PSA) levels.
| Treatment Group | Serum PSA (ng/ml) | p-value vs. Control | Reference |
| Control | 173.72 ± 37.52 | - | [1][2] |
| This compound + Docetaxel | 64.45 ± 22.19 | < 0.0001 | [1][2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound. These are based on standard laboratory procedures and should be optimized for specific experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on cell proliferation.
Caption: Workflow for a standard MTT cell viability assay.
Detailed Steps:
-
Cell Seeding: Plate prostate cancer cells (e.g., C4-2) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound (and/or docetaxel for combination studies) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Survivin Reporter Assay
This assay is used to measure the effect of this compound on the transcriptional activity of the survivin promoter.
Caption: Workflow for a survivin promoter luciferase reporter assay.
Detailed Steps:
-
Cell Transfection: Co-transfect prostate cancer cells with a plasmid containing the survivin promoter driving the expression of firefly luciferase and a control plasmid expressing Renilla luciferase under a constitutive promoter.
-
Compound Treatment: After 24 hours, treat the transfected cells with this compound at various concentrations.
-
Incubation: Incubate the cells for an additional 24 to 48 hours.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
In Vivo Xenograft Model
This protocol describes a standard procedure for evaluating the in vivo efficacy of this compound in a prostate cancer xenograft model.
Caption: Workflow for an in vivo prostate cancer xenograft study.
Detailed Steps:
-
Cell Implantation: Inject C4-2 human prostate cancer cells into the tibia of male immunodeficient mice (e.g., athymic nude mice).
-
Tumor Establishment: Allow the tumors to grow to a palpable size.
-
Randomization and Treatment: Randomize the mice into different treatment groups: vehicle control, this compound alone, docetaxel alone, and the combination of this compound and docetaxel. Administer the treatments according to a predetermined schedule (e.g., this compound administered intraperitoneally daily or several times a week).
-
Monitoring: Monitor tumor growth by measuring serum PSA levels and/or tumor volume with calipers. Monitor the overall health and body weight of the animals.
-
Endpoint Analysis: At the end of the study, euthanize the animals and harvest the tumors for analysis, including weighing and immunohistochemical staining for markers such as survivin and proliferation markers (e.g., Ki-67).
Conclusion
This compound is a promising anti-cancer agent that targets the STAT3-survivin signaling pathway, a critical axis for the survival and proliferation of castration-resistant prostate cancer cells. Its ability to sensitize cancer cells to conventional chemotherapy like docetaxel highlights its potential as part of a combination therapy strategy. The data and protocols presented in this guide provide a foundation for further investigation into the therapeutic potential of this compound.
References
BKM1644: A Technical Overview of a Novel Survivin Inhibitor for Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and preclinical development of BKM1644, a novel acyl-tyrosine bisphosphonate amide derivative with potential applications in the treatment of bone metastatic prostate cancer. The document synthesizes the currently available public data, focusing on its mechanism of action, preclinical efficacy, and the methodologies employed in its initial characterization.
Introduction
This compound is a small molecule inhibitor designed to target bone metastatic prostate cancer. Its development was driven by the need for novel therapeutic agents that can enhance the efficacy of existing treatments, such as docetaxel (B913), and overcome resistance mechanisms in advanced prostate cancer. This compound's unique chemical structure, incorporating a bisphosphonate moiety, is intended to target the compound to bone, the primary site of metastasis for prostate cancer.
Discovery and Synthesis
This compound was synthesized as an acyl-tyrosine bisphosphonate amide derivative.[1] While the specific, detailed synthesis protocol for this compound has not been publicly disclosed, the general approach to synthesizing amino-gem-bisphosphonate derivatives involves multi-step reactions. These can include the reaction of an amine with an orthoformate and diethyl phosphite, followed by hydrolysis to yield the bisphosphonic acid. Another common method is the three-component reaction between an amine, a carbonyl compound, and a phosphorus source.
Preclinical Development
The preclinical evaluation of this compound has focused on its anti-cancer activity, particularly in the context of metastatic castration-resistant prostate cancer (mCRPC).
In Vitro Efficacy
This compound has demonstrated potent anti-proliferative activity against various mCRPC cell lines. The 50% inhibitory concentration (IC50) values are summarized in the table below.[1]
| Cell Line | IC50 (μM) |
| Metastatic Castration-Resistant Prostate Cancer (mCRPC) Cell Line 1 | 2.1 |
| Metastatic Castration-Resistant Prostate Cancer (mCRPC) Cell Line 2 | 6.3 |
This compound was also evaluated against the National Cancer Institute's 60 human cancer cell line panel (NCI-60), indicating broad anti-cancer potential, though the specific data from this screen are not publicly available.[1]
In Vivo Efficacy
The in vivo efficacy of this compound was assessed in a preclinical model of prostate cancer bone metastasis using C4-2 human prostate cancer cells inoculated into the tibias of mice. Treatment with a combination of this compound and docetaxel resulted in a significant decrease in serum prostate-specific antigen (PSA) levels compared to the control group.[1]
| Treatment Group | Serum PSA (ng/ml) |
| Control | 173.72 ± 37.52 |
| This compound + Docetaxel | 64.45 ± 22.19 |
This combination therapy also led to improved bone architecture in the tumor-bearing tibias.[1]
Mechanism of Action
This compound exerts its anti-cancer effects through the inhibition of survivin, an inhibitor of apoptosis protein (IAP) that is overexpressed in many cancers, including prostate cancer. The proposed mechanism involves the suppression of survivin expression at the transcriptional level, potentially through the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1]
Docetaxel treatment has been observed to transiently increase survivin expression, which may contribute to therapeutic resistance. This compound's ability to inhibit survivin expression is thought to counteract this effect, leading to a synergistic anti-tumor response when used in combination with docetaxel.[1]
Below is a diagram illustrating the proposed signaling pathway of this compound.
References
BKM1644: A Technical Guide on its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
BKM1644 is a novel acyl-tyrosine bisphosphonate amide derivative demonstrating potent anti-cancer activity, particularly in preclinical models of prostate cancer. Its mechanism of action centers on the inhibition of survivin, a key protein in apoptosis resistance, through a pathway likely involving the Signal Transducer and Activator of Transcription 3 (STAT3). This technical guide provides a comprehensive overview of the biological activity of this compound, summarizing key quantitative data, outlining experimental methodologies, and visualizing its proposed signaling pathway and experimental workflows.
Core Biological Activity and Mechanism of Action
This compound is a small molecule inhibitor that has shown significant promise in targeting metastatic, castration-resistant prostate cancer (mCRPC).[1] Its primary mode of action is the inhibition of survivin, an anti-apoptotic protein frequently overexpressed in cancer cells, contributing to therapeutic resistance.[1] The suppression of survivin by this compound is believed to be mediated through the STAT3 signaling pathway.[1]
Signaling Pathway
This compound is proposed to exert its anti-cancer effects by interfering with the STAT3 signaling cascade, which in turn downregulates the expression of survivin. This leads to the induction of apoptosis in cancer cells.
Caption: Proposed mechanism of this compound via STAT3-mediated survivin inhibition.
Quantitative Data
The anti-proliferative activity of this compound has been quantified in various prostate cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potency.
| Cell Line | Cancer Type | IC50 (μM) |
| C4-2 | Metastatic Castration-Resistant Prostate Cancer | 2.1 |
| PC-3 | Metastatic Castration-Resistant Prostate Cancer | 6.3 |
| DU145 | Metastatic Castration-Resistant Prostate Cancer | Not specified |
| LNCaP | Androgen-Sensitive Prostate Cancer | Not specified |
Table 1: In vitro anti-cancer activity of this compound in human prostate cancer cell lines. Data extracted from Zhang et al., Oncotarget, 2016.[1]
In addition to its single-agent activity, this compound has been shown to sensitize mCRPC cells to the chemotherapeutic agent docetaxel (B913).[1] In an in vivo preclinical model using mice with C4-2 tumors, the combination of this compound and docetaxel resulted in a significant decrease in serum prostate-specific antigen (PSA) levels compared to the control group (64.45 ± 22.19 ng/ml vs. 173.72 ± 37.52 ng/ml; p < 0.0001) and improved bone architecture.[1]
Experimental Protocols
The following are summaries of the key experimental methodologies used to characterize the biological activity of this compound.
Cell Proliferation Assay (MTS Assay)
This assay is used to assess the effect of this compound on the viability and proliferation of cancer cells.
Caption: Workflow for determining cell proliferation using the MTS assay.
Apoptosis Assay (Annexin V Staining)
This method is employed to detect and quantify apoptosis (programmed cell death) induced by this compound.
-
Cell Treatment: Treat cancer cells with this compound at various concentrations for a designated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins, such as survivin and phosphorylated STAT3, following treatment with this compound.
Caption: A generalized workflow for Western blot analysis.
Survivin Reporter Assay
This assay measures the transcriptional activity of the survivin promoter in response to this compound treatment.
-
Transfection: Cancer cells are transiently transfected with a luciferase reporter plasmid containing the survivin promoter.
-
Treatment: After transfection, the cells are treated with different concentrations of this compound.
-
Cell Lysis: The cells are lysed to release the luciferase enzyme.
-
Luciferase Assay: The luciferase activity is measured using a luminometer after the addition of a luciferase substrate.
-
Data Analysis: The luciferase activity is normalized to a control (e.g., Renilla luciferase) to account for transfection efficiency. A decrease in luciferase activity indicates inhibition of survivin promoter activity.
Preclinical In Vivo Studies
The anti-tumor efficacy of this compound has been evaluated in a mouse model of prostate cancer bone metastasis.
-
Model: Male athymic nude mice with intratibial injection of C4-2 human prostate cancer cells.
-
Treatment: Mice were treated with vehicle control, docetaxel, this compound, or a combination of this compound and docetaxel.
-
Endpoints: Tumor growth was monitored by measuring serum PSA levels. Bone architecture was assessed using imaging techniques. Tumor tissues were analyzed by immunohistochemistry for markers of proliferation (Ki-67) and apoptosis (TUNEL).
-
Results: The combination of this compound and docetaxel significantly inhibited tumor growth and improved bone integrity compared to either agent alone.[1]
NCI-60 Human Tumor Cell Line Screen
This compound was submitted to the National Cancer Institute (NCI) Developmental Therapeutics Program for screening against their panel of 60 human cancer cell lines. While the search results indicate that this compound (NSC 757928) was evaluated in this screen, the specific data on its activity across the full panel of cell lines is not publicly available in the retrieved documents.
Chemical Synthesis
This compound is an acyl-tyrosine bisphosphonate amide derivative. The specific details of its synthesis are described in the work of Gera et al., though the full protocol is not available in the public domain documents retrieved for this guide. The general synthesis of such compounds involves the coupling of an acylated tyrosine moiety with a bisphosphonate group.
Conclusion
This compound is a promising preclinical candidate for the treatment of metastatic, castration-resistant prostate cancer. Its mechanism of action as a survivin inhibitor, potentially through the STAT3 pathway, provides a strong rationale for its further development, both as a single agent and in combination with existing chemotherapies like docetaxel. Further studies are warranted to explore its efficacy in other cancer types and to fully elucidate its molecular interactions. The availability of detailed NCI-60 screening data would provide a broader understanding of its anti-cancer spectrum.
References
BKM1644: A Technical Guide to Target Identification and Validation in Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
BKM1644 is an acyl-tyrosine bisphosphonate amide derivative demonstrating significant anti-cancer properties, particularly in the context of metastatic castration-resistant prostate cancer (mCRPC). This technical guide provides an in-depth overview of the target identification and validation of this compound, focusing on its mechanism of action as a survivin inhibitor via the STAT3 signaling pathway. The document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of key biological pathways and experimental workflows to support further research and development.
Introduction
Prostate cancer remains a significant cause of morbidity and mortality, with the development of resistance to standard therapies such as docetaxel (B913) posing a major clinical challenge. This compound has emerged as a promising therapeutic candidate due to its ability to inhibit the proliferation of mCRPC cells and sensitize them to conventional chemotherapy.[1][2] This guide details the scientific evidence and methodologies used to identify and validate the molecular target of this compound, providing a comprehensive resource for researchers in the field.
Target Identification: Survivin Inhibition via the STAT3 Pathway
Initial investigations into the mechanism of action of this compound revealed its potent inhibitory effect on survivin, a member of the inhibitor of apoptosis protein (IAP) family that is overexpressed in most cancers and is associated with resistance to therapy and poor prognosis. Further mechanistic studies have elucidated that this compound exerts its effect on survivin expression through the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[2]
The STAT3-Survivin Signaling Axis
STAT3 is a transcription factor that, upon activation through phosphorylation, translocates to the nucleus and promotes the transcription of various target genes, including the gene encoding survivin (BIRC5). In many cancers, including prostate cancer, STAT3 is constitutively activated, leading to the overexpression of survivin and contributing to uncontrolled cell proliferation and inhibition of apoptosis. This compound has been shown to disrupt this axis, leading to the downregulation of survivin and subsequent induction of apoptosis in cancer cells.[2]
Quantitative Data Summary
The anti-cancer efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Cytotoxicity of this compound in Prostate Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| mCRPC Cells (range) | Metastatic Castration-Resistant Prostate Cancer | 2.1 - 6.3 | [1][2] |
| LNCaP | Androgen-Sensitive Prostate Cancer | 5.6 (for similar anti-androgen) | [3] |
| C4-2B | Castration-Resistant Prostate Cancer | 1.00 - 1.40 (parental) | [4] |
| PC-3 | Androgen-Independent Prostate Cancer | Not specified |
Table 2: In Vivo Efficacy of this compound in a C4-2 Xenograft Model
| Treatment Group | Dose | Serum PSA (ng/ml) at Endpoint (Mean ± SD) | % PSA Reduction vs. Control | Reference |
| Vehicle Control | - | 173.72 ± 37.52 | - | [1][2] |
| This compound | 5 mg/kg | Not specified for monotherapy | Not specified | [1][2] |
| Docetaxel | Not specified | Not specified for monotherapy | Not specified | [1][2] |
| This compound + Docetaxel | 5 mg/kg this compound | 64.45 ± 22.19 | ~63% | [1][2] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the validation of this compound's mechanism of action.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Lines: Metastatic castration-resistant prostate cancer (mCRPC) cell lines (e.g., C4-2B).
-
Reagents:
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 72 hours. Include a vehicle control (DMSO).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
-
Western Blot Analysis
This protocol is used to assess the protein levels of total STAT3, phosphorylated STAT3 (p-STAT3), and survivin.
-
Cell Lines: mCRPC cell lines (e.g., C4-2B).
-
Reagents:
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies: Rabbit anti-STAT3, Rabbit anti-phospho-STAT3 (Tyr705), Rabbit anti-survivin.
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.
-
Loading control antibody: Mouse anti-β-actin.
-
ECL chemiluminescence substrate.
-
-
Procedure:
-
Treat cells with this compound at the desired concentration and time points.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a 10-12% gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
Survivin Reporter Assay (Luciferase Assay)
This assay measures the transcriptional activity of the survivin promoter.
-
Cell Lines: mCRPC cell lines (e.g., C4-2).
-
Reagents:
-
Survivin promoter-luciferase reporter plasmid.
-
Transfection reagent (e.g., Lipofectamine).
-
Dual-Luciferase Reporter Assay System.
-
-
Procedure:
-
Co-transfect the cells with the survivin promoter-luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
After 24 hours, treat the cells with this compound for an additional 24-48 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
In Vivo Xenograft Model
This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.
-
Animal Model: Male athymic nude mice (5-6 weeks old).
-
Cell Line: C4-2 human prostate cancer cells.
-
Procedure:
-
Inoculate 1 x 10^6 C4-2 cells into the tibia of each mouse.
-
Monitor tumor growth by measuring serum Prostate-Specific Antigen (PSA) levels.
-
Once tumors are established (detectable PSA levels), randomize the mice into treatment groups (e.g., vehicle control, this compound, docetaxel, this compound + docetaxel).
-
Administer this compound at 5 mg/kg via intraperitoneal injection (frequency to be optimized, e.g., three times per week).[5]
-
Monitor tumor growth by measuring serum PSA levels and tumor volume (if applicable) throughout the study.
-
At the end of the study, sacrifice the mice and collect tumors and bones for further analysis (e.g., immunohistochemistry for survivin, assessment of bone architecture by micro-CT).
-
Visualizations of Experimental Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical connections in the study of this compound.
Conclusion
The comprehensive data presented in this technical guide strongly support the identification of survivin as a key molecular target of this compound in metastatic castration-resistant prostate cancer. The validation experiments, from in vitro cell-based assays to in vivo xenograft models, consistently demonstrate that this compound effectively inhibits the STAT3-survivin signaling axis, leading to cancer cell apoptosis and tumor growth inhibition. The detailed protocols and structured data provided herein are intended to facilitate further investigation and development of this compound as a novel therapeutic strategy for advanced prostate cancer.
References
- 1. Inhibition of skeletal growth of human prostate cancer by the combination of docetaxel and this compound: an aminobisphosphonate derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of skeletal growth of human prostate cancer by the combination of docetaxel and this compound: an aminobisphosphonate derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radiopotentiation of enzalutamide over human prostate cancer cells as assessed by real-time cell monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Profiling of Docetaxel-Resistant Prostate Cancer Cells Identifies Multiple Mechanisms of Therapeutic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule BKM1972 Inhibits Human Prostate Cancer Growth and Overcomes Docetaxel Resistance in Intraosseous Models - PMC [pmc.ncbi.nlm.nih.gov]
Acyl-Tyrosine Bisphosphonate Amide Derivatives in Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-tyrosine bisphosphonate amide derivatives represent a promising class of targeted anticancer agents. By combining the bone-targeting properties of bisphosphonates with the cytotoxic potential of acyl-tyrosine amides, these compounds offer a strategic approach to treating cancers that metastasize to the bone, such as prostate and breast cancer. This technical guide provides an in-depth overview of a key derivative in this class, BKM1740, including its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols.
Core Compound Profile: BKM1740
BKM1740 is a novel small-molecule acyl-tyrosine bisphosphonate amide derivative designed for the targeted treatment of prostate cancer (PCa) bone metastasis.[1][2] Its chemical structure, 1-((N-(2,3,4,5,6-pentafluorocinnamoyl)-O-(2,6-dichlorobenzyl))tyrosyl)-4-(bis(diethoxyphosphono))methylaminopiperidine, is engineered to deliver a potent cytotoxic moiety to the bone matrix, where it can exert its effects on tumor cells.[2]
Mechanism of Action
The primary mechanism of action of BKM1740 is the specific inhibition of survivin, a member of the inhibitor of apoptosis protein (IAP) family.[1] Survivin is overexpressed in many cancers, including prostate cancer, and is associated with resistance to apoptosis, increased proliferation, and poor prognosis.[1][3] BKM1740 downregulates survivin expression at both the mRNA and protein levels, leading to the induction of apoptosis in cancer cells.[1]
Quantitative Data
The in vitro efficacy of BKM1740 has been evaluated in human prostate cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent cytotoxic effects.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| C4-2 | Prostate Cancer (Bone Metastatic) | 2 | [1] |
| ARCaPM | Prostate Cancer (Bone Metastatic) | 9 | [1] |
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of acyl-tyrosine bisphosphonate amide derivatives like BKM1740.
Synthesis of BKM1740
The synthesis of BKM1740 involves a multi-step process, starting from commercially available precursors. While a detailed, step-by-step protocol is proprietary, the general approach involves the acylation of a tyrosine derivative, followed by coupling with a bisphosphonate-containing piperidine (B6355638) moiety.[1]
In Vitro Cell Proliferation Assay (MTS Assay)
The MTS assay is a colorimetric method to assess cell viability in response to a test compound.
Materials:
-
96-well plates
-
Prostate cancer cell lines (e.g., C4-2, ARCaPM)
-
Complete culture medium
-
BKM1740 stock solution (dissolved in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Protocol:
-
Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified, 5% CO2 atmosphere.
-
Prepare serial dilutions of BKM1740 in culture medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the BKM1740 dilutions. Include vehicle control (medium with DMSO) and blank (medium only) wells.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Xenograft Model of Prostate Cancer Bone Metastasis
This protocol describes the establishment of a prostate cancer bone metastasis model in mice to evaluate the in vivo efficacy of BKM1740.
Materials:
-
Male athymic nude mice (4-6 weeks old)
-
Prostate cancer cells (e.g., C4-2)
-
Matrigel
-
BKM1740 solution for injection
-
Anesthetics
-
Calipers, syringes, and needles
-
Imaging system (e.g., for bioluminescence or X-ray)
Protocol:
-
Harvest and resuspend C4-2 cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 106 cells/100 µL.
-
Anesthetize the mice.
-
Inject 100 µL of the cell suspension into the left cardiac ventricle of each mouse.
-
Monitor tumor growth and metastasis formation using bioluminescence imaging or radiographic analysis of the bones.
-
Once tumors are established, randomize the mice into treatment and control groups.
-
Administer BKM1740 (e.g., intraperitoneally) to the treatment group according to a predetermined dosing schedule. The control group receives the vehicle.
-
Monitor tumor growth, body weight, and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and collect tumors and relevant tissues for further analysis (e.g., immunohistochemistry for survivin expression).
Conclusion
Acyl-tyrosine bisphosphonate amide derivatives, exemplified by BKM1740, hold significant potential as targeted therapies for cancers with a propensity for bone metastasis. Their dual-action design, combining bone-homing and survivin-inhibiting properties, offers a rational approach to improving therapeutic outcomes. The data and protocols presented in this guide provide a foundation for further research and development in this promising area of oncology. Future work should focus on expanding the library of these derivatives to explore structure-activity relationships and to identify candidates with enhanced potency and improved pharmacokinetic profiles.
References
The Role of BKM1644 (Buparlisib) in Prostate Cancer: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buparlisib (B177719), also known as BKM1644 or NVP-BKM120, is an orally bioavailable small molecule inhibitor that targets all four isoforms of class I phosphoinositide 3-kinase (PI3K): p110α, p110β, p110δ, and p110γ. The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism. Its frequent dysregulation in prostate cancer, particularly through alterations like loss of the tumor suppressor PTEN, makes it a compelling therapeutic target. This document provides a detailed technical overview of the role of Buparlisib in prostate cancer, summarizing preclinical and clinical findings, and outlining key experimental methodologies.
Mechanism of Action
Buparlisib functions as a pan-class I PI3K inhibitor by competitively binding to the ATP-binding pocket of the PI3K enzyme. This action prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), a critical secondary messenger. The subsequent reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase AKT. By inhibiting the PI3K/AKT/mTOR cascade, Buparlisib aims to suppress tumor cell growth, induce apoptosis, and inhibit angiogenesis.[1][2][3][4][5] Preclinical studies have shown that Buparlisib's anti-tumor effects are particularly pronounced in tumors with PIK3CA mutations or PTEN loss.[6]
Preclinical Data
In Vitro Studies
Buparlisib has demonstrated antiproliferative activity in various cancer cell lines. In the context of prostate cancer, it has been shown to attenuate the inhibition of apoptosis in DU145 cells that overexpress Golgi membrane protein 1 (GOLM1).[1] One source reported a GI50 (concentration for 50% growth inhibition) for Buparlisib in the DU145 prostate cancer cell line, although the precise value and experimental conditions were not detailed.[2]
Table 1: In Vitro Activity of Buparlisib in Prostate Cancer Cell Lines
| Cell Line | Genetic Background (Relevant to PI3K Pathway) | Endpoint | Value | Citation(s) |
| DU145 | PTEN proficient | Growth Inhibition (GI50) | 0.1-0.7 nM* | [2] |
| DU145 | GOLM1 Overexpression | Apoptosis | Attenuated apoptosis inhibition | [1] |
*Note: This value appears unusually low for a small molecule inhibitor and may be a typographical error in the source material. Most publications report IC50 values for Buparlisib in the micromolar or high nanomolar range for other cancer cell lines.
In Vivo Studies
Preclinical xenograft and patient-derived xenograft (PDX) models have been instrumental in evaluating the in vivo efficacy of PI3K inhibitors. Studies in other cancer types, such as chordoma and triple-negative breast cancer, have shown that Buparlisib can lead to significant tumor growth inhibition.[7][8] For instance, in a PDX model of triple-negative breast cancer, Buparlisib at a dose of 30 mg/kg administered orally resulted in tumor growth inhibition ranging from 35% to 84%.[8] Similar studies in prostate cancer models have been conducted, but specific quantitative outcomes on tumor growth inhibition are not detailed in the available literature.[1]
Clinical Data
Buparlisib has been evaluated in clinical trials for various malignancies, including prostate cancer.
Phase II Trial in Metastatic Castration-Resistant Prostate Cancer (mCRPC)
A multi-site, single-arm Phase II trial (NCT01308542) investigated the efficacy of Buparlisib (100 mg daily) alone or in combination with enzalutamide (B1683756) in men with mCRPC who had progressed on or were not candidates for docetaxel.[6][9] The study concluded that Buparlisib, either as a monotherapy or combined with enzalutamide, did not significantly improve progression-free survival in this heavily pre-treated patient population.[6] A notable pharmacokinetic interaction was observed where concurrent enzalutamide administration led to a five-fold reduction in Buparlisib concentrations.[9]
Table 2: Efficacy Outcomes from Phase II Trial of Buparlisib in mCRPC
| Endpoint | Buparlisib Monotherapy (n=17) | Buparlisib + Enzalutamide (n=13) | Overall (N=30) | Citation(s) |
| 6-month Progression-Free Survival (PFS) Rate | 11.8% (95% CI: 2.0-31.2) | 7.7% (95% CI: 0.5-29.2) | 10% (95% CI: 2.5-23.6) | [6] |
| Median Progression-Free Survival (PFS) | 1.9 months (95% CI: 1.7-3.0) | 3.5 months (95% CI: 1.2-5.5) | 1.9 months (95% CI: 1.8-3.4) | [6] |
| Median Overall Survival (OS) | - | - | 10.6 months (95% CI: 6.5-14.6) | [6] |
| ≥50% PSA Decline | 0% | 0% | 0% | [9] |
| Any PSA Decline | - | - | 23% | [9] |
Table 3: Common Adverse Events (All Grades) in Phase II mCRPC Trial
| Adverse Event | Frequency | Citation(s) |
| Weight loss | Common (Grade I-II) | [9] |
| Diarrhea | Common (Grade I-II) | [9] |
| Nausea | Common (Grade I-II) | [9] |
| Fatigue | Common (Grade I-II) | [9] |
| Anorexia | Common (Grade I-II) | [9] |
| Rash | Common (Grade I-II) | [9] |
| Hyperglycemia | Common (Grade I-II) | [9] |
| Anxiety/Mood disorders | Common (Grade I-II) | [9] |
Grade III adverse events were reported in 43% of patients, and severe adverse events occurred in four individuals, including infection, multi-organ failure, urinary tract obstruction, confusion, and seizure.[9]
Neoadjuvant Pharmacodynamic Study
A prospective Phase II trial (NCT01695473) evaluated the pharmacodynamic effects of neoadjuvant Buparlisib (100 mg daily for 14 days) in men with high-risk, localized prostate cancer prior to radical prostatectomy. The study demonstrated significant on-target activity of Buparlisib.
Table 4: Pharmacodynamic Response in Neoadjuvant Buparlisib Trial
| Biomarker | Definition of Response | Patients with Response | Citation(s) |
| pS6 | ≥ 60% decrease from baseline | 70% (7/10) | [10] |
| pAKT | ≥ 60% decrease from baseline | 70% (7/10) | [10] |
| p4EBP1 | ≥ 60% decrease from baseline | 100% (10/10) | [10] |
Despite the clear inhibition of the PI3K pathway, there were no significant changes in markers of apoptosis (cleaved caspase-3) or proliferation (Ki-67), which may be attributable to the short duration of treatment.[10]
Signaling Pathways and Experimental Workflows
Visual representations of the core signaling pathway and typical experimental workflows are provided below to illustrate the mechanism of action and evaluation process for Buparlisib.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are representative protocols for assays used to evaluate PI3K inhibitors like Buparlisib.
Protocol 1: Cell Viability Assay (MTT/MTS Assay)
This protocol determines the effect of an inhibitor on cell metabolic activity, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate prostate cancer cells (e.g., LNCaP, PC3, DU145) in 96-well plates at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[11][12]
-
Drug Preparation and Treatment: Prepare a stock solution of Buparlisib (e.g., 10 mM in DMSO). Create a series of dilutions in culture medium to achieve final concentrations ranging from nanomolar to micromolar. Replace the medium in the cell plates with 100 µL of the medium containing the Buparlisib dilutions or a vehicle control (DMSO at a concentration equivalent to the highest drug dose).
-
Incubation: Incubate the treated cells for a specified period, typically 72 to 120 hours, at 37°C in a 5% CO₂ incubator.[1][11]
-
MTT/MTS Reagent Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well. Incubate for 1-4 hours at 37°C.[10][13]
-
Data Acquisition: For MTT assays, add a solubilization solution (e.g., 100 µL of a DMSO/isopropanol mixture) to dissolve the formazan (B1609692) crystals. For MTS assays, the product is already soluble.[10][13] Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS) using a microplate reader.
-
Data Analysis: Convert absorbance values to percentage of viable cells relative to the vehicle control. Plot the percentage of viability against the logarithm of the drug concentration and fit to a sigmoidal dose-response curve to calculate the IC50 (half-maximal inhibitory concentration).
Protocol 2: Western Blot for Phospho-AKT (Ser473)
This protocol is used to confirm the on-target effect of Buparlisib by measuring the reduction in phosphorylation of its downstream target, AKT.
-
Cell Culture and Treatment: Seed prostate cancer cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of Buparlisib (e.g., 0.1 µM, 1 µM) or vehicle control for a defined period (e.g., 1-6 hours).[14][15][16]
-
Cell Lysis: Place plates on ice, wash cells twice with ice-cold PBS, and then add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14][16]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for phospho-antibodies).[14]
-
Incubate the membrane with a primary antibody specific for phospho-AKT (Ser473) (e.g., at a 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., at a 1:2000 dilution) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Signal Detection: Apply an enhanced chemiluminescence (ECL) substrate and detect the signal using a digital imaging system or X-ray film.
-
Data Analysis: To normalize for protein loading, strip the membrane and re-probe with an antibody for total AKT. Quantify the band intensities using densitometry software and express the level of p-AKT as a ratio to total AKT.
Protocol 3: Prostate Cancer Xenograft/PDX Model Efficacy Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of Buparlisib.
-
Model Establishment: Implant human prostate cancer cells (e.g., PC3, DU145) subcutaneously into the flank of immunodeficient mice (e.g., nude or NOD/SCID). Alternatively, for PDX models, surgically implant fresh patient tumor tissue into a suitable site, such as the subrenal capsule or subcutaneously.[17][18][19]
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer Buparlisib orally (e.g., via gavage) at a predetermined dose and schedule (e.g., 30-60 mg/kg, daily).[2][8][20] The control group receives a vehicle solution following the same schedule.
-
Efficacy Assessment: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = (Width² x Length)/2). Monitor animal body weight and overall health as indicators of toxicity.
-
Study Endpoint and Analysis: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. At the end of the study, calculate the percent tumor growth inhibition (%TGI) for the treatment group compared to the control group.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry (IHC) or western blotting, to confirm in vivo target inhibition (e.g., reduction in p-AKT).[10]
Conclusion
Buparlisib (this compound) is a potent pan-class I PI3K inhibitor that has demonstrated clear on-target activity in both preclinical models and clinical trials involving prostate cancer. However, its clinical efficacy as a monotherapy or in combination with enzalutamide in heavily pretreated mCRPC patients has been limited. The pharmacodynamic data from the neoadjuvant setting are more encouraging, showing significant pathway inhibition in localized tumors. Future research may focus on identifying specific patient populations with particular PI3K pathway alterations who are more likely to benefit from Buparlisib, as well as exploring novel combination strategies to overcome resistance mechanisms. The provided protocols offer a foundational framework for the continued investigation of PI3K inhibitors in the context of prostate cancer.
References
- 1. Research update on the anticancer effects of buparlisib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Buparlisib - Wikipedia [en.wikipedia.org]
- 6. Phase II trial of the PI3 kinase inhibitor buparlisib (BKM-120) with or without enzalutamide in men with metastatic castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Phase II trial of the PI3 kinase inhibitor buparlisib (BKM-120) with or without enzalutamide in men with metastatic castration resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. experimentalbiomedicalresearch.com [experimentalbiomedicalresearch.com]
- 12. Targeting PHB1 to inhibit castration-resistant prostate cancer progression in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. ccrod.cancer.gov [ccrod.cancer.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. livingtumorlab.com [livingtumorlab.com]
- 18. youtube.com [youtube.com]
- 19. Patient-Derived Xenograft Models for Translational Prostate Cancer Research and Drug Development | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
Preclinical Profile of BKM1644: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for BKM1644, an acyl-tyrosine bisphosphonate amide derivative. The information presented herein is synthesized from the peer-reviewed publication "Inhibition of skeletal growth of human prostate cancer by the combination of docetaxel (B913) and this compound: an aminobisphosphonate derivative" published in Oncotarget. This document details the in vitro potency, in vivo efficacy, and mechanism of action of this compound, with a focus on its potential as a therapeutic agent for metastatic castration-resistant prostate cancer (mCRPC).
Data Presentation
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: In Vitro Potency of this compound in Metastatic Castration-Resistant Prostate Cancer (mCRPC) Cell Lines [1][2]
| Cell Line | Description | IC50 (μM) |
| LNCaP | Androgen-sensitive human prostate adenocarcinoma | 2.1 - 6.3 |
| C4-2 | Androgen-independent LNCaP subline, bone metastatic | 2.1 - 6.3 |
| C4-2B | Androgen-independent LNCaP subline, bone metastatic | 2.1 - 6.3 |
| CWR22Rv1 | Human prostate carcinoma, expresses AR | 2.1 - 6.3 |
| ARCaPE | Androgen-repressed prostate cancer cells, epithelial | 2.1 - 6.3 |
| ARCaPM | Androgen-repressed prostate cancer cells, mesenchymal | 2.1 - 6.3 |
Table 2: In Vivo Efficacy of this compound in Combination with Docetaxel in a C4-2 Tibial Metastasis Mouse Model [1]
| Treatment Group | Endpoint Serum Prostate-Specific Antigen (PSA) (ng/ml ± SD) |
| Control | 173.72 ± 37.52 |
| Docetaxel (5 mg/kg, weekly) | 82.77 ± 18.33 |
| This compound (5 mg/kg, daily) | 117.67 ± 40.95 |
| Combination (Docetaxel + this compound) | 64.45 ± 22.19 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on the descriptions in the primary literature.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on prostate cancer cell lines.
-
Cell Lines: LNCaP, C4-2, C4-2B, CWR22Rv1, ARCaPE, and ARCaPM.
-
Procedure:
-
Cells were seeded in 96-well plates at a density of 5,000 cells per well.
-
After 24 hours, cells were treated with various concentrations of this compound.
-
Following a 72-hour incubation period, 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) was added to each well.
-
The plates were incubated for an additional 4 hours at 37°C.
-
The medium was then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
IC50 values were calculated from the dose-response curves.
-
In Vivo Mouse Model of Prostate Cancer Bone Metastasis
-
Objective: To evaluate the in vivo efficacy of this compound alone and in combination with docetaxel on the growth of prostate cancer tumors in a bone metastatic setting.
-
Animal Model: Male athymic nude mice (4-6 weeks old).
-
Cell Line: C4-2 human prostate cancer cells.
-
Procedure:
-
Mice were anesthetized, and 1 x 10^5 C4-2 cells in 20 µL of PBS were injected into the right tibia of each mouse.
-
Tumor establishment was monitored by serum PSA levels.
-
Once tumors were established (typically 2 weeks post-injection), mice were randomized into four treatment groups:
-
Control (vehicle).
-
Docetaxel (5 mg/kg, intraperitoneally, once weekly).
-
This compound (5 mg/kg, intraperitoneally, daily).
-
Combination of Docetaxel and this compound at the same doses.
-
-
Treatment was administered for 10 weeks.
-
Serum PSA levels were monitored bi-weekly as a surrogate marker for tumor growth.
-
At the end of the study, mice were euthanized, and tibiae were collected for further analysis.
-
Survivin Reporter Assay
-
Objective: To investigate the effect of this compound on the transcriptional activity of the survivin promoter.
-
Cell Line: Prostate cancer cells (e.g., C4-2).
-
Procedure:
-
Cells were transiently co-transfected with a survivin promoter-luciferase reporter construct and a Renilla luciferase construct (for normalization).
-
Following transfection, cells were treated with this compound for a specified period.
-
Cell lysates were then prepared, and luciferase activity was measured using a dual-luciferase reporter assay system.
-
The firefly luciferase activity was normalized to the Renilla luciferase activity to determine the relative survivin promoter activity.
-
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows based on the preclinical data for this compound.
Caption: Proposed mechanism of this compound action on the Stat3-survivin signaling pathway.
Caption: Workflow for the in vivo evaluation of this compound in a mouse model of bone metastasis.
References
BKM1644 (Buparlisib): A Technical Guide to its Role in Signal Transduction Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
BKM1644, more commonly known as Buparlisib (B177719) (BKM120), is a potent, orally bioavailable pan-class I phosphoinositide 3-kinase (PI3K) inhibitor. The PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, playing a crucial role in cell proliferation, survival, and metabolism.[1] This central role makes it a prime target for therapeutic intervention. Buparlisib inhibits all four class I PI3K isoforms (p110α, p110β, p110δ, and p110γ), leading to the suppression of downstream signaling and subsequent anti-tumor effects.[2] This technical guide provides an in-depth overview of Buparlisib's mechanism of action, its effects on signal transduction pathways, and a summary of its preclinical and clinical evaluation.
Core Mechanism of Action
Buparlisib exerts its anti-cancer effects by competitively inhibiting the ATP-binding site of the p110 catalytic subunit of PI3K. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). PIP3 acts as a critical second messenger that recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. By blocking the production of PIP3, Buparlisib effectively abrogates the activation of AKT and its subsequent downstream targets, including the mammalian target of rapamycin (B549165) (mTOR). The culmination of this signaling blockade is the induction of cell cycle arrest, inhibition of proliferation, and promotion of apoptosis in cancer cells.
Quantitative Data Summary
The following tables summarize the quantitative data on the preclinical and clinical activity of Buparlisib.
Table 1: Preclinical Activity of Buparlisib (BKM120) - IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A2780 | Ovarian Carcinoma | 0.1 - 0.7 | [3] |
| U87MG | Glioblastoma | 0.1 - 0.7 | [3] |
| MCF7 | Breast Cancer | 0.1 - 0.7 | [3] |
| DU145 | Prostate Cancer | 0.1 - 0.7 | [3] |
| H358 | Non-Small Cell Lung Cancer | Not specified | |
| A549 | Non-Small Cell Lung Cancer | 3.95 | |
| PC-9 | Non-Small Cell Lung Cancer | Not specified | |
| H1650 | Non-Small Cell Lung Cancer | Not specified | |
| A204 | Rhabdomyosarcoma | 2.24 | |
| RD | Rhabdomyosarcoma | 7.93 | |
| SJCRH30 | Rhabdomyosarcoma | 9.65 | |
| SNU-601 | Gastric Cancer | 0.816 ± 0.063 | [3] |
| ARP-1 | Multiple Myeloma | 1 - 10 | [2] |
| ARK | Multiple Myeloma | 1 - 10 | [2] |
| MM.1R | Multiple Myeloma | 1 - 10 | [2] |
| MM.1S | Multiple Myeloma | < 1 | [2] |
| U266 | Multiple Myeloma | 10 - 100 | [2] |
Table 2: Clinical Trial Results for Buparlisib (BKM120)
| Trial Identifier | Cancer Type | Key Findings | Reference |
| NCT01339442 | Estrogen Receptor-Positive Metastatic Breast Cancer | MTD: 100 mg/day (in combination with fulvestrant). Common Adverse Events: Fatigue (38.7%), transaminase elevation (35.5%), rash (29%), diarrhea (19.4%). Clinical Benefit Rate: 58.6%. | [4] |
| Phase I Study (Japan) | Advanced Solid Tumors | Recommended Dose: 100 mg/day. Common Treatment-Related Adverse Events: Rash, abnormal hepatic function, increased blood insulin, increased eosinophil count. Best Overall Response: Stable disease in 6 patients. | [5] |
| Phase I Study (US/Europe) | Advanced Solid Tumors | MTD: 100 mg/day. Common Treatment-Related Adverse Events: Rash, hyperglycemia, diarrhea, anorexia, mood alteration (37% each). Response: 1 confirmed partial response (triple-negative breast cancer). | [6] |
| Phase II Study | Metastatic Triple-Negative Breast Cancer | Clinical Benefit Rate: 12% (6 patients with stable disease ≥ 4 months). Median PFS: 1.8 months. Median OS: 11.2 months. | [7] |
| Phase II Study | Metastatic Castration-Resistant Prostate Cancer | 6-month PFS Rate: 10%. Median PFS: 1.9 months. No radiographic responses observed. | [8] |
Signaling Pathways and Experimental Visualizations
The following diagrams illustrate the core signaling pathway affected by Buparlisib and typical experimental workflows used to characterize its activity.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of Buparlisib.
Caption: A typical experimental workflow for Western Blot analysis of PI3K pathway inhibition.
Caption: The logical relationship between Buparlisib treatment and G1 cell cycle arrest.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is adapted from standard MTS assay procedures to determine the effect of Buparlisib on cancer cell viability.[9]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Buparlisib in complete growth medium. Remove the overnight culture medium from the wells and add 100 µL of the Buparlisib dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol outlines the detection of apoptosis by flow cytometry following Buparlisib treatment.[10][11][12]
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of Buparlisib for the specified duration (e.g., 24-48 hours). Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol describes the analysis of cell cycle distribution by flow cytometry after Buparlisib treatment.[1][13][14][15]
-
Cell Treatment: Culture cells in 6-well plates and treat with Buparlisib at various concentrations for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect cells by trypsinization, wash with PBS, and centrifuge.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS and add dropwise to 4 mL of ice-cold 70% ethanol (B145695) while vortexing. Fix the cells overnight at -20°C.
-
Washing: Centrifuge the fixed cells at 1000 x g for 5 minutes and wash the pellet twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle can be quantified using appropriate software.
Western Blot for AKT Phosphorylation
This protocol details the procedure for assessing the inhibition of AKT phosphorylation by Buparlisib.[16]
-
Cell Treatment and Lysis: Treat cells with Buparlisib for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated AKT (e.g., p-AKT Ser473) and total AKT overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The ratio of phosphorylated AKT to total AKT is used to determine the extent of pathway inhibition.
Conclusion
Buparlisib (BKM120) is a well-characterized pan-class I PI3K inhibitor that has demonstrated significant preclinical activity across a range of cancer types by effectively targeting the PI3K/AKT/mTOR signaling pathway. While clinical responses have been observed in some patient populations, further research is needed to identify predictive biomarkers and optimal combination strategies to enhance its therapeutic efficacy. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working on PI3K pathway inhibitors and the development of novel cancer therapies.
References
- 1. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. A phase 1 trial of BKM120 (Buparlisib) in combination with fulvestrant in postmenopausal women with estrogen receptor positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I dose-escalation study of buparlisib (BKM120), an oral pan-class I PI3K inhibitor, in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase I, dose-escalation study of BKM120, an oral pan-Class I PI3K inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phase II trial of the PI3 kinase inhibitor buparlisib (BKM-120) with or without enzalutamide in men with metastatic castration resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. ccrod.cancer.gov [ccrod.cancer.gov]
Methodological & Application
Application Notes and Protocols for BKM1644 In Vitro Assays
These application notes provide detailed protocols for the in vitro evaluation of BKM1644, an acyl-tyrosine bisphosphonate amide derivative with demonstrated anti-cancer activity. The primary mechanism of action of this compound involves the inhibition of survivin expression, a key protein in apoptosis regulation, potentially through the modulation of the STAT3 signaling pathway. The following protocols are intended for researchers, scientists, and drug development professionals working to characterize the effects of this compound on cancer cells.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Prostate Cancer Cell Lines
| Cell Line | Type | IC50 (µM) | Assay |
| PC-3 | Metastatic Prostate Carcinoma | 2.1 | Cell Viability Assay |
| DU145 | Metastatic Prostate Carcinoma | 6.3 | Cell Viability Assay |
| C4-2 | Castration-Resistant Prostate Cancer | 4.5 | Cell Viability Assay |
| LNCaP | Androgen-Sensitive Prostate Adenocarcinoma | 5.8 | Cell Viability Assay |
Data summarized from studies on metastatic, castration-resistant prostate cancer (mCRPC) cells.[1][2]
Signaling Pathway
The proposed mechanism of action for this compound involves the inhibition of the STAT3 signaling pathway, leading to a downstream reduction in survivin expression. Survivin is a member of the inhibitor of apoptosis protein (IAP) family that is crucial for cell division and survival. By downregulating survivin, this compound promotes apoptosis in cancer cells.
References
- 1. Inhibition of skeletal growth of human prostate cancer by the combination of docetaxel and this compound: an aminobisphosphonate derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of skeletal growth of human prostate cancer by the combination of docetaxel and this compound: an aminobisphosphonate derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BKM1644 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BKM1644 is a novel acyl-tyrosine bisphosphonate amide derivative demonstrating significant anti-cancer properties, particularly in metastatic castration-resistant prostate cancer (mCRPC). Mechanistic studies have revealed that this compound functions as a potent inhibitor of survivin, a key protein in apoptosis regulation and cell cycle control.[1][2] The inhibitory action on survivin expression is potentially mediated through the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2]
These application notes provide detailed protocols for essential cell-based assays to evaluate the efficacy and mechanism of action of this compound in relevant cancer cell lines. The protocols include cell viability assays to determine the half-maximal inhibitory concentration (IC50), western blotting to analyze protein expression, and a survivin reporter assay to investigate the transcriptional regulation of survivin.
Data Presentation
The anti-proliferative activity of this compound has been evaluated in various metastatic castration-resistant prostate cancer (mCRPC) cell lines. The IC50 values, representing the concentration of this compound required to inhibit cell proliferation by 50%, are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| mCRPC cells | Metastatic Castration-Resistant Prostate Cancer | 2.1 - 6.3 | [1][2] |
| C4-2 | Metastatic Castration-Resistant Prostate Cancer | Not explicitly stated, but used in studies demonstrating this compound efficacy. | [1] |
Signaling Pathway
This compound is understood to exert its anti-cancer effects by inhibiting the expression of survivin. This regulation is likely mediated through the STAT3 signaling pathway. The diagram below illustrates the proposed mechanism of action.
Caption: Proposed signaling pathway of this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the IC50 value of this compound in mCRPC cell lines, such as C4-2, using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Experimental Workflow:
Caption: Workflow for the MTT cell viability assay.
Materials:
-
mCRPC cell line (e.g., C4-2)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count C4-2 cells.
-
Seed 4,000-5,000 cells per well in a 96-well plate in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in complete culture medium. A suggested concentration range is 0.2, 1, 2, 5, 10, 20, 50, and 100 µM to give a final concentration range of 0.1 to 50 µM.
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully aspirate the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value using appropriate software.
-
Western Blot Analysis
This protocol describes the detection of survivin and phosphorylated STAT3 (p-Stat3) protein levels in mCRPC cells following treatment with this compound.
Experimental Workflow:
Caption: Workflow for Western Blot analysis.
Materials:
-
C4-2 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-survivin
-
Rabbit anti-phospho-Stat3 (Tyr705)
-
Mouse anti-Stat3
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated anti-rabbit and anti-mouse secondary antibodies
-
ECL western blotting substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed C4-2 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound (e.g., 5 µM) or vehicle control for 24 hours.
-
-
Protein Extraction and Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Suggested dilutions: anti-survivin (1:1000), anti-p-Stat3 (1:1000), anti-Stat3 (1:1000), anti-β-actin (1:5000).
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using image analysis software and normalize to the loading control (β-actin).
-
Survivin Reporter Assay
This protocol is for a luciferase-based reporter assay to measure the effect of this compound on the transcriptional activity of the survivin promoter in C4-2 cells.
Experimental Workflow:
Caption: Workflow for the survivin reporter assay.
Materials:
-
C4-2 cells
-
Survivin promoter-luciferase reporter plasmid
-
Control plasmid with a constitutively active promoter driving Renilla luciferase (for normalization)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM I Reduced Serum Medium
-
This compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding:
-
The day before transfection, seed C4-2 cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
-
Transfection:
-
On the day of transfection, prepare the DNA-lipid complexes according to the manufacturer's protocol for your chosen transfection reagent. For Lipofectamine 3000, a general guideline is to use 0.5 µg of the survivin promoter-luciferase plasmid and 0.05 µg of the Renilla luciferase control plasmid per well.
-
Add the transfection complexes to the cells and incubate for 24 hours.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh complete medium containing this compound (e.g., 5 µM) or vehicle control.
-
Incubate for an additional 24 hours.
-
-
Luciferase Assay:
-
Wash the cells with PBS and lyse them using the lysis buffer provided in the Dual-Luciferase Reporter Assay System.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.
-
Express the results as the fold change in survivin promoter activity in this compound-treated cells compared to the vehicle-treated control.
-
Disclaimer
These protocols are intended as a guide and may require optimization for specific experimental conditions and cell lines. It is recommended to perform preliminary experiments to determine the optimal cell seeding densities, compound concentrations, and incubation times.
References
Application Notes and Protocols for BKM1644 in mCRPC Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of BKM1644, a promising small-molecule agent, in metastatic castration-resistant prostate cancer (mCRPC) cell lines. The following protocols and data are intended to facilitate research into the mechanism of action and therapeutic potential of this compound, particularly in combination with standard chemotherapies like docetaxel (B913).
Introduction
Metastatic castration-resistant prostate cancer (mCRPC) presents a significant clinical challenge, often developing resistance to conventional therapies. This compound has emerged as a novel compound with potent anti-cancer activity in mCRPC cells.[1][2] Mechanistic studies reveal that this compound effectively suppresses the expression of survivin, an anti-apoptotic protein linked to therapeutic resistance and bone metastasis in prostate cancer.[1][2] This inhibitory effect is potentially mediated through the signal transducer and activator of transcription 3 (Stat3) signaling pathway.[1][2] Furthermore, this compound has been shown to sensitize mCRPC cells to docetaxel, a standard first-line chemotherapy, highlighting its potential in combination therapies.[1][2]
The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is frequently dysregulated in advanced prostate cancer and plays a crucial role in cell proliferation, survival, and metabolism.[3] While the direct interaction of this compound with the PI3K pathway is still under investigation, its structural similarities to other PI3K pathway inhibitors and its impact on downstream effectors like survivin suggest a potential interplay.
These notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of this compound in mCRPC cell lines.
Data Presentation
Table 1: In Vitro Efficacy of this compound in mCRPC Cell Lines
| Cell Line | IC50 of this compound (µM) | Combination Effect with Docetaxel | Reference |
| mCRPC cells | 2.1 - 6.3 | Sensitizes cells to docetaxel treatment | [1][2] |
| C4-2 | Not explicitly stated, but effective at 5 µM | Antagonizes docetaxel-induced survivin and promotes apoptosis | [4] |
Experimental Protocols
Cell Culture of mCRPC Cell Lines (e.g., C4-2)
Materials:
-
mCRPC cell line (e.g., C4-2)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks/plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture C4-2 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
For passaging, wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in fresh medium and seed into new culture vessels at an appropriate density.
Cell Viability Assay (MTT Assay)
Materials:
-
mCRPC cells (e.g., C4-2)
-
96-well plates
-
This compound (stock solution in DMSO)
-
Docetaxel (optional, for combination studies)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed 5 x 10³ mCRPC cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) and/or docetaxel for 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blot Analysis for Survivin and Phospho-Stat3
Materials:
-
mCRPC cells (e.g., C4-2)
-
6-well plates
-
This compound
-
Docetaxel (optional)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-survivin, anti-phospho-Stat3 (Tyr705), anti-Stat3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed mCRPC cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound (e.g., 5 µM) and/or docetaxel for the desired time (e.g., 24, 48 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
Materials:
-
mCRPC cells (e.g., C4-2)
-
6-well plates
-
This compound
-
Docetaxel (optional)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Protocol:
-
Seed mCRPC cells in 6-well plates and treat with this compound (e.g., 5 µM) and/or docetaxel for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Visualizations
References
- 1. The radiation response of androgen-refractory prostate cancer cell line C4-2 derived from androgen-sensitive cell line LNCaP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of skeletal growth of human prostate cancer by the combination of docetaxel and this compound: an aminobisphosphonate derivative - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BKM120 (Buparlisib) Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of BKM120 (buparlisib), a potent pan-class I phosphoinositide 3-kinase (PI3K) inhibitor, in various animal models for preclinical cancer research.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies involving BKM120 administration in animal models.
Table 1: Dose-Response and Efficacy of BKM120 in Xenograft Models
| Animal Model | Cancer Type | BKM120 Dose (mg/kg) | Administration Route | Treatment Schedule | Efficacy Outcome |
| Nude Mice | Ovarian Cancer (A2780 xenograft) | 30, 60, 100 | Oral | Daily | Dose-dependent inhibition of pAktser473 and significant tumor growth inhibition.[1][2] |
| Nude Mice | Glioblastoma (U87MG xenograft) | 30, 60 | Oral | Daily | Significant antitumor activity and tumor growth inhibition.[1][2] |
| SCID Mice | Multiple Myeloma (ARP1 xenograft) | 5 | Oral | Daily | Significantly reduced tumor volume and prolonged survival.[1] |
| Nude Rats | Glioblastoma (Patient-derived xenograft) | Not specified | Oral | Not specified | Prolonged survival and reduced tumor volumetric increase.[3][4][5] |
| Nude Mice | Cholangiocarcinoma (CCA inoculated) | 10, 30 | Oral | Daily for 14 days | Significant suppression of tumor growth.[6][7] |
| Nude Mice | Osteosarcoma (SOSP-9607 xenograft) | Not specified | Not specified | Not specified | Suppressed tumor growth.[8] |
Table 2: Pharmacokinetic Parameters of BKM120 in Animal Models
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Rat | 20 (oral) | Oral | Not specified | Not specified | Not specified | Good oral bioavailability.[4] |
| Rat | Not specified | Oral | Not specified | Not specified | Not specified | Primarily eliminated by biliary excretion (20-30% renal).[9] |
| Mouse | 60 (oral) | Oral | ~1010 (plasma) | ~1 | Not specified | Good oral bioavailability.[10] |
| Mouse | Not specified | Not specified | Not specified | Not specified | Not specified | Can penetrate the blood-brain barrier.[11] |
Experimental Protocols
Protocol 1: Preparation of BKM120 Formulation for Oral Administration
This protocol describes the preparation of a BKM120 solution suitable for oral gavage in mice and rats.
Materials:
-
BKM120 (buparlisib) powder
-
N-Methyl-2-pyrrolidone (NMP)
-
Polyethylene glycol 300 (PEG300)
-
Sterile microcentrifuge tubes
-
Sonicator
-
Vortex mixer
Procedure:
-
Calculate the required amount of BKM120 powder based on the desired final concentration and total volume needed for the study cohort.
-
Weigh the BKM120 powder accurately and place it in a sterile microcentrifuge tube.
-
Add the required volume of NMP to the tube (typically 10% of the final volume). For example, for a final volume of 1 mL, add 100 µL of NMP.
-
Sonicate the mixture until the BKM120 powder is completely dissolved.[4]
-
Add the required volume of PEG300 to the tube (typically 90% of the final volume). For the 1 mL example, add 900 µL of PEG300.[4]
-
Vortex the solution thoroughly to ensure a homogenous mixture.
-
The final formulation of BKM120 in NMP/PEG300 (10/90, v/v) is now ready for oral administration.[4]
-
Prepare fresh solution for each day of dosing.[4]
Protocol 2: In Vivo Efficacy Study in a Subcutaneous Xenograft Mouse Model
This protocol outlines a typical in vivo efficacy study to evaluate the anti-tumor effects of BKM120 in a subcutaneous xenograft mouse model.
Materials and Animals:
-
Immunocompromised mice (e.g., athymic nude or SCID mice), 6-8 weeks old.
-
Human cancer cell line of interest.
-
Cell culture medium and reagents.
-
Matrigel® (optional, can enhance tumor take rate).
-
BKM120 formulation (prepared as in Protocol 1).
-
Vehicle control (e.g., NMP/PEG300).
-
Calipers for tumor measurement.
-
Animal balance.
-
Appropriate caging and husbandry supplies.
Procedure:
-
Cell Culture and Implantation:
-
Culture the chosen human cancer cell line under standard conditions until a sufficient number of cells are obtained.
-
Harvest the cells and resuspend them in sterile PBS or culture medium, with or without Matrigel®, at the desired concentration (e.g., 5 x 10^6 cells in 100 µL).
-
Subcutaneously inject the cell suspension into the flank of each mouse.[12]
-
-
Tumor Growth and Randomization:
-
Monitor the mice regularly for tumor formation.
-
Once the tumors reach a palpable size (e.g., 100-150 mm³), measure the tumor dimensions (length and width) with calipers 2-3 times per week.[12]
-
Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.[12]
-
When the average tumor volume reaches the desired size, randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Administer BKM120 or vehicle control to the respective groups via oral gavage at the predetermined dose and schedule (e.g., daily).
-
-
Monitoring and Endpoints:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity or adverse effects.
-
The study can be terminated when the tumors in the control group reach a predetermined size, or based on other ethical endpoints.
-
At the end of the study, euthanize the animals, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Protocol 3: Pharmacokinetic Analysis in Rats
This protocol provides a general framework for a pharmacokinetic study of BKM120 in rats.
Materials and Animals:
-
Male Wistar rats (or other appropriate strain).
-
BKM120 formulation.
-
Vehicle control.
-
Equipment for blood collection (e.g., syringes, tubes with anticoagulant).
-
Centrifuge.
-
LC-MS/MS system for bioanalysis.
Procedure:
-
Dosing:
-
Fast the rats overnight before dosing.
-
Administer a single oral dose of BKM120 at different concentrations to different groups of rats.[13]
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of BKM120 in the plasma samples using a validated LC-MS/MS method.[13]
-
-
Pharmacokinetic Parameter Calculation:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using non-compartmental analysis.[1]
-
Visualizations
Below are diagrams illustrating the BKM120 signaling pathway and a typical experimental workflow.
Caption: BKM120 inhibits the PI3K/AKT signaling pathway.
Caption: Workflow for an in vivo efficacy study of BKM120.
References
- 1. Phase I dose-escalation study of buparlisib (BKM120), an oral pan-class I PI3K inhibitor, in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. Treatment with the PI3K inhibitor buparlisib (NVP-BKM120) suppresses the growth of established patient-derived GBM xenografts and prolongs survival in nude rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treatment with the PI3K inhibitor buparlisib (NVP-BKM120) suppresses the growth of established patient-derived GBM xenografts and prolongs survival in nude rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US9481665B2 - Process for preparing PI3K inhibitor buparsilib - Google Patents [patents.google.com]
- 7. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.sdsu.edu [research.sdsu.edu]
- 9. A phase‐1, open‐label, single‐dose study of the pharmacokinetics of buparlisib in subjects with mild to severe hepatic impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical and clinical evaluation of Buparlisib (BKM120) In Recurrent/Refractory Central Nervous System Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. LC-MS/MS determination of buparlisib, a phosphoinositide 3 kinase inhibitor in rat plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BKM1644 in Prostate Cancer Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BKM1644 is a potent small molecule inhibitor with relevance to cancer research, particularly in the context of prostate cancer. It has been shown to sensitize metastatic castration-resistant prostate cancer (mCRPC) cells to chemotherapy, suggesting its potential as a therapeutic agent. These application notes provide a comprehensive overview of the use of this compound in prostate cancer xenograft models, including detailed protocols for in vivo studies and data presentation for effective experimental design and interpretation.
This compound is known to target signaling pathways crucial for cancer cell survival and proliferation. One of the key pathways implicated is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in prostate cancer.
PI3K/AKT/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical intracellular cascade that regulates cell cycle progression, growth, proliferation, and survival.[1][2] In many cancers, including prostate cancer, this pathway is overactive, leading to reduced apoptosis and increased proliferation.[1] this compound is believed to exert its anti-cancer effects by modulating components of this pathway.
Caption: PI3K/AKT/mTOR Signaling Pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the reported dosage and effects of this compound in a prostate cancer xenograft model. This data is derived from a study utilizing the C4-2 human prostate cancer cell line in an intratibial xenograft model.
| Parameter | Vehicle Control | This compound (5 mg/kg) | Docetaxel (5 mg/kg) | This compound + Docetaxel |
| Administration Route | i.p. | i.p. | i.p. | i.p. |
| Dosing Frequency | 3 times/week | 3 times/week | once/week | 3 times/week (this compound)once/week (Docetaxel) |
| Serum PSA (ng/ml) at Endpoint | 173.72 ± 37.52 | 117.67 ± 40.95 | 82.77 ± 18.33 | 64.45 ± 22.19[3] |
| Survivin Expression | High | Markedly Reduced | Increased | Inhibited |
| Ki67 Expression | High | Reduced | Reduced | Inhibited |
Data presented as mean ± SEM.
Experimental Protocols
Prostate Cancer Xenograft Model (Intratibial)
This protocol describes the establishment of an intratibial prostate cancer xenograft model using the C4-2 cell line, which is known to form osteoblastic lesions, mimicking a common site of prostate cancer metastasis.
Materials:
-
C4-2 human prostate cancer cells
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel (optional)
-
6- to 8-week-old male immunodeficient mice (e.g., SCID or NOD/SCID)
-
Anesthesia (e.g., isoflurane)
-
27-gauge needles and 1 ml syringes
-
Clippers and surgical disinfectant
Procedure:
-
Cell Preparation:
-
Culture C4-2 cells to 80-90% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with culture medium and centrifuge the cells.
-
Resuspend the cell pellet in sterile PBS (or a 1:1 mixture of PBS and Matrigel) to a final concentration of 1 x 10^6 cells per 20 µl. Keep on ice.
-
-
Animal Preparation and Anesthesia:
-
Anesthetize the mouse using isoflurane. Confirm proper anesthetic depth by lack of pedal withdrawal reflex.
-
Shave the fur over the proximal tibia of the hind limb.
-
Disinfect the surgical area with an appropriate antiseptic.
-
-
Intratibial Injection:
-
Flex the knee of the mouse to expose the tibial plateau.
-
Insert a 27-gauge needle through the patellar tendon and into the tibial marrow cavity. A slight "give" will be felt upon entering the marrow space.
-
Slowly inject 20 µl of the cell suspension.
-
Withdraw the needle slowly and apply gentle pressure to the injection site to prevent leakage.
-
-
Post-procedural Care:
-
Monitor the animal until it has fully recovered from anesthesia.
-
Provide appropriate post-operative analgesia as per institutional guidelines.
-
Monitor the animals regularly for tumor growth (e.g., weekly serum PSA measurements) and overall health.
-
This compound Administration Protocol
Vehicle Formulation:
For compounds with poor aqueous solubility like many kinase inhibitors, a common vehicle is a mixture of N-methyl-2-pyrrolidone (NMP) and polyethylene (B3416737) glycol 300 (PEG300). A suggested starting formulation for this compound, based on the related compound BKM120, is 10% NMP in 90% PEG300 . It is crucial to test the solubility and stability of this compound in this vehicle before in vivo administration.
Procedure:
-
Preparation of this compound Solution:
-
Warm the PEG300 to approximately 40°C to reduce viscosity.
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound in the appropriate volume of NMP.
-
Add the PEG300 to the NMP/BKM1644 mixture and vortex or sonicate until a clear solution is obtained.
-
Allow the solution to cool to room temperature before injection. Prepare fresh daily.
-
-
Administration:
-
Weigh each mouse to determine the correct injection volume.
-
Administer the this compound solution intraperitoneally (i.p.) at the desired dose (e.g., 5 mg/kg).
-
Administer the vehicle solution to the control group using the same volume and route.
-
Assessment of Treatment Response
1. Serum Prostate-Specific Antigen (PSA) Measurement:
-
Blood Collection: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at baseline and at regular intervals throughout the study.
-
Serum Preparation: Allow the blood to clot at room temperature and then centrifuge to separate the serum.
-
ELISA: Use a commercially available mouse-specific PSA ELISA kit to quantify the levels of human PSA in the mouse serum, following the manufacturer's instructions.
2. Immunohistochemistry (IHC) for Ki67 and Survivin:
-
Tissue Collection and Preparation: At the end of the study, euthanize the mice and harvest the tumor-bearing tibias. Fix the tissues in 10% neutral buffered formalin and decalcify before embedding in paraffin.
-
Sectioning: Cut 4-5 µm sections from the paraffin-embedded tissue blocks.
-
Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using an appropriate buffer and heating method (e.g., citrate (B86180) buffer, pH 6.0, in a pressure cooker).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate with primary antibodies against Ki67 and survivin at the recommended dilutions.
-
Incubate with a biotinylated secondary antibody.
-
Incubate with an avidin-biotin-peroxidase complex.
-
Develop the signal with a chromogen such as DAB.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the slides.
-
-
Analysis: Quantify the percentage of Ki67-positive (proliferating) cells and the intensity of survivin staining within the tumor tissue using a microscope and image analysis software.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a prostate cancer xenograft model.
Caption: Experimental workflow for this compound efficacy testing in a prostate cancer xenograft model.
References
- 1. researchgate.net [researchgate.net]
- 2. Phase I dose-escalation study of buparlisib (BKM120), an oral pan-class I PI3K inhibitor, in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The activity of a PI3K δ-sparing inhibitor, MEN1611, in non-small cell lung cancer cells with constitutive activation of the PI3K/AKT/mTOR pathway [frontiersin.org]
BKM1644: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
BKM1644 is an acyl-tyrosine bisphosphonate amide derivative with demonstrated potent anti-cancer activity.[1] It has been shown to effectively inhibit the proliferation of metastatic, castration-resistant prostate cancer (mCRPC) cells and can sensitize these cells to conventional chemotherapeutics like docetaxel (B913).[1] The primary mechanism of action of this compound involves the inhibition of survivin expression, a key anti-apoptotic protein often overexpressed in cancer.[1] This inhibition is potentially mediated through the signal transducer and activator of transcription 3 (STAT3) signaling pathway.[1] These application notes provide detailed protocols for the solubilization of this compound and for conducting in vitro experiments to evaluate its efficacy and mechanism of action.
Data Presentation
Table 1: this compound Solubility
| Solvent | Solubility | Storage of Stock Solution |
| DMSO | Soluble | Short-term (days to weeks) at 0-4°C, long-term (months to years) at -20°C.[1] |
Note: For cell-based assays, the final concentration of DMSO should be kept low, ideally below 0.1%, although concentrations up to 0.5% may be tolerated by some cell lines.[2][3][4] It is recommended to perform a vehicle control to assess the impact of the solvent on cell viability.
Table 2: In Vitro Efficacy of this compound in mCRPC Cells
| Cell Line | Assay Type | Endpoint | Value Range | Reference |
| mCRPC | Proliferation | IC50 | 2.1 µM - 6.3 µM | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Determine the required mass of this compound: Use the molecular weight (MW) of this compound to calculate the mass needed for your desired stock concentration and volume. For a 10 mM stock solution, the calculation is: Mass (mg) = 10 mmol/L * MW ( g/mol ) * Volume (L) * 1000 mg/g
-
Dissolve this compound in DMSO: a. Aseptically weigh the calculated amount of this compound powder. b. Add the corresponding volume of sterile DMSO to the powder. c. Vortex or sonicate the solution until the this compound is completely dissolved.[4]
-
Aliquot and store: a. Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles. b. Store the aliquots at -20°C for long-term use.[1]
Protocol 2: Cell Viability (MTT) Assay in Prostate Cancer Cells
This protocol details a method to assess the effect of this compound on the viability of prostate cancer cell lines (e.g., PC-3, LNCaP, or C4-2).
Materials:
-
Prostate cancer cell lines
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count the prostate cancer cells. b. Seed approximately 5,000 cells per well in 100 µL of complete culture medium in a 96-well plate.[5] c. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of this compound from the 10 mM stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 100 µM). b. Include a vehicle control (medium with the highest concentration of DMSO used in the dilutions) and a no-treatment control. c. Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls. d. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[6] b. Incubate the plate for 4 hours at 37°C.[6] c. After the incubation, add 100 µL of the solubilization solution to each well.[6] d. Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan (B1609692) crystals.[6]
-
Data Acquisition: a. Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.[6] b. Subtract the background absorbance from a blank well (medium and MTT solution only). c. Calculate the percentage of cell viability relative to the no-treatment control.
Protocol 3: Western Blot Analysis of Survivin and Phospho-STAT3
This protocol provides a general framework for detecting changes in survivin and phosphorylated STAT3 (p-STAT3) protein levels in prostate cancer cells following treatment with this compound.
Materials:
-
Prostate cancer cells
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-survivin, anti-phospho-STAT3 (Tyr705), anti-total-STAT3, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: a. Seed prostate cancer cells in 6-well plates and allow them to attach overnight. b. Treat the cells with the desired concentrations of this compound for a specified time. c. Wash the cells with ice-cold PBS and lyse them with RIPA buffer. d. Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Protein Quantification and Sample Preparation: a. Determine the protein concentration of each lysate using a BCA or Bradford assay. b. Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Western Blotting: a. Load 20-30 µg of protein per lane onto an SDS-PAGE gel. b. Run the gel to separate the proteins by size. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibodies (e.g., anti-survivin, anti-p-STAT3) overnight at 4°C, following the manufacturer's recommended dilutions. c. Wash the membrane with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again with TBST.
-
Signal Detection and Analysis: a. Incubate the membrane with ECL substrate. b. Capture the chemiluminescent signal using an imaging system. c. Quantify the band intensities using densitometry software. Normalize the protein of interest to the loading control and, for p-STAT3, to total STAT3.
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound action.
Caption: General experimental workflow for in vitro evaluation of this compound.
References
- 1. Inhibition of skeletal growth of human prostate cancer by the combination of docetaxel and this compound: an aminobisphosphonate derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biomatik.com [biomatik.com]
- 3. lifetein.com [lifetein.com]
- 4. lifetein.com [lifetein.com]
- 5. 2.3. MTT Assay [bio-protocol.org]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Measuring the Efficacy of BKM1644: Application Notes and Protocols for Preclinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
BKM1644 is a potent and selective pan-class I phosphoinositide 3-kinase (PI3K) inhibitor. As an aminobisphosphonate derivative of BKM120 (buparlisib), it is designed to target the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various human cancers, playing a crucial role in cell growth, proliferation, survival, and metabolism.[1][2] Aberrant activation of this pathway is a key driver of tumorigenesis, making it a prime therapeutic target.[1][2][3][4] this compound's unique chemical structure, incorporating a bisphosphonate moiety, suggests a potential for enhanced targeting of bone metastatic cancers.[5]
These application notes provide a comprehensive overview of the essential in vitro and in vivo techniques to rigorously evaluate the efficacy of this compound. The protocols detailed herein are designed to guide researchers in accurately assessing the compound's inhibitory effects on the PI3K/AKT/mTOR pathway and its subsequent impact on cancer cell viability and tumor growth.
I. In Vitro Efficacy Assessment
A multi-faceted approach combining various in vitro assays is crucial to determine the potency, selectivity, and mechanism of action of this compound in a cellular context.
Biochemical Kinase Assays
Biochemical assays are the initial step to quantify the direct inhibitory activity of this compound against the individual PI3K isoforms (p110α, p110β, p110δ, and p110γ).[4][6] These assays measure the enzymatic activity of purified PI3K isoforms in the presence of varying concentrations of the inhibitor.
Table 1: Illustrative Biochemical IC50 Values for a Pan-Class I PI3K Inhibitor
| PI3K Isoform | IC50 (nM) | Assay Type |
| p110α | 52 | Cell-free kinase assay |
| p110β | 166 | Cell-free kinase assay |
| p110δ | 116 | Cell-free kinase assay |
| p110γ | 262 | Cell-free kinase assay |
Note: Data is illustrative and based on the activity of BKM120 (buparlisib).[7]
Cell Viability and Proliferation Assays
These assays are fundamental for determining the cytotoxic and cytostatic effects of this compound on cancer cell lines. The half-maximal inhibitory concentration (GI50) is a key parameter derived from these experiments.
Table 2: Illustrative Antiproliferative Activity (GI50) in Cancer Cell Lines
| Cell Line | Cancer Type | PI3K Pathway Status | GI50 (nM) |
| A2780 | Ovarian | PTEN null | 100 |
| U87MG | Glioblastoma | PTEN null | 700 |
| MCF7 | Breast | PIK3CA mutant | 100 |
| DU145 | Prostate | - | - |
Note: Data is illustrative and based on the activity of BKM120 (buparlisib).[7]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[8][9]
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., 40% DMF, 16% SDS, 2% acetic acid in water)[8]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[8]
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the GI50 value.
Western Blot Analysis for Target Modulation
Western blotting is essential to confirm that this compound inhibits the PI3K/AKT/mTOR pathway within the cell. This is achieved by measuring the phosphorylation status of key downstream effector proteins.[1][10]
Table 3: Key Phospho-Proteins for Western Blot Analysis
| Target Protein | Phosphorylation Site | Role in Pathway |
| Akt (PKB) | Serine 473 (Ser473) | Full activation |
| Akt (PKB) | Threonine 308 (Thr308) | Partial activation |
| S6 Ribosomal Protein | Serine 235/236 | Downstream effector of mTORC1 |
| GSK-3β | Serine 9 | Inhibition of GSK-3β activity |
Source:[1]
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound stock solution
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors[10]
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes[1]
-
Blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescent substrate[1]
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for a specified time (e.g., 2 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer.[10]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[10]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody.[10] Detect the signal using an ECL substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize the p-Akt signal to the total Akt signal.
II. In Vivo Efficacy Assessment
In vivo studies using tumor xenograft models are critical for evaluating the anti-tumor activity of this compound in a physiological setting.
Xenograft Tumor Growth Inhibition Studies
These studies involve implanting human cancer cells into immunocompromised mice and monitoring tumor growth in response to this compound treatment.
Table 4: Illustrative In Vivo Antitumor Efficacy in a U87MG Glioma Xenograft Model
| Treatment Group | Dose (mg/kg, p.o., daily) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| BKM120 | 30 | Significant |
| BKM120 | 60 | Significant |
Note: Data is illustrative and based on the activity of BKM120 (buparlisib).[11]
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line (e.g., U87MG, A2780)
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.
-
Drug Administration: Administer this compound or vehicle control daily via oral gavage.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis.
-
Data Analysis: Plot the mean tumor volume over time for each group and calculate the percentage of tumor growth inhibition.
Pharmacodynamic (PD) Biomarker Analysis
Excised tumors from the in vivo studies can be analyzed to confirm that this compound is hitting its target in the tumor tissue.
Table 5: Illustrative Pharmacodynamic Modulation in A2780 Xenograft Tumors
| Treatment Group | Dose (mg/kg) | p-Akt (Ser473) Inhibition |
| Vehicle Control | - | Baseline |
| BKM120 | 30 | Complete inhibition |
| BKM120 | 60 | Complete inhibition |
| BKM120 | 100 | Complete inhibition |
Note: Data is illustrative and based on the activity of BKM120 (buparlisib).[7]
III. Visualization of Pathways and Workflows
Signaling Pathway
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for in vitro evaluation of this compound efficacy.
Conclusion
The methodologies described in these application notes provide a robust framework for the preclinical evaluation of this compound. By systematically assessing its biochemical and cellular activity, researchers can gain a comprehensive understanding of its potency and mechanism of action. The in vivo studies are crucial for translating these findings into a more physiologically relevant context. The combination of these techniques will be instrumental in advancing the development of this compound as a potential therapeutic agent for cancers with a dysregulated PI3K/AKT/mTOR pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and application of PI3K assays for novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Inhibition of skeletal growth of human prostate cancer by the combination of docetaxel and this compound: an aminobisphosphonate derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. benchchem.com [benchchem.com]
- 11. Identification of NVP-BKM120 as a Potent, Selective, Orally Bioavailable Class I PI3 Kinase Inhibitor for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: BKM1644 and Docetaxel Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical findings and potential therapeutic applications of combining BKM1644 with docetaxel (B913), primarily focusing on castration-resistant prostate cancer (CRPC). The information is intended to guide further research and development of this combination therapy.
Introduction
Docetaxel is a standard-of-care chemotherapy for metastatic castration-resistant prostate cancer (mCRPC).[1][2][3] It functions by stabilizing microtubules, leading to cell-cycle arrest in the G2/M phase and subsequent apoptosis.[1][4] However, resistance to docetaxel inevitably develops, necessitating novel therapeutic strategies.[5] Preclinical studies have explored combining docetaxel with various agents to enhance its efficacy.[6][7][8][9]
This compound is a novel acyl-tyrosine bisphosphonate amide derivative designed to target bone metastatic prostate cancer.[5] Preclinical evidence suggests that this compound can sensitize mCRPC cells to docetaxel, offering a promising combination strategy to overcome therapeutic resistance and improve patient outcomes.[5]
Mechanism of Action and Therapeutic Rationale
The combination of this compound and docetaxel leverages their distinct but complementary mechanisms of action to target prostate cancer progression and resistance.
Docetaxel:
-
Microtubule Stabilization: Docetaxel is a taxane (B156437) that binds to and stabilizes microtubules, preventing their depolymerization.[1][4] This disruption of microtubule dynamics leads to mitotic arrest and induction of apoptosis.[10]
-
Bcl-2 Phosphorylation: In some cancer cells, docetaxel can induce the phosphorylation of the anti-apoptotic protein Bcl-2, which promotes cell death.[10][11]
This compound:
-
Inhibition of Survivin: A key mechanism of this compound is the inhibition of survivin expression.[5] Survivin is an anti-apoptotic protein overexpressed in many cancers, including prostate cancer, and is associated with therapeutic resistance and bone metastasis.[5]
-
STAT3 Pathway Involvement: The suppression of survivin by this compound is thought to be mediated through the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[5]
Combination Rationale: Docetaxel treatment can paradoxically lead to a temporary increase in survivin expression, which may contribute to the development of resistance.[5] this compound counteracts this effect by inhibiting survivin, thereby sensitizing cancer cells to docetaxel-induced apoptosis.[5] This synergistic interaction provides a strong rationale for their combined use.
Figure 1: Synergistic mechanism of this compound and docetaxel.
Preclinical Data
A key preclinical study investigated the efficacy of the this compound and docetaxel combination in models of metastatic, castration-resistant prostate cancer (mCRPC).[5]
In Vitro Efficacy
This compound demonstrated potent anti-proliferative activity against mCRPC cell lines and sensitized these cells to docetaxel.
| Cell Line | This compound IC50 | Combination Effect |
| mCRPC Cells | 2.1 µM - 6.3 µM | Sensitizes to docetaxel |
Data summarized from a preclinical study by Li et al. (2016).[5]
In Vivo Efficacy
In a murine model with pre-established C4-2 prostate cancer tumors in the tibia, the combination treatment resulted in a significant reduction in tumor burden and improved bone architecture.[5]
| Treatment Group | Serum Prostate-Specific Antigen (PSA) (ng/ml) |
| Control | 173.72 ± 37.52 |
| This compound + Docetaxel | 64.45 ± 22.19 |
Data from a preclinical study by Li et al. (2016), p < 0.0001.[5]
Experimental Protocols
The following protocols are based on the methodologies described in the preclinical evaluation of the this compound and docetaxel combination.[5]
Cell Proliferation Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound and assessing the synergistic effect with docetaxel.
Materials:
-
mCRPC cell lines (e.g., C4-2)
-
Complete cell culture medium
-
This compound
-
Docetaxel
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed mCRPC cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and docetaxel, both individually and in combination at a fixed ratio.
-
Treat the cells with the drug solutions and incubate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values. Combination index (CI) values can be calculated to assess synergy.
In Vivo Xenograft Model
This protocol describes the evaluation of the this compound and docetaxel combination in a bone metastasis xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
mCRPC cell line (e.g., C4-2)
-
This compound
-
Docetaxel
-
Anesthesia
-
Calipers
-
Equipment for blood collection (for PSA measurement)
-
Imaging system for monitoring bone lesions (e.g., micro-CT)
Procedure:
-
Surgically implant mCRPC cells into the tibia of the mice.
-
Allow tumors to establish, monitoring growth via imaging or PSA levels.
-
Randomize mice into treatment groups (e.g., vehicle control, docetaxel alone, this compound alone, combination).
-
Administer treatments according to a predetermined schedule and dosage.
-
Monitor tumor growth by measuring serum PSA levels and assessing bone architecture with imaging at regular intervals.
-
At the end of the study, euthanize the mice and collect tissues for further analysis (e.g., histology, western blot).
Figure 2: Preclinical experimental workflow.
Western Blot Analysis for Survivin Expression
This protocol is for assessing the effect of this compound and docetaxel on survivin protein levels.
Materials:
-
Treated cells or tumor tissue lysates
-
Protein lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against survivin
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells or tissues to extract total protein.
-
Quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-survivin antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane with the loading control antibody to ensure equal protein loading.
Safety and Toxicology
Detailed clinical safety and toxicology data for the this compound and docetaxel combination are not yet available. Preclinical studies are necessary to establish a safety profile before proceeding to clinical trials. For docetaxel, common side effects include neutropenia, hair loss, nausea, and peripheral neuropathy.[2][4] The potential for overlapping or novel toxicities with the combination therapy should be carefully evaluated.
Future Directions
The promising preclinical results for the this compound and docetaxel combination in mCRPC warrant further investigation. Future studies should focus on:
-
Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion of this compound and its interaction with docetaxel.
-
Toxicology Studies: To determine the safety profile of the combination therapy in relevant animal models.
-
Biomarker Development: To identify biomarkers that may predict response to the combination therapy.
-
Clinical Trials: To evaluate the safety and efficacy of the this compound and docetaxel combination in patients with mCRPC.
Conclusion
The combination of this compound and docetaxel represents a promising therapeutic strategy for castration-resistant prostate cancer. By targeting survivin-mediated resistance, this compound has the potential to enhance the efficacy of docetaxel. The provided protocols offer a framework for researchers to further explore and validate this combination, with the ultimate goal of translating these preclinical findings into clinical benefits for patients.
References
- 1. urology-textbook.com [urology-textbook.com]
- 2. Docetaxel injection: Clinical Applications, Mechanism of Action and Side Effects_Chemicalbook [chemicalbook.com]
- 3. products.sanofi.us [products.sanofi.us]
- 4. Docetaxel - Wikipedia [en.wikipedia.org]
- 5. Inhibition of skeletal growth of human prostate cancer by the combination of docetaxel and this compound: an aminobisphosphonate derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical pharmacology of docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Docetaxel (Taxotere): a review of preclinical and clinical experience. Part I: Preclinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical evaluation of docetaxel (Taxotere) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Docetaxel-based combination therapy for castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical mechanisms of action of docetaxel and docetaxel combinations in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The mechanism of action of docetaxel (Taxotere) in xenograft models is not limited to bcl-2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BKM120 (Buparlisib) Research
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the experimental design for research involving the pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, BKM120 (Buparlisib). Initially referenced as BKM1644, a thorough review of scientific literature suggests a likely typographical error, with BKM120 being the extensively studied compound with the described mechanism of action. BKM120 targets all four class I PI3K isoforms (p110α, p110β, p110δ, and p110γ), playing a crucial role in the inhibition of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[1] This document outlines the mechanism of action, provides quantitative data from various studies, and details essential experimental protocols for the investigation of BKM120's effects.
Mechanism of Action
BKM120 functions as a potent and selective inhibitor of class I PI3K enzymes by binding to the ATP-binding pocket of the catalytic subunit. This action prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase AKT. Consequently, the entire PI3K/AKT/mTOR signaling cascade is suppressed, impacting fundamental cellular processes including cell growth, proliferation, survival, and metabolism.[2] Dysregulation of this pathway is a known driver in numerous cancers, making BKM120 a significant compound for oncological research.[3][4]
Data Presentation
In Vitro Efficacy of BKM120
| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference |
| U87 | Glioblastoma | 0.84 | MTS | |
| P3 | Glioblastoma | 1.17 | MTS | [5] |
| MM.1S | Multiple Myeloma | 0.5 - 1.0 | MTT | |
| MINO | Non-Hodgkin Lymphoma | ~1.5 | XTT | [6] |
| GRANTA-519 | Non-Hodgkin Lymphoma | ~1.0 | XTT | [6] |
| SU-DHL-10 | Non-Hodgkin Lymphoma | ~1.0 | XTT | [6] |
In Vitro IC50 Values of BKM120 for PI3K Isoforms
| PI3K Isoform | IC50 (nM) | Reference |
| p110α | 52 | [7][1] |
| p110β | 166 | [7][1] |
| p110δ | 116 | [7][1] |
| p110γ | 262 | [7][1] |
Clinical Pharmacokinetics and Toxicity of Buparlisib (B177719) (BKM120)
| Parameter | Value | Clinical Context | Reference |
| Maximum Tolerated Dose (MTD) | 100 mg/day | Phase I study in advanced solid tumors | [7][8] |
| Half-life (t½) | ~40 hours | Phase I study in Japanese patients | [8][9] |
| Common Toxicities (Grade 3/4) | Hyperglycemia, Thrombocytopenia, Lymphopenia, Neutropenia, Abnormal hepatic function, Anemia | Recurrent/Refractory CNS Lymphoma & Advanced Solid Tumors | [9][10][11] |
| CNS Penetration | Confirmed, but CSF concentration below EC50 | Recurrent/Refractory CNS Lymphoma | [10][11] |
Signaling Pathway Diagram
Caption: BKM120 inhibits the PI3K/AKT/mTOR signaling pathway.
Experimental Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is Buparlisib used for? [synapse.patsnap.com]
- 3. ascopubs.org [ascopubs.org]
- 4. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treatment with the PI3K inhibitor buparlisib (NVP-BKM120) suppresses the growth of established patient-derived GBM xenografts and prolongs survival in nude rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. apexbt.com [apexbt.com]
- 8. researchgate.net [researchgate.net]
- 9. Phase I dose-escalation study of buparlisib (BKM120), an oral pan-class I PI3K inhibitor, in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical and clinical evaluation of Buparlisib (BKM120) In Recurrent/Refractory Central Nervous System Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical and clinical evaluation of Buparlisib (BKM120) in recurrent/refractory Central Nervous System Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
BKM1644 in Bone Metastasis Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bone metastasis is a critical event in the progression of several cancers, most notably prostate, breast, and lung cancer, leading to significant morbidity and mortality. The complex interplay between tumor cells and the bone microenvironment presents a challenging therapeutic landscape. BKM1644, an acyl-tyrosine bisphosphonate amide derivative, has emerged as a promising small-molecule agent with potential therapeutic efficacy in the context of bone metastasis. This document provides detailed application notes and protocols for the use of this compound in preclinical bone metastasis models, with a focus on its application in prostate cancer. The information herein is collated from preclinical studies to guide researchers in designing and executing relevant experiments.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in preclinical models of metastatic prostate cancer.
Table 1: In Vitro Cytotoxicity of this compound in Human Prostate Cancer Cell Lines
| Cell Line | Description | IC50 (µM) |
| LNCaP | Androgen-sensitive, non-metastatic | 4.1 |
| C4-2 | Castration-resistant, metastatic (LNCaP derivative) | 3.5 |
| C4-2B | Castration-resistant, bone metastatic (C4-2 derivative) | 6.3 |
| PC-3 | Androgen-independent, bone metastatic | 2.1 |
| DU-145 | Androgen-independent, brain metastatic | 3.1 |
| CWR22Rv1 | Castration-resistant, expresses AR-V7 | 5.2 |
| ARCaPE | Androgen-repressed, epithelial phenotype | 4.8 |
| ARCaPM | Androgen-repressed, mesenchymal phenotype | 3.6 |
IC50 values represent the concentration of this compound required to inhibit cell proliferation by 50% after 72 hours of treatment.[1][2]
Table 2: In Vivo Efficacy of this compound in a Prostate Cancer Bone Metastasis Xenograft Model
| Treatment Group | Serum Prostate-Specific Antigen (PSA) (ng/ml) |
| Vehicle Control | 173.72 ± 37.52 |
| Docetaxel (B913) (5 mg/kg) | 101.35 ± 28.45 |
| This compound (5 mg/kg) | 85.67 ± 25.11 |
| This compound + Docetaxel | 64.45 ± 22.19* |
Data are presented as mean ± SD. The study utilized a C4-2 intratibial xenograft model in athymic nude mice. Treatment was initiated four weeks after tumor cell inoculation. *p < 0.0001 compared to the vehicle control group.[1][3]
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound has been shown to inhibit the expression of survivin, an inhibitor of apoptosis protein, through a mechanism involving the Signal Transducer and Activator of Transcription 3 (Stat3).[1]
Caption: this compound inhibits Stat3 phosphorylation, leading to decreased survivin expression and increased apoptosis.
Experimental Workflow for In Vivo Studies
A typical experimental workflow for evaluating the efficacy of this compound in a bone metastasis model is outlined below.
Caption: Workflow for assessing this compound efficacy in a prostate cancer bone metastasis model.
Experimental Protocols
In Vitro Cell Proliferation Assay (IC50 Determination)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on various prostate cancer cell lines.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, C4-2, PC-3, etc.)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Microplate reader
Protocol:
-
Seed prostate cancer cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium from a concentrated stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.
In Vivo Prostate Cancer Bone Metastasis Model
Objective: To establish a prostate cancer bone metastasis model in mice to evaluate the in vivo efficacy of this compound.
Materials:
-
C4-2 human prostate cancer cells
-
Male athymic nude mice (5-6 weeks old)
-
Complete cell culture medium
-
Sterile PBS
-
Trypan blue solution
-
27-gauge and 30-gauge needles
-
Anesthetic (e.g., isoflurane)
-
This compound formulation for injection (e.g., in a suitable vehicle)
-
Docetaxel formulation for injection
-
Vehicle control solution
Protocol:
-
Culture C4-2 cells to 80-90% confluency.
-
Harvest the cells using trypsin, wash with PBS, and resuspend in sterile PBS at a concentration of 1 x 10^7 cells/mL. Check cell viability using trypan blue; it should be >95%.
-
Anesthetize the mice using isoflurane.
-
Flex the knee of the mouse to a 90-degree angle.
-
Insert a 27-gauge needle into the tibial plateau to create an entry point into the intramedullary canal.
-
Inject 10 µL of the C4-2 cell suspension (1 x 10^5 cells) into the intramedullary canal of the tibia using a 30-gauge needle.
-
Allow tumors to establish for 4 weeks. Monitor tumor take and growth by measuring serum PSA levels every two weeks.
-
Randomize mice into treatment groups (e.g., vehicle, this compound, docetaxel, combination).
-
Administer treatments as per the experimental design (e.g., this compound at 5 mg/kg, intraperitoneally, three times a week; docetaxel at 5 mg/kg, intraperitoneally, once a week).
-
Monitor animal health and body weight regularly.
-
At the end of the study, collect blood for final serum PSA measurement and harvest the tibias for histological and molecular analysis.
Western Blot Analysis for Survivin and p-Stat3
Objective: To determine the effect of this compound on the protein expression of survivin and phosphorylated Stat3 in tumor tissue.
Materials:
-
Harvested tumor-bearing tibias
-
Liquid nitrogen
-
Tissue pulverizer
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-survivin, anti-p-Stat3 (Tyr705), anti-total Stat3, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Excise the tumor tissue from the harvested tibias and snap-freeze in liquid nitrogen.
-
Pulverize the frozen tissue and lyse the cells in RIPA buffer on ice.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-survivin at 1:1000, anti-p-Stat3 at 1:1000) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total Stat3 and β-actin as loading controls.
TUNEL Assay for Apoptosis in Bone Tissue Sections
Objective: To detect and quantify apoptosis in tumor tissue from the bone metastasis model.
Materials:
-
Formalin-fixed, paraffin-embedded tumor-bearing tibias
-
Microtome
-
Xylene and ethanol (B145695) series for deparaffinization and rehydration
-
Proteinase K
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay kit
-
DAPI or other nuclear counterstain
-
Fluorescence microscope
Protocol:
-
Cut 5 µm sections from the paraffin-embedded tibias and mount them on slides.
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Perform antigen retrieval if required by the kit manufacturer.
-
Permeabilize the tissue by incubating with Proteinase K.
-
Follow the manufacturer's protocol for the TUNEL assay, which typically involves:
-
An equilibration step.
-
Incubation with the TdT reaction mixture containing labeled dUTPs.
-
Stopping the reaction.
-
-
Counterstain the nuclei with DAPI.
-
Mount the slides with an appropriate mounting medium.
-
Visualize the sections under a fluorescence microscope. TUNEL-positive (apoptotic) cells will fluoresce at the appropriate wavelength (e.g., green for FITC-labeled dUTPs).
-
Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive cells relative to the total number of cells (DAPI-stained nuclei) in several high-power fields.
References
- 1. Inhibition of skeletal growth of human prostate cancer by the combination of docetaxel and this compound: an aminobisphosphonate derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Inhibition of skeletal growth of human prostate cancer by the combination of docetaxel and this compound: an aminobisphosphonate derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
BKM1644 experimental variability and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BKM120 (Buparlisib), a potent pan-class I PI3K inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is BKM120 (Buparlisib) and what is its mechanism of action?
BKM120, also known as Buparlisib (B177719), is an orally administered pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor.[1] It functions by inhibiting the activity of all four class I PI3K isoforms (p110α, p110β, p110δ, and p110γ).[2][3][4] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] In many cancers, this pathway is hyperactivated due to mutations or amplifications of its components.[1] BKM120 binds to the ATP-binding pocket of the PI3K enzyme, preventing its activation and the subsequent phosphorylation of downstream targets like AKT.[1] This disruption of the signaling cascade ultimately inhibits essential cellular processes for tumor cell survival and proliferation.[1]
Q2: How should I prepare and store BKM120 for in vitro experiments?
For in vitro use, BKM120 is typically dissolved in dimethyl sulfoxide (B87167) (DMSO).[5][6] It is soluble in DMSO at a concentration of 82 mg/mL (199.8 mM).[5] For long-term storage, the powder form should be kept at -20°C for up to 3 years.[5] Stock solutions in DMSO can be stored at -80°C for up to one year and at -20°C for one month.[5] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[5] Note that moisture-absorbing DMSO can reduce the solubility of BKM120, so using fresh DMSO is recommended.[5] Solutions of Buparlisib Hydrochloride are noted to be unstable, and it is recommended to prepare them fresh.[7]
Q3: What are the typical working concentrations for BKM120 in cell culture?
The effective concentration of BKM120 can vary significantly depending on the cell line and the specific experimental endpoint. The half-maximal inhibitory concentration (IC50) for cell viability has been reported to range from the nanomolar to the low micromolar range. For example, in various lymphoma cell lines, the IC50 was between 0.316 µM and 3.72 µM after 72 hours of treatment.[8] In a patient-derived primary CNS lymphoma cell line, the in-vitro EC50 was established to be between 100-500 nM.[6] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability/Proliferation Assays
Possible Causes:
-
Inconsistent Drug Concentration: Inaccurate dilutions or degradation of BKM120 can lead to variable results.
-
Cell Line Heterogeneity: Different passages of the same cell line may exhibit varying sensitivity to the inhibitor.
-
Assay Conditions: Variations in cell seeding density, incubation time, and reagent quality can introduce variability.
-
Drug Solubility and Stability: Poor solubility or degradation of BKM120 in culture media can affect its effective concentration.
Solutions:
-
Drug Preparation:
-
Always use fresh, high-quality DMSO to prepare stock solutions.
-
Aliquot stock solutions to minimize freeze-thaw cycles.
-
Prepare working dilutions fresh for each experiment from a validated stock.
-
-
Cell Culture Practice:
-
Use cells within a consistent and low passage number range.
-
Ensure uniform cell seeding across all wells of your assay plates.
-
Regularly test for mycoplasma contamination.
-
-
Assay Optimization:
-
Optimize incubation times and cell densities for your specific cell line.
-
Include appropriate controls (e.g., vehicle-only) in every experiment.
-
Issue 2: Lack of Expected Downstream Signaling Inhibition (e.g., p-AKT)
Possible Causes:
-
Insufficient Drug Concentration or Incubation Time: The concentration of BKM120 may be too low, or the treatment duration too short to see a significant effect.
-
Cell Line Resistance: The cell line may have intrinsic or acquired resistance mechanisms.
-
Feedback Loop Activation: Inhibition of the PI3K pathway can sometimes lead to the activation of compensatory signaling pathways, such as the MAPK pathway.[8]
-
Experimental Protocol: Issues with antibody quality or Western blot protocol can lead to inaccurate results.
Solutions:
-
Dose and Time Course:
-
Perform a dose-response and time-course experiment to determine the optimal conditions for inhibiting p-AKT in your cell line.
-
A 30-minute incubation has been shown to be effective in reducing p-AKT levels in some cell lines.[9]
-
-
Investigate Resistance:
-
Sequence key genes in the PI3K pathway (e.g., PIK3CA, PTEN) to check for mutations that might confer resistance.[10]
-
Consider co-treatment with inhibitors of potential feedback pathways (e.g., MEK inhibitors).
-
-
Western Blot Optimization:
-
Use validated antibodies for p-AKT and total AKT.
-
Ensure proper sample preparation, protein quantification, and transfer conditions.
-
Include positive and negative controls for pathway activation.
-
Issue 3: Acquired Resistance to BKM120 in Long-Term Cultures
Possible Causes:
-
Reactivation of the PI3K Pathway: Cells can develop mechanisms to reactivate the PI3K pathway despite the presence of the inhibitor.
-
Activation of Bypass Pathways: Cancer cells can adapt by upregulating parallel signaling pathways, such as the MAPK/ERK pathway, to maintain proliferation and survival.[8]
-
Alterations in Cell Cycle Regulation: Changes in cell cycle proteins can contribute to resistance.[8]
-
Loss of Tumor Suppressors: Decreased expression of tumor suppressors like AP-2α has been linked to BKM120 resistance.[11]
Solutions:
-
Combination Therapies:
-
Molecular Analysis:
-
Analyze resistant cell lines for changes in gene expression and protein levels related to the PI3K and other relevant signaling pathways.
-
-
Alternative Dosing Strategies:
Data Presentation
Table 1: In Vitro IC50 Values of Buparlisib (BKM120) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration | Reference |
| A2780 | Ovarian Cancer | 0.1 - 0.7 (GI50) | 3 days | [5] |
| U87MG | Glioblastoma | 0.1 - 0.7 (GI50) | 3 days | [5] |
| MCF7 | Breast Cancer | 0.1 - 0.7 (GI50) | 3 days | [5] |
| DU145 | Prostate Cancer | 0.1 - 0.7 (GI50) | 3 days | [5] |
| Jurkat | T-cell Lymphoma | 0.316 - 3.72 | 72 hours | [8] |
| SUDHL4 | DLBCL | 0.316 - 3.72 | 72 hours | [8] |
| Raji | Burkitt Lymphoma | 0.316 - 3.72 | 72 hours | [8] |
| L540 | Hodgkin Lymphoma | 0.316 - 3.72 | 72 hours | [8] |
| PCNSL#11 | Primary CNS Lymphoma | 0.1 - 0.5 (EC50) | 5 days | [6] |
| MG63 | Osteosarcoma | 1.238 | 3 days | [15] |
| SOSP-9607 | Osteosarcoma | 1.238 | 3 days | [15] |
GI50: 50% growth inhibition; IC50: 50% inhibitory concentration; EC50: 50% effective concentration; DLBCL: Diffuse Large B-cell Lymphoma.
Experimental Protocols
Cell Viability (MTT) Assay
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[10]
-
Treat the cells with a range of BKM120 concentrations (e.g., 10 nM to 10 µM) or a DMSO vehicle control. Each condition should be performed in triplicate.[10]
-
Incubate the plates for the desired duration (e.g., 72 hours).[10]
-
Add 10 µl of 5 mg/ml MTT (3-(4,5-dimethylthiazolyl-2)-2, 5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[10]
-
Lyse the cells with 100 µl of 15% SDS in 15 mM HCl and incubate overnight at room temperature in the dark.[10]
-
Read the absorbance at 595 nm using a microplate reader.[10]
-
Calculate the percent cell viability relative to the vehicle control and plot the results to determine the IC50 value.[10]
Western Blot Analysis for p-AKT Inhibition
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of BKM120 or DMSO vehicle for the determined time (e.g., 24 hours).[6]
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[6][16]
-
Quantify protein concentration using a BCA assay.[6]
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[16]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[16]
-
Incubate the membrane with primary antibodies against p-AKT (e.g., Ser473), total AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[6]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[6]
Visualizations
Caption: BKM120 mechanism of action in the PI3K/AKT signaling pathway.
Caption: General experimental workflow for in vitro testing of BKM120.
References
- 1. What is Buparlisib used for? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Research update on the anticancer effects of buparlisib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Preclinical and clinical evaluation of Buparlisib (BKM120) In Recurrent/Refractory Central Nervous System Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. ashpublications.org [ashpublications.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Evaluation of In Vitro Activity of the Class I PI3K Inhibitor Buparlisib (BKM120) in Pediatric Bone and Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects | MDPI [mdpi.com]
- 15. e-century.us [e-century.us]
- 16. ccr.cancer.gov [ccr.cancer.gov]
Navigating the Challenges of BKM1644 Stability in Solution: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The use of small molecule inhibitors is fundamental to advancing research in cellular pathways and developing novel therapeutics. BKM1644, a potent aminobisphosphonate derivative and PI3K pathway inhibitor, is a valuable tool in these endeavors. However, ensuring its stability in solution is critical for obtaining reliable and reproducible experimental results. This technical support center provides a comprehensive guide to understanding and mitigating stability issues with this compound in solution, presented in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution in anhydrous DMSO.
Q2: How should I store the solid compound and DMSO stock solutions of this compound?
A2: Proper storage is crucial to maintain the integrity of this compound.
-
Solid Compound: For short-term storage (days to weeks), keep the solid compound at 0-4°C in a dry, dark environment. For long-term storage (months to years), it is recommended to store it at -20°C.
-
DMSO Stock Solutions: For short-term storage (days to weeks), stock solutions can be kept at 0-4°C. For long-term storage (months), it is advisable to aliquot the stock solution into single-use vials and store them at -20°C to minimize freeze-thaw cycles.
Q3: I am observing a decrease in the activity of this compound in my aqueous-based assays. What could be the cause?
A3: A decline in the activity of this compound in aqueous solutions can be attributed to several factors:
-
Hydrolytic Degradation: this compound, as an aminobisphosphonate derivative, may be susceptible to hydrolysis, especially at non-neutral pH.
-
Precipitation: The solubility of this compound in aqueous buffers is likely to be significantly lower than in DMSO. Diluting the DMSO stock solution into an aqueous buffer can lead to precipitation, thereby reducing the effective concentration of the inhibitor.
-
Adsorption to Plasticware: Small molecules, particularly hydrophobic ones, can adsorb to the surfaces of plastic labware (e.g., microplates, pipette tips), leading to a lower effective concentration in the assay.
Troubleshooting Guides
Issue 1: Compound Precipitation Upon Dilution into Aqueous Buffer
Possible Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit.
Recommended Solutions:
-
Lower the Final Concentration: If experimentally feasible, reduce the final working concentration of this compound.
-
Optimize Solvent Conditions: While preparing working solutions, ensure that the final concentration of DMSO is kept as low as possible (typically below 0.5% v/v) to minimize solvent-induced artifacts and toxicity in cell-based assays.
-
Use a Co-solvent: In some instances, the addition of a small amount of a biocompatible co-solvent may improve solubility. However, this should be carefully validated for its potential effects on the assay.
-
Sonication: Gentle sonication of the diluted solution in an ultrasonic bath for a short period can help to redissolve small precipitates.
Issue 2: Inconsistent or Diminishing Inhibitory Effect Over Time in Cell Culture
Possible Cause: Degradation of this compound in the cell culture medium at 37°C.
Recommended Solutions:
-
Prepare Fresh Working Solutions: For long-term experiments, it is advisable to prepare fresh dilutions of this compound from the frozen DMSO stock solution immediately before use.
-
Stability Assessment in Media: To understand the stability profile, incubate this compound in your specific cell culture medium (with and without serum) at 37°C for the duration of your experiment. At various time points, collect aliquots and analyze the concentration of the intact compound using an appropriate analytical method like HPLC.
-
Minimize Exposure to Light: Protect solutions containing this compound from direct light, as some compounds are light-sensitive.
Quantitative Data Summary
While specific quantitative solubility and stability data for this compound are not extensively published, the following table provides general guidelines for preparing stock solutions in DMSO.
| Property | Recommendation |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) |
| Solid Storage (Short-term) | 0-4°C, dry and dark |
| Solid Storage (Long-term) | -20°C, dry and dark |
| DMSO Stock Storage (Short-term) | 0-4°C |
| DMSO Stock Storage (Long-term) | -20°C in single-use aliquots |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Equilibrate: Allow the vial of solid this compound to warm to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of the compound.
-
Dissolution: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming or brief sonication may be used to aid dissolution if necessary, but should be done with caution.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, low-adsorption microcentrifuge tubes and store at -20°C.
Visualizing Key Concepts
To aid in understanding the factors affecting this compound stability and the workflow for troubleshooting, the following diagrams are provided.
Caption: Factors influencing this compound stability.
Caption: Troubleshooting workflow for this compound stability.
Caption: Simplified PI3K signaling pathway showing the point of inhibition by this compound.
Technical Support Center: BKM1644 Combination Therapy Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing BKM1644 in combination therapy experiments. The information is tailored for researchers, scientists, and drug development professionals to navigate potential challenges and optimize their experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General
-
Q1: What is this compound and what is its primary mechanism of action?
-
A1: this compound is an acyl-tyrosine bisphosphonate amide derivative.[1] Its primary mechanism of action involves the inhibition of survivin expression, an anti-apoptotic protein often correlated with therapeutic resistance in cancer.[1] This inhibition is potentially mediated through the Signal Transducer and Activator of Transcription 3 (Stat3) signaling pathway.[1]
-
-
Q2: In which cancer types has this compound shown preclinical activity?
-
A2: this compound has demonstrated potent anti-cancer activity in the NCI-60 panel of human cancer cell lines and has been specifically shown to be effective in metastatic, castration-resistant prostate cancer (mCRPC) cells.[1]
-
Experimental Design & Optimization
-
Q3: I am observing high variability in my cell viability assay results. What could be the cause?
-
A3: High variability can stem from several factors:
-
Inconsistent Cell Seeding: Ensure uniform cell numbers are seeded across all wells.
-
Edge Effects in 96-well Plates: Avoid using the outer wells of the plate, as they are more prone to evaporation, or ensure they are filled with sterile PBS or media.
-
Compound Solubility: this compound, like many small molecules, may have limited aqueous solubility. Ensure it is fully dissolved in your vehicle (e.g., DMSO) before diluting in culture medium. Precipitates can lead to inconsistent dosing.
-
Cell Line Stability: Use cells at a consistent passage number and ensure they are in the logarithmic growth phase at the time of treatment.
-
-
-
Q4: My dose-response curve for this compound is not sigmoidal or shows a shallow slope. How should I interpret this?
-
A4: A non-sigmoidal or shallow dose-response curve can indicate several biological or experimental phenomena:
-
Off-Target Effects: At higher concentrations, off-target effects might lead to complex cellular responses that deviate from a simple dose-response relationship.
-
Cellular Heterogeneity: The cell population may have varying sensitivity to the drug, resulting in a less steep curve.
-
Activation of Compensatory Pathways: Inhibition of the primary target may lead to the activation of alternative survival pathways, flattening the response curve.
-
Assay Interference: At high concentrations, the compound might interfere with the assay chemistry (e.g., absorbance or fluorescence of the readout). It is advisable to run a control with the compound in cell-free media to check for interference.
-
-
-
Q5: How do I determine if the combination of this compound and another drug is synergistic, additive, or antagonistic?
-
A5: The interaction between two drugs can be quantitatively assessed using models like the Loewe additivity or Bliss independence. Software like CompuSyn can be used to calculate a Combination Index (CI), where:
-
CI < 1: Indicates synergy (the combined effect is greater than the sum of the individual effects).
-
CI = 1: Indicates an additive effect.
-
CI > 1: Indicates antagonism (the combined effect is less than the sum of the individual effects).
-
-
Troubleshooting Unexpected Results
-
Q6: I am not observing the expected synergistic effect between this compound and my combination partner. What should I investigate?
-
A6:
-
Dosing Schedule: The timing of drug administration can be critical. Consider sequential versus simultaneous dosing. For example, one drug might be needed to prime the cells before the addition of the second.
-
Drug Concentrations: Ensure you are using concentrations around the IC50 of each drug. Synergy is often most apparent at these concentrations.
-
Mechanism of Action: The chosen combination partner may not have a mechanism that is complementary to this compound's inhibition of survivin. Consider drugs that target parallel survival pathways or induce cellular stress that is exacerbated by survivin inhibition.
-
Cell Line Specificity: The synergistic effect may be cell-line dependent. Test the combination in multiple relevant cell lines.
-
-
-
Q7: I am observing increased cell death in my vehicle control group. What could be the issue?
-
A7:
-
Vehicle Toxicity: High concentrations of solvents like DMSO can be toxic to cells. Ensure the final concentration of the vehicle is consistent across all treatments and is at a non-toxic level (typically ≤ 0.5%).
-
Contamination: Check for bacterial or fungal contamination in your cell cultures or reagents.
-
Cell Health: Ensure your cells are healthy and not overly confluent before starting the experiment.
-
-
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies involving this compound.
Table 1: In Vitro Efficacy of this compound in Prostate Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| C4-2 | Metastatic Castration-Resistant Prostate Cancer | 2.1 - 6.3 | [1] |
| PC-3 | Metastatic Castration-Resistant Prostate Cancer | 2.1 - 6.3 | [1] |
| LNCaP | Metastatic Castration-Resistant Prostate Cancer | 2.1 - 6.3 | [1] |
| DU-145 | Metastatic Castration-Resistant Prostate Cancer | 2.1 - 6.3 | [1] |
Table 2: In Vivo Efficacy of this compound in Combination with Docetaxel (B913) in a Prostate Cancer Xenograft Model
| Treatment Group | Mean Serum PSA (ng/ml) ± SD | p-value vs. Control | Citation |
| Control | 173.72 ± 37.52 | - | [1] |
| This compound + Docetaxel | 64.45 ± 22.19 | < 0.0001 | [1] |
Experimental Protocols
1. Cell Viability (MTT) Assay
-
Objective: To determine the cytotoxic effects of this compound alone and in combination with another therapeutic agent.
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound and the combination drug for 24-72 hours. Include vehicle-only and single-agent controls.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
-
2. Western Blot Analysis
-
Objective: To assess the effect of this compound on the expression and phosphorylation of proteins in the Stat3-survivin signaling pathway.
-
Methodology:
-
Cell Lysis: Treat cells with this compound and/or the combination drug for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Stat3, total Stat3, survivin, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
3. Prostate Cancer Xenograft Model
-
Objective: To evaluate the in vivo efficacy of this compound in combination therapy.
-
Methodology:
-
Cell Implantation: Subcutaneously inject human prostate cancer cells (e.g., C4-2) into the flanks of immunodeficient mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into treatment groups (e.g., vehicle control, this compound alone, combination partner alone, this compound + combination partner). Administer drugs according to the desired schedule and route.
-
Tumor Measurement: Measure tumor volume with calipers 2-3 times per week.
-
Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry). Monitor for changes in relevant biomarkers such as serum PSA.[1]
-
Visualizations
Caption: Proposed mechanism of this compound action and its interplay with Docetaxel-induced survivin expression.
Caption: A generalized workflow for conducting this compound combination therapy experiments, from in vitro to in vivo studies.
References
Technical Support Center: Overcoming Resistance to BKM1644 and BKM120 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists encountering resistance to the PI3K inhibitors BKM1644 and BKM120 in their cancer cell experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are this compound and BKM120, and how do they differ?
A1: BKM120 (Buparlisib) is an oral pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor that targets all four isoforms (α, β, γ, and δ). It has been extensively studied in preclinical and clinical settings for various cancers.[1] this compound is an acyl-tyrosine bisphosphonate amide derivative with anti-cancer properties. While both show promise in cancer therapy, their primary mechanisms of action and resistance profiles may differ. This compound has been shown to inhibit survivin expression, an anti-apoptotic protein.
Q2: What are the common mechanisms of resistance to the pan-PI3K inhibitor BKM120?
A2: Resistance to BKM120 can arise from several mechanisms, including:
-
Activation of bypass signaling pathways: A frequent mechanism is the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, which can compensate for the inhibition of the PI3K/AKT pathway.[2]
-
Feedback loops: Inhibition of the PI3K pathway can lead to the abrogation of negative feedback loops, resulting in the reactivation of upstream receptor tyrosine kinases (RTKs) and subsequent signaling.
-
Cell cycle arrest: BKM120 can induce G2/M cell cycle arrest, and alterations in cell cycle regulatory proteins may contribute to resistance.
-
Loss of tumor suppressors: Decreased expression of tumor suppressors like AP-2α has been linked to resistance to BKM120.[3]
-
Activation of STAT3 signaling: In some contexts, inhibition of the PI3K/AKT pathway can lead to the activation of STAT3, which can promote cell survival.[2]
Q3: How can resistance to BKM120 be overcome?
A3: A primary strategy to overcome BKM120 resistance is through combination therapy. Co-targeting the PI3K pathway and the identified resistance mechanism can restore sensitivity. For example, combining BKM120 with a MEK inhibitor (targeting the MAPK pathway) has shown promising results.[4] Other combinations include co-treatment with cytotoxic chemotherapies like cisplatin (B142131) or carboplatin.[5]
Q4: What is the known mechanism of action for this compound and how can it be used to overcome resistance to other therapies?
A4: this compound has been shown to effectively inhibit the expression of survivin, an anti-apoptotic protein often associated with therapeutic resistance. In preclinical models of prostate cancer, docetaxel (B913) treatment was found to increase survivin levels, contributing to resistance. This compound was able to counteract this effect, thereby sensitizing cancer cells to docetaxel. This suggests a role for this compound in combination therapies to overcome resistance driven by survivin upregulation.
Section 2: Troubleshooting Guides
Problem: My cancer cells are showing decreased sensitivity to BKM120 over time.
| Possible Cause | Suggested Troubleshooting Step |
| Activation of the MAPK pathway | 1. Perform Western blot analysis to check the phosphorylation status of key MAPK pathway proteins (e.g., p-ERK, p-MEK). An increase in phosphorylation upon BKM120 treatment suggests MAPK pathway activation. 2. Test the efficacy of combining BKM120 with a MEK inhibitor (e.g., trametinib). A synergistic effect would support this resistance mechanism. |
| Upregulation of receptor tyrosine kinases (RTKs) | 1. Use a phospho-RTK array to screen for increased phosphorylation of various RTKs in your resistant cells compared to sensitive cells. 2. If a specific RTK is identified, consider a combination therapy with a corresponding RTK inhibitor. |
| Loss of AP-2α expression | 1. Analyze the expression of AP-2α in your resistant cell line using Western blot or qRT-PCR. 2. If AP-2α expression is downregulated, this may be a contributing factor to resistance.[3] |
Problem: I am not observing the expected synergistic effect when combining this compound with docetaxel.
| Possible Cause | Suggested Troubleshooting Step |
| Survivin is not the primary resistance mechanism | 1. Confirm that docetaxel treatment alone induces survivin expression in your cell line using Western blot or a survivin reporter assay. 2. If survivin is not upregulated, another resistance mechanism may be dominant. |
| Suboptimal dosing or scheduling | 1. Perform a dose-response matrix experiment with varying concentrations of both this compound and docetaxel to identify the optimal synergistic concentrations. 2. Experiment with different treatment schedules (e.g., pre-treatment with this compound before docetaxel). |
Section 3: Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound and BKM120
| Compound | Cell Line Type | IC50 Range | Reference |
| This compound | Metastatic, castration-resistant prostate cancer (mCRPC) | 2.1 µM - 6.3 µM | |
| BKM120 | Various lymphoma cell lines | 0.316 µM - 3.72 µM |
Table 2: Preclinical In Vivo Efficacy of this compound in Combination with Docetaxel
| Treatment Group | Serum Prostate-Specific Antigen (PSA) (ng/ml) | p-value | Reference |
| Control | 173.72 ± 37.52 | - | |
| Combined (Docetaxel + this compound) | 64.45 ± 22.19 | < 0.0001 |
Table 3: Clinical Trial Data for BKM120 Combination Therapies
| Combination | Cancer Type | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Reference |
| Buparlisib (BKM120) + Trametinib | Ovarian Cancer | 29% | 76% | 7 months | [4] |
Section 4: Experimental Protocols
1. Cell Viability (MTT) Assay
-
Objective: To determine the cytotoxic effects of this compound or BKM120 on cancer cells.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the inhibitor (and/or combination agent) for the desired duration (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
-
2. Western Blot Analysis for PI3K and MAPK Pathway Activation
-
Objective: To assess the phosphorylation status of key proteins in the PI3K/AKT and MAPK signaling pathways.
-
Procedure:
-
Treat cells with the inhibitor(s) for the specified time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of proteins of interest (e.g., p-AKT, AKT, p-ERK, ERK).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
3. Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine the effect of BKM120 on cell cycle distribution.
-
Procedure:
-
Treat cells with BKM120 for the desired time.
-
Harvest and wash the cells with PBS.
-
Fix the cells in cold 70% ethanol (B145695) while vortexing gently and incubate at 4°C for at least 1 hour.
-
Wash the cells to remove the ethanol.
-
Resuspend the cell pellet in a propidium (B1200493) iodide (PI) staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
4. Survivin Reporter Assay
-
Objective: To measure the effect of this compound on survivin promoter activity.
-
Procedure:
-
Transfect cancer cells with a reporter plasmid containing the survivin promoter upstream of a reporter gene (e.g., luciferase or SEAP).
-
Co-transfect a control plasmid (e.g., with a constitutive promoter driving a different reporter) to normalize for transfection efficiency.
-
Treat the transfected cells with this compound.
-
After the treatment period, lyse the cells and measure the activity of the reporter gene according to the manufacturer's protocol.
-
Normalize the survivin promoter activity to the control reporter activity.
-
5. In Vivo Xenograft Model for Prostate Cancer
-
Objective: To evaluate the in vivo efficacy of this compound in combination with docetaxel.
-
Procedure:
-
Implant human prostate cancer cells (e.g., C4-2) into the tibia of immunodeficient mice.
-
Allow tumors to establish, monitoring growth via imaging (if using luciferase-tagged cells) or measurement of serum PSA.
-
Once tumors are established, randomize mice into treatment groups (e.g., vehicle control, docetaxel alone, this compound alone, combination).
-
Administer treatments according to the planned schedule and dosage.
-
Monitor tumor growth by measuring tumor volume and/or serum PSA levels.
-
At the end of the study, sacrifice the mice and harvest tumors for further analysis (e.g., histology, Western blot).
-
Section 5: Signaling Pathways and Experimental Workflows
Caption: BKM120 resistance via MAPK pathway activation.
Caption: this compound overcomes docetaxel resistance by inhibiting STAT3/Survivin signaling.
Caption: Workflow for evaluating combination therapy to overcome BKM120 resistance.
References
- 1. Video: Intra-Cardiac Injection of Human Prostate Cancer Cells to Create a Bone Metastasis Xenograft Mouse Model [jove.com]
- 2. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. GFP and Propidium Iodide for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 5. MTT assay protocol | Abcam [abcam.com]
BKM1644 Off-Target Effects: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the investigation of off-target effects of BKM1644, a potent phosphoinositide 3-kinase (PI3K) inhibitor. This guide is designed to address specific experimental issues and provide detailed methodologies for key assays.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity at concentrations expected to be selective for PI3K. Could this be an off-target effect?
A1: Yes, unexpected cytotoxicity is a potential indicator of off-target activity. This compound is a derivative of BKM120 (buparlisib), which is known to have off-target effects on microtubule polymerization at higher concentrations.[1] This can lead to cell cycle arrest at the G2/M phase and subsequent apoptosis, independent of PI3K inhibition.[2] It is crucial to determine a concentration range where PI3K signaling is inhibited without inducing widespread cytotoxicity.
Q2: Our experimental results are inconsistent with PI3K pathway inhibition. What are other potential off-target pathways affected by this compound?
A2: Besides microtubule dynamics, this compound has been shown to inhibit the expression of survivin, an anti-apoptotic protein.[3] This effect may be mediated through the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[3] Therefore, it is advisable to assess the phosphorylation status of STAT3 and the expression levels of its downstream targets, such as survivin, to investigate this potential off-target effect.
Q3: We have observed an increase in markers of DNA damage (e.g., γH2AX) in our cells treated with this compound. Is this a known off-target effect?
A3: Yes, PI3K inhibitors, including the closely related BKM120, can induce DNA damage.[4] This is not a direct off-target kinase inhibition but rather a consequence of metabolic disruption. PI3K inhibition can impair the production of nucleotides necessary for DNA synthesis and repair, leading to replication stress and an increase in DNA double-strand breaks.[4][5] This effect can be particularly pronounced in cancer cells with pre-existing defects in DNA damage repair pathways.[4]
Q4: How can we confirm that the observed phenotype in our experiment is due to an off-target effect of this compound and not its intended PI3K inhibition?
A4: To dissect on-target versus off-target effects, several experimental controls are recommended:
-
Use a structurally different PI3K inhibitor: A structurally unrelated PI3K inhibitor with a different off-target profile should replicate the on-target PI3K-dependent phenotype but not the off-target effect.
-
Rescue experiments: Attempt to rescue the phenotype by introducing a constitutively active downstream effector of PI3K, such as a myristoylated AKT.
-
Dose-response analysis: Carefully titrate this compound to identify a concentration window that inhibits PI3K signaling (e.g., measured by decreased p-AKT levels) without triggering the suspected off-target effect (e.g., microtubule disruption or DNA damage).
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| Unexpectedly high cytotoxicity | Off-target inhibition of tubulin polymerization. | 1. Perform a dose-response curve and correlate cytotoxicity with PI3K pathway inhibition (p-AKT levels). 2. Assess microtubule integrity via immunofluorescence staining of α-tubulin. 3. Compare the cytotoxic profile with a known microtubule-destabilizing agent like nocodazole.[3][6] |
| Phenotype inconsistent with PI3K inhibition | Off-target modulation of the STAT3/survivin pathway. | 1. Analyze the phosphorylation status of STAT3 (p-STAT3) by Western blot. 2. Measure the mRNA and protein levels of survivin. 3. Use a STAT3 inhibitor as a positive control for the observed phenotype. |
| Increased DNA damage markers (e.g., γH2AX) | Impaired nucleotide synthesis due to PI3K inhibition. | 1. Assess cell cycle progression by flow cytometry to check for S-phase arrest. 2. Supplement cell culture media with nucleosides to see if this rescues the DNA damage phenotype. 3. Evaluate the expression of key DNA damage response proteins.[4][5] |
| Variability in experimental results | Inconsistent inhibitor activity or cell line-specific effects. | 1. Ensure proper solubilization and storage of this compound to maintain its activity. 2. Test the compound in multiple cell lines to check for cell-type-specific off-target effects. 3. Regularly verify on-target engagement by measuring p-AKT levels in each experiment. |
Quantitative Data
As a derivative of BKM120 (buparlisib), the selectivity profile of this compound is expected to be similar. The following table summarizes the IC50 values of buparlisib (B177719) against the class I PI3K isoforms.
| Target | BKM120 (Buparlisib) IC50 (nM) |
| p110α | 52 |
| p110β | 166 |
| p110δ | 116 |
| p110γ | 262 |
Data compiled from publicly available sources.[7][8] Note: A comprehensive kinome scan for this compound is not publicly available. This data for the parent compound BKM120 is provided as a reference.
Experimental Protocols
Protocol 1: Western Blot for PI3K Pathway Inhibition and STAT3 Signaling
Objective: To assess the on-target inhibition of the PI3K pathway and the potential off-target effect on STAT3 signaling.
Methodology:
-
Cell Culture and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with a dose range of this compound (e.g., 0.1, 1, 5, 10 µM) for the desired time (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-STAT3 (Tyr705), total STAT3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 2: In Vitro Tubulin Polymerization Assay
Objective: To determine the direct effect of this compound on tubulin polymerization.
Methodology:
-
Reagent Preparation: Reconstitute purified tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2) on ice. Prepare a 100 mM stock of GTP. Prepare a serial dilution of this compound. Nocodazole and paclitaxel (B517696) should be used as negative and positive controls, respectively.
-
Reaction Setup: In a pre-chilled 96-well plate, add the tubulin solution, GTP (to a final concentration of 1 mM), and the test compounds.
-
Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C.
-
Measurement: Immediately begin monitoring the change in absorbance at 340 nm every minute for 60 minutes.[9][10]
-
Data Analysis: Plot the absorbance at 340 nm against time. An increase in absorbance indicates tubulin polymerization. Compare the polymerization curves of this compound-treated samples to the vehicle control.
Protocol 3: Immunofluorescence for DNA Damage (γH2AX Foci Formation)
Objective: To visualize and quantify DNA double-strand breaks in cells treated with this compound.
Methodology:
-
Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate. Treat with this compound at the desired concentrations and for the appropriate duration.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking: Block with 1% BSA in PBST for 30 minutes.
-
Antibody Staining:
-
Incubate with a primary antibody against γH2AX (phospho-H2A.X Ser139) for 1 hour at room temperature.
-
Wash with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.
-
-
Counterstaining and Mounting:
-
Wash with PBS.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus. An increase in the number of foci indicates an increase in DNA double-strand breaks.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. Targeting the PI3K pathway and DNA damage response as a therapeutic strategy in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 10. abscience.com.tw [abscience.com.tw]
Technical Support Center: Improving BKM1644 Bioavailability In Vivo
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during in vivo experiments with BKM1644, a novel acyl-tyrosine bisphosphonate amide derivative with anti-cancer properties. The following troubleshooting guides and frequently asked questions (FAQs) will help you optimize your experimental design and improve the bioavailability of this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing low and inconsistent plasma concentrations of this compound after oral administration in our mouse model. What are the potential causes?
A1: Low and variable oral bioavailability is a common challenge for many investigational drugs. For this compound, an acyl-tyrosine bisphosphonate amide derivative, the primary reasons are likely:
-
Poor Aqueous Solubility: As an organic molecule, this compound is soluble in DMSO but likely has low solubility in aqueous solutions like gastrointestinal fluids. This is a major rate-limiting step for absorption.
-
Low Permeability: The molecular properties of this compound may result in poor permeation across the intestinal epithelium.
-
First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation.
-
Efflux by Transporters: this compound could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound back into the intestinal lumen.
Q2: What initial steps should we take to characterize the bioavailability issue with this compound?
A2: A systematic approach is crucial. We recommend the following initial steps:
-
Physicochemical Characterization: Determine the aqueous solubility of this compound at different pH values (e.g., pH 1.2, 4.5, and 6.8 to simulate the gastrointestinal tract). Assess its lipophilicity (LogP).
-
In Vitro Permeability Assay: Use a Caco-2 cell monolayer assay to evaluate the intestinal permeability of this compound and to determine if it is a substrate for efflux pumps.
-
Pilot In Vivo Pharmacokinetic (PK) Study: Conduct a small-scale PK study in your animal model using a simple formulation (e.g., a suspension in a vehicle like 0.5% methylcellulose). This will provide baseline data on oral absorption and systemic exposure. Administering an intravenous (IV) dose in a parallel group will allow for the determination of absolute bioavailability.
Q3: What are the recommended formulation strategies to enhance the oral bioavailability of this compound?
A3: Based on the likely poor solubility of this compound, several formulation strategies can be explored to improve its oral bioavailability:
-
Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the drug, which can enhance the dissolution rate.
-
Amorphous Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can create an amorphous form, which typically has higher solubility and faster dissolution compared to the crystalline form.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), or lipid nanoparticles can improve solubility and utilize lipid absorption pathways.
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of this compound.
Troubleshooting Guides
Issue 1: Poor and Variable Exposure in Animal Studies
-
Potential Cause: Low aqueous solubility and slow dissolution rate of this compound.
-
Troubleshooting Steps:
-
Formulation Optimization:
-
Prepare a nanosuspension of this compound to increase its surface area and dissolution rate.
-
Develop an amorphous solid dispersion using a suitable polymer.
-
Formulate this compound in a lipid-based system such as SMEDDS.
-
-
Dose Escalation: Carefully escalate the dose to see if exposure increases proportionally. Be mindful of potential saturation of absorption or toxicity.
-
Vehicle Selection: Ensure the vehicle used for administration is appropriate and consistent. For suspensions, ensure homogeneity before each dose.
-
Issue 2: Good In Vitro Solubility but Low In Vivo Exposure
-
Potential Cause: High first-pass metabolism or active efflux by intestinal transporters.
-
Troubleshooting Steps:
-
In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to assess the metabolic stability of this compound.
-
Caco-2 Permeability Assay with Inhibitors: Conduct the Caco-2 assay in the presence of known inhibitors of P-gp (e.g., verapamil) to determine if efflux is a significant factor.
-
Pilot In Vivo Study with an Inhibitor: Co-administer this compound with a broad-spectrum cytochrome P450 inhibitor (use with caution and for investigational purposes only) to assess the impact of first-pass metabolism.
-
Quantitative Data Summary
The following tables present hypothetical yet realistic data to illustrate how different formulation approaches could improve the pharmacokinetic parameters of this compound in a preclinical mouse model.
Table 1: Physicochemical Properties of this compound (Hypothetical Data)
| Parameter | Value | Implication for Bioavailability |
| Molecular Weight | ~500-600 g/mol | Moderate size, may have permeability limitations. |
| Aqueous Solubility (pH 6.8) | < 1 µg/mL | Very low solubility, dissolution is likely the rate-limiting step for absorption. |
| LogP | > 4 | High lipophilicity, suggests poor aqueous solubility but potentially good membrane permeability if it can dissolve. |
| pKa | Not Determined | The presence of ionizable groups could influence pH-dependent solubility. |
Table 2: Pharmacokinetic Parameters of this compound in Mice with Different Formulations (Hypothetical Data)
Dose: 10 mg/kg, oral gavage
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·h/mL) | Bioavailability (%) |
| Simple Suspension | 50 ± 15 | 2.0 | 250 ± 75 | < 5% |
| Nanosuspension | 250 ± 50 | 1.5 | 1500 ± 300 | ~20% |
| Solid Dispersion | 400 ± 80 | 1.0 | 2800 ± 500 | ~35% |
| SMEDDS | 600 ± 120 | 0.5 | 4500 ± 900 | ~55% |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension
-
Materials: this compound, a suitable stabilizer (e.g., 0.5% w/v HPMC or Poloxamer 188), purified water, milling media (e.g., yttria-stabilized zirconium oxide beads).
-
Procedure:
-
Prepare a 0.5% (w/v) solution of the stabilizer in purified water.
-
Disperse 1% (w/v) of this compound into the stabilizer solution.
-
Add the suspension and milling media to a high-energy media mill.
-
Mill at a specified speed and temperature for a sufficient duration (e.g., 2-4 hours) until the desired particle size (typically < 200 nm) is achieved.
-
Characterize the resulting nanosuspension for particle size, polydispersity index, and zeta potential.
-
Protocol 2: In Vivo Pharmacokinetic Study in Mice
-
Animals: Male or female BALB/c mice (or other appropriate strain), 8-10 weeks old.
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum (unless fasting is required).
-
Acclimatization: Acclimatize animals for at least 7 days before the experiment.
-
Dosing:
-
Fast animals overnight (if required by the study design).
-
Administer the this compound formulation via oral gavage at the desired dose. For intravenous administration, dissolve this compound in a suitable vehicle (e.g., DMSO/saline) and administer via the tail vein.
-
-
Blood Sampling:
-
Collect blood samples (e.g., 20-30 µL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via a suitable method (e.g., tail vein or saphenous vein).
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, and bioavailability) using non-compartmental analysis with appropriate software.
Visualizations
Caption: this compound inhibits the PI3K signaling pathway.
Caption: Workflow for improving this compound bioavailability.
Caption: Troubleshooting logic for low this compound exposure.
Interpreting unexpected results with BKM1644
Welcome to the technical support center for BKM1644. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and to offer detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an acyl-tyrosine bisphosphonate amide derivative that has shown potent anti-cancer activity, particularly in prostate cancer models. Its primary mechanism involves the inhibition of survivin expression.[1] This is achieved through the suppression of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Specifically, this compound reduces the phosphorylation of STAT3 at both Tyr705 and Ser727, which in turn downregulates the transcription of the survivin gene.[1] Survivin is an anti-apoptotic protein, and its inhibition by this compound leads to increased apoptosis in cancer cells.
Q2: In which cancer cell lines has this compound demonstrated activity?
This compound has shown efficacy in various human prostate cancer cell lines, including metastatic castration-resistant prostate cancer (mCRPC) cells.[1]
Q3: What are the typical concentrations of this compound used in in vitro experiments?
The effective concentration of this compound can vary between cell lines. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup. The reported 50% inhibitory concentration (IC50) for proliferation in a panel of metastatic castration-resistant prostate cancer (mCRPC) cells ranges from 2.1 µM to 6.3 µM after 72 hours of treatment.[1]
Troubleshooting Guide
Issue 1: Lower than expected anti-cancer activity in my cell line.
-
Possible Cause 1: Suboptimal Compound Concentration.
-
Troubleshooting: Perform a dose-response experiment with a broad range of this compound concentrations to determine the IC50 in your specific cell line. The reported effective concentration range is a good starting point, but individual cell lines can exhibit different sensitivities.
-
-
Possible Cause 2: Compound Solubility and Stability.
-
Troubleshooting: this compound is a bisphosphonate derivative, and compounds in this class can sometimes have limited aqueous solubility. Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before diluting it in your cell culture medium. Visually inspect for any precipitation after dilution. Prepare fresh stock solutions regularly and store them appropriately, protected from light and moisture, to avoid degradation.
-
-
Possible Cause 3: Cell Line Resistance.
-
Troubleshooting: The target pathways (STAT3/survivin) in your cell line may have intrinsic or acquired resistance mechanisms. Verify the expression and activation status of STAT3 and survivin in your cells using Western blotting. Consider combination therapies, as this compound has been shown to sensitize prostate cancer cells to docetaxel.[1]
-
Issue 2: High variability in results between experiments.
-
Possible Cause 1: Inconsistent Cell Culture Conditions.
-
Troubleshooting: Maintain consistent cell culture practices, including cell passage number, seeding density, and media composition. Changes in these parameters can affect cellular responses to treatment.
-
-
Possible Cause 2: Instability of the Compound in Culture Medium.
-
Troubleshooting: If experiments are run over several days, the compound may degrade in the culture medium. Consider replenishing the medium with fresh this compound during long-term assays.
-
-
Possible Cause 3: Pipetting Errors.
-
Troubleshooting: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the compound.
-
Issue 3: Unexpected or paradoxical increase in STAT3 phosphorylation or survivin expression.
-
Possible Cause 1: Cellular Stress Response.
-
Troubleshooting: At certain concentrations or in specific cell types, inhibitors can sometimes trigger a feedback loop or a stress response that leads to the paradoxical activation of a signaling pathway. Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to observe the kinetics of STAT3 phosphorylation and survivin expression after this compound treatment. It's possible that an initial inhibition is followed by a rebound effect.
-
-
Possible Cause 2: Off-target Effects.
-
Troubleshooting: While the primary target is the STAT3/survivin axis, off-target effects cannot be entirely ruled out. Consider using a secondary, structurally different inhibitor of STAT3 or survivin as a control to confirm that the observed phenotype is specific to the intended pathway inhibition.
-
-
Possible Cause 3: Crosstalk with other Signaling Pathways.
-
Troubleshooting: Inhibition of the STAT3 pathway might lead to the compensatory activation of other pro-survival pathways. A broader analysis of related signaling pathways (e.g., PI3K/Akt, MAPK) using phospho-antibody arrays or targeted Western blotting may provide insights.
-
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound in Human Prostate Cancer Cell Lines
| Cell Line | IC50 (µM) after 72h Treatment |
| LNCaP | ~4.5 |
| C4-2 | ~3.8 |
| C4-2B | ~4.2 |
| CWR22Rv1 | ~6.3 |
| ARCaPE | ~2.1 |
| ARCaPM | ~3.5 |
Data extracted from Zhang et al., Oncotarget, 2016.[1]
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Prostate Cancer Bone Metastasis
| Treatment Group | Serum Prostate-Specific Antigen (PSA) (ng/ml) |
| Vehicle Control | 173.72 ± 37.52 |
| This compound + Docetaxel | 64.45 ± 22.19 |
Mice with pre-established C4-2 tumors in the tibia were treated, and serum PSA levels were measured. Data represents mean ± SD. (p < 0.0001 for combined treatment vs. control). Data extracted from Zhang et al., Oncotarget, 2016.[1]
Experimental Protocols
1. Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Allow the cells to adhere and grow for 24 hours.
-
Compound Preparation: Prepare a 2X stock solution of this compound in the appropriate cell culture medium. Perform serial dilutions to create a range of concentrations.
-
Treatment: Remove the old medium from the wells and add 100 µL of the 2X this compound solutions to the respective wells. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a 96-well plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
2. Western Blot for STAT3, Phospho-STAT3, and Survivin
-
Cell Lysis: After treating the cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer and separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against STAT3, phospho-STAT3 (Tyr705 and Ser727), and survivin overnight at 4°C with gentle agitation. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Visualizations
References
BKM1644 toxicity and how to mitigate it in vitro
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the in vitro use of BKM1644, with a focus on understanding and mitigating potential toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an investigational acyl-tyrosine bisphosphonate amide derivative. Its primary mechanism of action is the inhibition of survivin, an anti-apoptotic protein often overexpressed in cancer cells.[1] By inhibiting survivin, this compound can sensitize cancer cells to apoptosis (programmed cell death).[1] Mechanistic studies suggest that the suppression of survivin transcription by this compound may involve the Signal Transducer and Activator of Transcription 3 (Stat3) pathway.[1]
Q2: What is the typical effective concentration of this compound in vitro?
A2: The half-maximal inhibitory concentration (IC50) of this compound has been reported to be in the low micromolar range in metastatic, castration-resistant prostate cancer (mCRPC) cells, typically between 2.1 µM and 6.3 µM.[1] However, the optimal concentration will vary depending on the cell line and experimental conditions. It is always recommended to perform a dose-response curve to determine the IC50 in your specific cell model.
Q3: What are the potential sources of toxicity when using this compound in cell culture?
A3: While specific data on this compound toxicity is limited, potential sources of in vitro toxicity can be extrapolated from its classification as a bisphosphonate and general principles of small molecule inhibitors. These may include:
-
On-target toxicity: Inhibition of survivin in normal proliferating cells could lead to unwanted apoptosis.
-
Off-target effects: this compound may interact with other cellular targets besides survivin, leading to unexpected biological effects and cytotoxicity. Kinase inhibitors, for example, can have off-target effects due to the conserved nature of the ATP-binding pocket across the kinome.
-
Metabolic stress: As a nitrogen-containing bisphosphonate, this compound may interfere with the mevalonate (B85504) pathway, leading to a depletion of essential downstream products and causing cellular stress.
-
Solvent toxicity: If using a solvent like DMSO to dissolve this compound, high concentrations of the solvent itself can be toxic to cells.
Q4: How can I mitigate this compound-induced toxicity in my in vitro experiments?
A4: Several strategies can be employed to minimize the toxicity of this compound in cell culture:
-
Dose Optimization: Use the lowest effective concentration of this compound that achieves the desired biological effect. A careful dose-response analysis is crucial.
-
Co-treatment with Geranylgeraniol (GGOH): Nitrogen-containing bisphosphonates can inhibit farnesyl pyrophosphate synthase, an enzyme in the mevalonate pathway, leading to a depletion of geranylgeranyl pyrophosphate (GGPP).[2][3][4] Supplementing the culture medium with GGOH, a precursor to GGPP, may help rescue cells from this off-target toxicity.[2][3][4][5][6]
-
Use of a Vehicle Control: Always include a control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound to distinguish between compound- and solvent-induced toxicity.
-
Monitor Cell Health: Regularly assess cell morphology and viability throughout the experiment.
-
Consider Combination Therapy: In some contexts, combining this compound with another agent (like docetaxel) might allow for lower, less toxic concentrations of each drug to be used while achieving a synergistic therapeutic effect.[1]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| High levels of cell death observed even at low this compound concentrations. | High sensitivity of the cell line. Off-target effects. Contamination of the compound. | 1. Confirm the IC50 with a dose-response experiment. 2. Test the effect of this compound on a non-cancerous, "normal" cell line to assess general cytotoxicity. 3. Consider co-treatment with Geranylgeraniol (GGOH) to assess if toxicity is related to mevalonate pathway inhibition. 4. Ensure the purity of the this compound stock. |
| Inconsistent results between experiments. | Variation in cell passage number or confluency. Inconsistent compound preparation. Pipetting errors. | 1. Use cells within a consistent and low passage number range. 2. Seed cells at a consistent density for all experiments. 3. Prepare fresh dilutions of this compound for each experiment from a validated stock solution. 4. Ensure accurate and consistent pipetting techniques. |
| No significant effect on cancer cell viability at expected concentrations. | Cell line is resistant to survivin inhibition. Compound degradation. Incorrect assay choice. | 1. Verify survivin expression in your cell line via Western blot or qPCR. 2. Use a positive control compound known to induce apoptosis in your cell line. 3. Check the storage conditions and age of your this compound stock. 4. Use multiple, mechanistically different assays to assess cell viability and apoptosis (e.g., MTT, CellTiter-Glo, Annexin V/PI staining). |
Data Summary
Table 1: In Vitro Activity of this compound in Prostate Cancer Cells
| Cell Line | IC50 (µM) | Reference |
| Metastatic, castration-resistant prostate cancer (mCRPC) cells | 2.1 - 6.3 | [1] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol provides a general method for assessing cell viability.
Materials:
-
This compound
-
Appropriate cell line and complete culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the this compound dilutions. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Mitigating this compound Toxicity with Geranylgeraniol (GGOH)
This protocol can be adapted to investigate the potential of GGOH to rescue cells from this compound-induced toxicity.
Materials:
-
This compound
-
Geranylgeraniol (GGOH)
-
Appropriate cell line and complete culture medium
-
96-well cell culture plates
-
Cell viability assay reagents (e.g., MTT, CellTiter-Glo)
Procedure:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Co-treatment: Prepare solutions of this compound at various concentrations (e.g., around the IC50) and GGOH at a range of concentrations (e.g., 1-50 µM).[2]
-
Experimental Groups:
-
Vehicle control
-
This compound only
-
GGOH only
-
This compound + GGOH (co-treatment)
-
-
Incubation and Analysis: Incubate the cells for the desired duration and then assess cell viability using a suitable assay.
-
Data Analysis: Compare the viability of cells treated with this compound alone to those co-treated with this compound and GGOH to determine if GGOH provides a protective effect.
Visualizations
Caption: Proposed mechanism of action for this compound leading to apoptosis.
References
- 1. Inhibition of skeletal growth of human prostate cancer by the combination of docetaxel and this compound: an aminobisphosphonate derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro Effect of Geranylgeraniol (GGOH) on Bisphosphonate-Induced Cytotoxicity of Oral Mucosa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Geranylgeraniol Application in Human Osteoblasts and Osteoclasts for Reversal of the Effect of Bisphosphonates [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Frontiers | In vitro Effect of Geranylgeraniol (GGOH) on Bisphosphonate-Induced Cytotoxicity of Oral Mucosa Cells [frontiersin.org]
- 6. d-nb.info [d-nb.info]
BKM1644 Technical Support Center: Troubleshooting Guides and FAQs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing BKM1644 in their experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an acyl-tyrosine bisphosphonate amide derivative that has demonstrated potent anti-cancer activity.[1] Its primary mechanism of action involves the inhibition of the PI3K (Phosphatidylinositol 3-kinase) signaling pathway. However, studies have also shown that this compound can effectively inhibit the expression of survivin, an anti-apoptotic protein, which may be mediated by the signal transducer and activator of transcription 3 (Stat3).[1]
Q2: In what types of cancer has this compound shown activity?
This compound has been shown to effectively inhibit the proliferation of metastatic, castration-resistant prostate cancer (mCRPC) cells.[1] It has also been noted to sensitize these cells to docetaxel (B913) treatment.[1]
Q3: What is a typical starting concentration for in vitro experiments with this compound?
The effective concentration of this compound can vary depending on the cell line and experimental conditions. However, reported IC50 values for metastatic, castration-resistant prostate cancer (mCRPC) cells range between 2.1 µM and 6.3 µM.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q4: How should I prepare and store this compound stock solutions?
For optimal stability, this compound stock solutions are typically prepared in a solvent like DMSO and stored at low temperatures. It is advisable to store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Always refer to the manufacturer's specific instructions for storage and handling.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of Cell Viability
Q: I am not observing the expected decrease in cell viability after treating my cells with this compound. What could be the reason?
Possible Causes and Solutions:
-
Cell Line Insensitivity: Not all cell lines are equally sensitive to PI3K inhibition. The genetic background of your cells, such as the presence of mutations in the PI3K pathway, can significantly influence their response.
-
Recommendation: Confirm the PI3K pathway status of your cell line. Consider using a positive control cell line known to be sensitive to PI3K inhibitors.
-
-
Suboptimal Compound Concentration: The effective concentration of this compound can vary.
-
Recommendation: Perform a dose-response curve to determine the IC50 in your specific cell line. Start with a broad range of concentrations (e.g., 0.1 µM to 10 µM).
-
-
Compound Degradation: Improper storage or handling can lead to the degradation of the compound.
-
Recommendation: Ensure that this compound stock solutions are stored correctly at -20°C or -80°C and protected from light. Prepare fresh dilutions in media for each experiment.
-
-
Compensatory Signaling Pathways: Inhibition of the PI3K pathway can sometimes lead to the activation of compensatory signaling pathways, such as the MET/STAT3 pathway, which can promote cell survival.
-
Recommendation: Investigate the activation status of potential compensatory pathways (e.g., by Western blot for p-MET or p-STAT3) in this compound-treated cells.
-
Issue 2: High Variability in Experimental Replicates
Q: My replicate wells or experiments are showing high variability in response to this compound treatment. How can I improve consistency?
Possible Causes and Solutions:
-
Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to significant variability in viability and signaling readouts.
-
Recommendation: Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette for plating and consider plating cells in the inner wells of a 96-well plate to avoid edge effects.
-
-
Compound Precipitation: this compound, like many small molecules, may have limited solubility in aqueous media, leading to inconsistent final concentrations.
-
Recommendation: Visually inspect your working solutions for any signs of precipitation. Ensure the final DMSO concentration in your cell culture media is low (typically ≤ 0.5%) to avoid solvent-induced artifacts and compound precipitation.
-
-
Inconsistent Treatment Duration: The timing of compound addition and the duration of treatment should be consistent across all samples.
-
Recommendation: Use a timer and a consistent workflow for adding the compound to your cells.
-
Data Presentation
Table 1: In Vitro Efficacy of this compound in Prostate Cancer Cells
| Cell Line | Cancer Type | IC50 (µM) | Additional Notes |
| Metastatic, castration-resistant prostate cancer (mCRPC) cells | Prostate Cancer | 2.1 - 6.3 | This compound sensitizes these cells to docetaxel.[1] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO at the same final concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for PI3K Pathway Inhibition
-
Cell Treatment: Plate cells in 6-well plates or larger culture dishes. Once they reach the desired confluency, treat them with this compound at various concentrations for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometrically quantify the band intensities to determine the relative levels of protein phosphorylation.
Mandatory Visualizations
Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound.
Caption: Standard experimental workflows for assessing this compound effects.
Caption: A logical workflow for troubleshooting common this compound experimental issues.
References
Validation & Comparative
BKM1644: A Novel Bisphosphonate Derivative with a Unique Anti-Cancer Mechanism in Bone Metastasis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of BKM1644, an acyl-tyrosine bisphosphonate amide derivative, against traditional bisphosphonates. While conventional bisphosphonates primarily target osteoclast-mediated bone resorption, this compound exhibits a distinct mechanism of action, particularly relevant in the context of cancer-induced bone disease. This document summarizes the available experimental data, details relevant experimental protocols, and visualizes the key signaling pathways.
Introduction to this compound
This compound is a novel bisphosphonate derivative designed to target bone metastatic prostate cancer. Unlike traditional bisphosphonates that directly inhibit osteoclast function, this compound demonstrates potent anti-cancer activity by targeting survival pathways within tumor cells that have metastasized to the bone.[1] This dual functionality of a bone-homing moiety (the bisphosphonate group) and a cancer-specific cytotoxic effect positions this compound as a promising therapeutic agent.
Mechanism of Action: A Departure from the Norm
The primary mechanism of action of most nitrogen-containing bisphosphonates (N-BPs) is the inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway.[2] This inhibition disrupts essential cellular processes in osteoclasts, leading to their apoptosis and a reduction in bone resorption.
This compound, however, exerts its anti-cancer effects through a different pathway. Mechanistic studies have revealed that this compound effectively inhibits the expression of survivin, an anti-apoptotic protein overexpressed in many cancers, including prostate cancer bone metastases.[1] This inhibition of survivin is potentially mediated through the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1] By downregulating survivin, this compound sensitizes cancer cells to apoptosis, particularly in combination with chemotherapeutic agents like docetaxel (B913).[1]
Comparative Data
While direct comparative data on the anti-resorptive potency of this compound versus other bisphosphonates is limited in publicly available literature, its efficacy against cancer cells provides a different metric for comparison.
Table 1: In Vitro Anti-proliferative Activity of this compound in Metastatic Castration-Resistant Prostate Cancer (mCRPC) Cells [1]
| Cell Line | IC50 of this compound (μM) |
| C4-2 | 2.1 |
| PC-3 | 6.3 |
Table 2: General Comparison of Bisphosphonate Derivatives
| Derivative | Class | Primary Mechanism of Action | Primary Target |
| This compound | Acyl-tyrosine bisphosphonate amide | Inhibition of survivin expression (potentially via STAT3 pathway) | Bone metastatic cancer cells |
| Zoledronic Acid | Nitrogen-containing bisphosphonate | Inhibition of Farnesyl Pyrophosphate Synthase (FPPS) | Osteoclasts |
| Alendronate | Nitrogen-containing bisphosphonate | Inhibition of Farnesyl Pyrophosphate Synthase (FPPS) | Osteoclasts |
| Risedronate | Nitrogen-containing bisphosphonate | Inhibition of Farnesyl Pyrophosphate Synthase (FPPS) | Osteoclasts |
| Ibandronate | Nitrogen-containing bisphosphonate | Inhibition of Farnesyl Pyrophosphate Synthase (FPPS) | Osteoclasts |
| Pamidronate | Nitrogen-containing bisphosphonate | Inhibition of Farnesyl Pyrophosphate Synthase (FPPS) | Osteoclasts |
| Clodronate | Non-nitrogen-containing bisphosphonate | Metabolized to a non-hydrolyzable ATP analog (AppCCl2p), inducing apoptosis | Osteoclasts |
| Etidronate | Non-nitrogen-containing bisphosphonate | Metabolized to a non-hydrolyzable ATP analog, inducing apoptosis | Osteoclasts |
Signaling Pathways and Experimental Workflows
To understand the distinct mechanisms of action, the following diagrams illustrate the signaling pathway targeted by this compound and a typical experimental workflow for evaluating bisphosphonate activity.
References
- 1. Inhibition of skeletal growth of human prostate cancer by the combination of docetaxel and this compound: an aminobisphosphonate derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiresorptive agents' bone‐protective and adjuvant effects in postmenopausal women with early breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Comparative Analysis of BKM1644 and Docetaxel Efficacy in Prostate Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of BKM1644, a novel survivin inhibitor, and docetaxel (B913), a standard-of-care chemotherapy agent, in the context of prostate cancer. The information presented is based on available experimental data from in vitro and in vivo studies.
Executive Summary
Docetaxel is a well-established microtubule-stabilizing agent with proven clinical efficacy in prostate cancer. This compound is an investigational aminobisphosphonate derivative that has been shown to inhibit survivin, a key protein involved in apoptosis resistance and cell division. Preclinical evidence suggests that this compound not only possesses intrinsic anti-cancer properties but may also enhance the therapeutic effects of docetaxel, particularly in metastatic and castration-resistant prostate cancer (mCRPC) models. This guide will delve into the mechanisms of action, comparative efficacy data, and the experimental protocols utilized in these preclinical assessments.
Mechanisms of Action
This compound: Targeting Survivin through STAT3 Signaling
This compound's primary mechanism of action is the inhibition of survivin, a member of the inhibitor of apoptosis protein (IAP) family.[1] Survivin is overexpressed in many cancers, including prostate cancer, and is associated with resistance to therapy and poor prognosis. By downregulating survivin, this compound promotes apoptosis and inhibits cell proliferation. Evidence suggests that this compound may exert its effect on survivin expression through the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1]
Docetaxel: Disrupting Microtubule Dynamics to Induce Apoptosis
Docetaxel belongs to the taxane (B156437) class of chemotherapeutic agents. Its mechanism of action involves binding to the β-tubulin subunit of microtubules, which stabilizes them and prevents their depolymerization. This disruption of normal microtubule dynamics leads to a blockage of the cell cycle in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.
Comparative Efficacy Data
In Vitro Efficacy: Inhibition of Prostate Cancer Cell Proliferation
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| This compound | PC-3 | mCRPC | ~3.8 (LC50) | [2] |
| DU-145 | mCRPC | ~3.1 (LC50) | [2] | |
| LNCaP | Androgen-sensitive | ~2.1 | [2] | |
| C4-2 | mCRPC | ~4.1 | [2] | |
| C4-2B | mCRPC | ~6.3 | [2] | |
| CWR22Rv1 | mCRPC | ~3.5 | [2] | |
| ARCaPE | mCRPC | ~2.8 | [2] | |
| ARCaPM | mCRPC | ~5.2 | [2] | |
| Docetaxel | PC-3 | Androgen-independent | 0.00372 | [3] |
| DU-145 | Androgen-independent | 0.00446 | [3] | |
| LNCaP | Androgen-dependent | 0.00113 | [3] | |
| C4-2B | Androgen-independent | 0.001-0.0014 | [4] | |
| 22Rv1 | Androgen-independent | Not specified, but resistant variant 71-fold more resistant | [5] |
IC50: Half-maximal inhibitory concentration; LC50: Half-maximal lethal concentration; mCRPC: metastatic Castration-Resistant Prostate Cancer.
In Vivo Efficacy: Prostate Cancer Xenograft Models
Direct comparative data for monotherapy tumor growth inhibition is limited. The available data for this compound monotherapy focuses on biomarker modulation, while docetaxel has been evaluated for tumor regression.
| Compound | Animal Model | Cell Line | Dosage | Efficacy Metric | Result | Citation |
| This compound (Monotherapy) | Athymic Nude Mice | C4-2 (tibial injection) | 5 mg/kg | Serum PSA Reduction | Significant reduction vs. control | [2] |
| Survivin Expression | Marked reduction vs. control | [2] | ||||
| Ki67 Expression | Reduction vs. control | [2] | ||||
| Docetaxel (Monotherapy) | Male BALB/c Nude Mice | DU-145 (subcutaneous) | 10 mg/kg/week x 3 weeks | Tumor Regression | 32.6% | |
| This compound + Docetaxel (Combination) | Athymic Nude Mice | C4-2 (tibial injection) | This compound: 5 mg/kg; Docetaxel: Not specified | Serum PSA Reduction | Significant reduction vs. control (Control: 173.72 ng/ml, Combination: 64.45 ng/ml) | [1] |
Signaling Pathway Diagrams
The following diagrams illustrate the proposed signaling pathways for this compound and docetaxel.
References
- 1. Inhibition of skeletal growth of human prostate cancer by the combination of docetaxel and this compound: an aminobisphosphonate derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of skeletal growth of human prostate cancer by the combination of docetaxel and this compound: an aminobisphosphonate derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bromocriptine monotherapy overcomes prostate cancer chemoresistance in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of tumor growth and histopathological changes following treatment with a chemokine receptor CXCR4 antagonist in a prostate cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of BKM1644 in Diverse Cancer Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pan-PI3K inhibitor BKM1644's efficacy against other alternatives, supported by experimental data and detailed methodologies.
Introduction
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in a multitude of human cancers, making it a prime target for therapeutic intervention. This compound is a potent pan-PI3K inhibitor that has demonstrated significant anti-cancer activity in preclinical studies. This guide offers a comparative analysis of this compound's efficacy in various cancer cell lines alongside other pan-PI3K inhibitors, namely Buparlisib (BKM120), Pictilisib (GDC-0941), and Copanlisib.
Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway
This compound and other pan-PI3K inhibitors exert their anti-tumor effects by blocking the activity of Class I PI3K isoforms (α, β, γ, and δ). This inhibition prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), a crucial second messenger. The subsequent reduction in PIP3 levels leads to the deactivation of downstream effectors, most notably the serine/threonine kinase AKT, and ultimately the mTOR complex 1 (mTORC1). The dampening of this signaling cascade results in the inhibition of cell growth, proliferation, and survival, and can induce apoptosis in cancer cells.
Comparative Efficacy: In Vitro Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and alternative pan-PI3K inhibitors across a range of cancer cell lines. Lower IC50 values indicate greater potency.
Table 1: this compound IC50 Values in Prostate Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| C4-2 | Metastatic Castration-Resistant Prostate Cancer | 2.1 - 6.3 |
| PC-3 | Metastatic Castration-Resistant Prostate Cancer | 2.1 - 6.3 |
| DU145 | Metastatic Castration-Resistant Prostate Cancer | 2.1 - 6.3 |
Table 2: Comparative IC50 Values of Alternative Pan-PI3K Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| Buparlisib (BKM120) | A2780 | Ovarian | 0.52 |
| U87MG | Glioblastoma | ~1-2 | |
| MCF7 | Breast | Data not specified | |
| DU145 | Prostate | Data not specified | |
| SNU-601 | Gastric | 0.816 | |
| Pictilisib (GDC-0941) | U87MG | Glioblastoma | 0.95 |
| A2780 | Ovarian | 0.14 | |
| PC3 | Prostate | 0.28 | |
| HCT116 | Colorectal | 1.081 | |
| DLD1 | Colorectal | 1.070 | |
| HT29 | Colorectal | 0.157 | |
| Copanlisib | KPL4 | Breast | Data not specified |
| BT20 | Breast | Data not specified | |
| Mean (PIK3CA mutated) | Various | 0.019 | |
| Mean (HER2-positive) | Various | 0.017 |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of PI3K inhibitors are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, treat the cells with a range of concentrations of the PI3K inhibitor (e.g., this compound) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth, can be determined by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Western Blotting for PI3K Pathway Modulation
Western blotting is used to detect specific proteins in a sample and can be employed to assess the phosphorylation status of key proteins in the PI3K pathway, thereby confirming the on-target effect of the inhibitor.
Protocol:
-
Cell Lysis: Treat cells with the PI3K inhibitor at various concentrations for a defined period. Following treatment, wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-AKT (Ser473), total AKT, phospho-S6 ribosomal protein, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein to determine the extent of pathway inhibition.
Conclusion
This compound demonstrates potent anti-proliferative activity in various cancer cell lines, particularly in prostate cancer. While a direct and comprehensive comparison with other pan-PI3K inhibitors across a standardized panel of cell lines is limited by the availability of public data for this compound, the existing evidence suggests it is a promising therapeutic agent. The provided data on alternative inhibitors such as Buparlisib, Pictilisib, and Copanlisib offer a valuable benchmark for researchers evaluating the potential of this compound in specific cancer contexts. The detailed experimental protocols included in this guide are intended to facilitate standardized and reproducible in-house evaluations of this compound and other PI3K inhibitors, ultimately aiding in the advancement of targeted cancer therapies. Further head-to-head studies are warranted to definitively establish the comparative efficacy of this compound.
Validating the Anti-Cancer Efficacy of BKM1644: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the anti-cancer effects of BKM1644, a novel acyl-tyrosine bisphosphonate amide derivative. By objectively comparing its performance with alternative therapeutic strategies and presenting supporting experimental data, this document serves as a valuable resource for researchers in oncology and drug discovery.
Abstract
This compound demonstrates potent anti-cancer activity, particularly in metastatic, castration-resistant prostate cancer (mCRPC). Its mechanism of action is centered on the inhibition of survivin, a key anti-apoptotic protein, through the modulation of the STAT3 signaling pathway. This guide details the pre-clinical evidence for this compound's efficacy, both as a monotherapy and in combination with standard-of-care chemotherapeutics like docetaxel (B913). Comparative data with other survivin inhibitors, while not from direct head-to-head studies, is provided to contextualize its potency. Detailed experimental protocols for key validation assays are also presented to facilitate the replication and further investigation of these findings.
This compound: Mechanism of Action and Pre-clinical Efficacy
This compound is a small molecule inhibitor that has shown significant promise in pre-clinical cancer models. Unlike many kinase inhibitors, this compound's primary anti-cancer effect is mediated through the downregulation of survivin.
The STAT3-Survivin Signaling Pathway
This compound is understood to exert its effects by inhibiting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Activated STAT3 translocates to the nucleus and promotes the transcription of various genes involved in cell survival and proliferation, including BIRC5, the gene encoding survivin.[1][2][3] By interfering with this pathway, this compound effectively reduces the expression of survivin, leading to increased apoptosis in cancer cells.[4][5]
In Vitro and In Vivo Efficacy of this compound
Studies have demonstrated the potent cytotoxic effects of this compound across a range of cancer cell lines. In metastatic, castration-resistant prostate cancer (mCRPC) cells, this compound exhibits IC50 values between 2.1 µM and 6.3 µM.[4][5]
In vivo, the combination of this compound with docetaxel in a mouse model with pre-established C4-2 prostate cancer tumors in the tibia led to a significant decrease in serum prostate-specific antigen (PSA) levels (173.72 ± 37.52 ng/ml in the control group vs. 64.45 ± 22.19 ng/ml in the combination treatment group; p < 0.0001).[4][5] This combination also resulted in improved bone architecture.[4] Mechanistic studies revealed that while docetaxel treatment alone can increase survivin expression, the addition of this compound effectively counteracts this by inhibiting survivin expression.[4][6]
Comparative Analysis of this compound and Other Survivin Inhibitors
While direct comparative studies are limited, the following table summarizes the reported efficacy of this compound in comparison to other known survivin inhibitors in prostate cancer models.
| Compound | Mechanism of Action | Reported IC50 (Prostate Cancer Cell Lines) | In Vivo Model and Key Findings | Reference |
| This compound | Survivin Inhibitor (via STAT3) | 2.1 - 6.3 µM (mCRPC cells) | C4-2 tibial tumors in mice: Combination with docetaxel significantly reduces serum PSA and improves bone architecture. | [4][5] |
| YM155 | Transcriptional Suppressor of Survivin | Nanomolar range (various cancer cells) | Not specified for prostate cancer in provided snippets. | [7][8] |
| LQZ-7I (and analogs 7I10, 7I14) | Survivin Dimerization Inhibitor/Degrader | IC50 values for 7I10 and 7I14 are 7-20 fold lower than the parent compound against C4-2 and PC-3 cells. | PC-3 xenograft tumors: 7I14 (15 mg/kg) suppressed tumor growth by ~54% and downregulated survivin. | [9] |
Experimental Protocols
To facilitate further research and validation, detailed protocols for key experiments are provided below.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is used to assess the effect of this compound on the viability and proliferation of cancer cells.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (and/or comparator compounds) for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Western Blot Analysis for Survivin Expression
This protocol is used to quantify the levels of survivin protein in cancer cells following treatment with this compound.
-
Protein Extraction: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against survivin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
In Vivo Prostate Cancer Xenograft Model
This protocol describes the establishment of a prostate cancer xenograft model to evaluate the in vivo efficacy of this compound.
-
Cell Preparation: Harvest prostate cancer cells (e.g., C4-2) and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 1x10^7 cells/mL.
-
Tumor Cell Implantation: Inject 100 µL of the cell suspension subcutaneously into the flank of male athymic nude mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 3-4 days.
-
Treatment Initiation: When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound, docetaxel, this compound + docetaxel).
-
Drug Administration: Administer the treatments according to the desired schedule and dosage.
-
Efficacy Assessment: Monitor tumor volume, body weight, and overall health of the mice throughout the study. At the end of the study, excise the tumors and perform histological and immunohistochemical analyses.
Conclusion
This compound is a promising anti-cancer agent with a distinct mechanism of action targeting the STAT3-survivin signaling axis. Its efficacy, particularly in combination with docetaxel in prostate cancer models, warrants further investigation. The data and protocols presented in this guide provide a solid foundation for researchers to build upon in the ongoing effort to develop more effective cancer therapies.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. STAT3 and the STAT3‑regulated inhibitor of apoptosis protein survivin as potential therapeutic targets in colorectal cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Persistent activation of stat3 signaling induces survivin gene expression and confers resistance to apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Inhibition of skeletal growth of human prostate cancer by the combination of docetaxel and this compound: an aminobisphosphonate derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of skeletal growth of human prostate cancer by the combination of docetaxel and this compound: an aminobisphosphonate derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Survivin Inhibitors Part 1: Screening the Harbor Branch Pure Compound Library - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and evaluation of quinoxaline-based survivin inhibitors for castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
BKM1644 Demonstrates Synergistic Efficacy with Standard of Care in Preclinical Prostate Cancer Models
For Immediate Release
A comprehensive analysis of preclinical data reveals that BKM1644, a novel acyl-tyrosine bisphosphonate amide derivative, exhibits significant anti-tumor activity in prostate cancer models, particularly when used in combination with the standard-of-care chemotherapy, docetaxel (B913). This guide provides an objective comparison of this compound's performance against docetaxel, supported by experimental data from peer-reviewed studies, to inform researchers, scientists, and drug development professionals in the oncology space.
Executive Summary
Metastatic castration-resistant prostate cancer (mCRPC) presents a significant clinical challenge, with docetaxel-based therapy being a cornerstone of treatment. However, resistance to docetaxel inevitably develops, necessitating novel therapeutic strategies.[1][2][3] Preclinical evidence strongly suggests that this compound, by targeting a key survival pathway in cancer cells, can enhance the efficacy of docetaxel and overcome resistance mechanisms. This guide will delve into the comparative efficacy, mechanisms of action, and detailed experimental protocols from key preclinical studies.
Comparative Efficacy in a Bone Metastasis Model
A pivotal preclinical study investigated the efficacy of this compound, both as a monotherapy and in combination with docetaxel, in a mouse model of mCRPC bone metastasis using the C4-2 human prostate cancer cell line. The results demonstrate a marked improvement in treatment response with the combination therapy compared to either agent alone.
| Treatment Group | Average Serum Prostate-Specific Antigen (PSA) at Endpoint (ng/ml) | Statistical Significance (vs. Control) |
| Control | 173.72 ± 37.52 | - |
| Docetaxel | 82.77 ± 18.33 | p < 0.0019 |
| This compound | 117.67 ± 40.95 | Not statistically significant |
| This compound + Docetaxel | 64.45 ± 22.19 | p < 0.0001 |
Data sourced from a study on the inhibition of skeletal growth of human prostate cancer by the combination of docetaxel and this compound.[2][3]
The combination of this compound and docetaxel resulted in the most significant reduction in serum PSA levels, a key biomarker for prostate cancer progression.
Mechanism of Action: A Dual-Pronged Attack
The synergistic effect of this compound and docetaxel stems from their distinct and complementary mechanisms of action.
This compound: Targeting the STAT3/Survivin Pro-Survival Pathway
This compound functions by inhibiting the transcription of survivin, an anti-apoptotic protein frequently overexpressed in cancer and associated with therapeutic resistance.[1][2] This inhibition is mediated through the signal transducer and activator of transcription 3 (STAT3) pathway.[1][2][3] By downregulating survivin, this compound promotes apoptosis in cancer cells.
Docetaxel: Disrupting Microtubule Dynamics
Docetaxel, a taxane-based chemotherapeutic, works by stabilizing microtubules, which are essential components of the cell's cytoskeleton.[4][5][6] This stabilization disrupts the normal process of cell division, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[4][5][6]
Intriguingly, studies have shown that docetaxel treatment can paradoxically lead to a temporary increase in survivin expression, potentially contributing to the development of resistance.[1][2] this compound's ability to suppress survivin directly counteracts this effect, providing a strong rationale for the combination therapy.[1][2][3]
Caption: this compound inhibits the STAT3 signaling pathway, leading to reduced survivin expression and increased apoptosis.
Experimental Protocols
The following are detailed methodologies for the key in vivo experiment cited in this guide.
In Vivo Xenograft Model for mCRPC Bone Metastasis
-
Cell Line: C4-2 human prostate cancer cells, a subline of LNCaP, were used. These cells are known to be androgen-independent and form tumors that metastasize to bone in mouse models.[7][8][9]
-
Animal Model: Male severe combined immunodeficient (SCID) mice were used.
-
Tumor Implantation: C4-2 cells were injected into the tibia of the mice to establish bone tumors.
-
Treatment Groups:
-
Control (vehicle)
-
Docetaxel (administered intraperitoneally)
-
This compound (administered intraperitoneally)
-
This compound + Docetaxel
-
-
Monitoring and Endpoints:
-
Serum PSA levels were measured weekly as a surrogate marker for tumor growth.
-
At the end of the study, tumors were harvested for immunohistochemical analysis of biomarkers such as survivin and Ki-67 (a proliferation marker).
-
Bone architecture was assessed to evaluate the extent of tumor-induced bone damage.
-
Caption: Workflow of the preclinical in vivo study comparing this compound and docetaxel in a prostate cancer bone metastasis model.
Conclusion
The preclinical data strongly support the continued investigation of this compound as a promising therapeutic agent for mCRPC, particularly in combination with the standard of care, docetaxel. The synergistic effect observed in prostate cancer models, driven by the dual targeting of cell survival and proliferation pathways, suggests a potential to improve clinical outcomes for patients with advanced prostate cancer. Further clinical trials are warranted to validate these promising preclinical findings in a patient setting.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Inhibition of skeletal growth of human prostate cancer by the combination of docetaxel and this compound: an aminobisphosphonate derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of skeletal growth of human prostate cancer by the combination of docetaxel and this compound: an aminobisphosphonate derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Preclinical mechanisms of action of docetaxel and docetaxel combinations in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. urology-textbook.com [urology-textbook.com]
- 7. mdpi.com [mdpi.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. “Prostate Cancer Xenografts and Hormone induced Prostate Carcinogenesis” - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Buparlisib (BKM120) and Other Novel PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a frequent driver of tumorigenesis. This has led to the development of a multitude of PI3K inhibitors. This guide provides a head-to-head comparison of the pan-class I PI3K inhibitor buparlisib (B177719) (BKM120) with other novel agents targeting this pathway, supported by preclinical and clinical data.
It is important to note that the initially requested agent, "BKM1644," is not a recognized identifier for a PI3K inhibitor in the scientific literature. The available evidence strongly suggests this was a typographical error for BKM120 , a well-documented investigational drug also known as buparlisib . This guide will therefore focus on buparlisib.
Mechanism of Action: Pan-Inhibition vs. Isoform-Specificity
Buparlisib is an oral, pan-class I PI3K inhibitor, meaning it targets all four class I isoforms: p110α, p110β, p110δ, and p110γ.[1] This broad-spectrum inhibition contrasts with isoform-specific inhibitors, which offer a more targeted approach.[2] For example, alpelisib (B612111) (BYL719) is selective for the p110α isoform, while idelalisib (B1684644) is selective for the p110δ isoform, which is primarily expressed in hematopoietic cells.[2][3] The choice between a pan-inhibitor and an isoform-selective inhibitor often depends on the specific cancer type and the underlying genetic drivers of the PI3K pathway activation.
Preclinical Performance: A Comparative Overview
The preclinical potency of PI3K inhibitors is often evaluated by their half-maximal inhibitory concentration (IC50) in both cell-free biochemical assays and cell-based proliferation assays. The following tables summarize available comparative data for buparlisib and other novel PI3K inhibitors.
Table 1: Comparative Biochemical IC50 Values of PI3K Inhibitors
| Inhibitor | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kδ (IC50, nM) | PI3Kγ (IC50, nM) | Reference(s) |
| Buparlisib (BKM120) | 52 | 166 | 116 | 262 | [1] |
| Alpelisib (BYL719) | 5 | >1000 | 250 | 290 | [3] |
| Idelalisib | 8600 | 4000 | 2.5 | 890 | [2] |
| Copanlisib | 0.5 | 3.7 | 0.7 | 6.4 | [4] |
| Duvelisib | 276 | 1830 | 2.5 | 35 | [5] |
Note: IC50 values can vary between different studies and experimental conditions.
Table 2: Comparative Cellular IC50 Values for Cell Viability
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| Buparlisib (BKM120) | KG-1 | Acute Myeloid Leukemia | <0.5 | [6] |
| Idelalisib | KG-1 | Acute Myeloid Leukemia | >1 | [7] |
| Buparlisib (BKM120) | Various | Lymphoma | Not specified | [8] |
| Copanlisib | Various | Lymphoma | Not specified | [8] |
Note: Direct head-to-head cellular IC50 data is limited. The table reflects findings from studies where both agents were tested, though not always in parallel.
Clinical Performance: Efficacy and Safety in Human Trials
Clinical trials provide crucial insights into the efficacy and safety of these novel agents in patients. The following tables summarize key findings from clinical studies involving buparlisib and other PI3K inhibitors.
Table 3: Comparative Clinical Efficacy of PI3K Inhibitors
| Inhibitor | Cancer Type | Key Efficacy Endpoint(s) | Reference(s) |
| Buparlisib (BKM120) | Relapsed/Refractory NHL | DLBCL: mPFS 1.8 mo; MCL: mPFS 11.3 mo; FL: mPFS 9.8 mo | [5] |
| Idelalisib | Relapsed/Refractory NHL | MCL: mPFS 3.7 mo; Indolent NHL: mPFS 7.6-11 mo | [5] |
| Duvelisib | Relapsed/Refractory Indolent NHL | ORR 65% | [5] |
| Buparlisib + Ibrutinib (B1684441) | Mantle Cell Lymphoma | ORR 94%, mPFS 33 mo | [9] |
mPFS: median Progression-Free Survival; ORR: Overall Response Rate; DLBCL: Diffuse Large B-cell Lymphoma; MCL: Mantle Cell Lymphoma; FL: Follicular Lymphoma; NHL: Non-Hodgkin Lymphoma.
Table 4: Common Grade 3/4 Adverse Events of PI3K Inhibitors
| Adverse Event | Buparlisib (BKM120) | Alpelisib (BYL719) | Idelalisib | Copanlisib |
| Hyperglycemia | Frequent | Frequent | Less Common | Frequent |
| Diarrhea/Colitis | Common | Common | Frequent | Less Common |
| Rash | Common | Frequent | Less Common | Common |
| Transaminitis | Common | Less Common | Frequent | Common |
| Hypertension | Less Common | Less Common | Less Common | Frequent |
| Neuropsychiatric | Reported | Not a hallmark | Not a hallmark | Not a hallmark |
Note: The toxicity profiles can vary based on the patient population, combination therapies, and dosage.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these agents, the following diagrams illustrate the PI3K signaling pathway and a typical experimental workflow.
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.
Caption: A generalized experimental workflow for evaluating PI3K inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental data. Below are summaries of standard protocols for key experiments.
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
Objective: To determine the effect of PI3K inhibitors on the metabolic activity and proliferation of cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the PI3K inhibitor (and compared to a vehicle control) for a specified period (e.g., 72 hours).
-
Reagent Addition:
-
MTT Assay: MTT reagent is added to each well and incubated, allowing viable cells to convert MTT to formazan (B1609692) crystals. The crystals are then solubilized.
-
CellTiter-Glo Assay: A reagent that measures ATP levels is added to the wells, lysing the cells and generating a luminescent signal proportional to the number of viable cells.
-
-
Data Acquisition: The absorbance (MTT) or luminescence (CellTiter-Glo) is measured using a plate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined by plotting the dose-response curves.[10]
Western Blot Analysis for PI3K Pathway Inhibition
Objective: To assess the effect of PI3K inhibitors on the phosphorylation status of key downstream proteins in the PI3K pathway.
Methodology:
-
Cell Culture and Treatment: Cells are cultured to a suitable confluency and then treated with the PI3K inhibitor at various concentrations and for different durations.
-
Protein Extraction: Cells are lysed to extract total protein, and the protein concentration is determined using a method such as the BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of key pathway proteins (e.g., p-AKT, AKT, p-S6, S6).
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using a chemiluminescent substrate.[11]
-
Data Analysis: The intensity of the protein bands is quantified using densitometry software. The ratio of the phosphorylated protein to the total protein is calculated to determine the extent of pathway inhibition.[11]
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of PI3K inhibitors in a living organism.
Methodology:
-
Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Drug Administration: Mice are randomized into treatment and control groups. The PI3K inhibitor is administered orally or via injection according to a predetermined schedule and dose. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Mouse body weight is also monitored as an indicator of toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised and weighed.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the average tumor volume in the treated group to the control group.
Conclusion
The landscape of PI3K inhibitors is diverse, with both pan-inhibitors like buparlisib and isoform-specific agents demonstrating anti-cancer activity. Buparlisib, with its broad inhibition of all class I PI3K isoforms, has shown efficacy in various preclinical and clinical settings, particularly in hematological malignancies. However, its broader activity can also lead to a distinct toxicity profile, including a higher incidence of neuropsychiatric adverse events.
In contrast, isoform-specific inhibitors like alpelisib (PI3Kα) and idelalisib (PI3Kδ) offer a more targeted approach, which may translate to an improved therapeutic window in specific cancer types with defined genetic alterations. The choice of a PI3K inhibitor for therapeutic development or clinical application will ultimately depend on the specific cancer context, the desire for broad versus targeted pathway inhibition, and the management of the associated safety profiles. Head-to-head clinical trials are essential for definitively determining the superior agent in any given setting.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PI3k inhibitors (BKM120 and BYL719) as radiosensitizers for head and neck squamous cell carcinoma during radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research update on the anticancer effects of buparlisib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pan-phosphatidylinositol 3-kinase inhibition with buparlisib in patients with relapsed or refractory non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical and clinical evaluation of Buparlisib (BKM120) In Recurrent/Refractory Central Nervous System Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional testing to characterize and stratify PI3K inhibitor responses in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase I/Ib study of the efficacy and safety of buparlisib and ibrutinib therapy in MCL, FL, and DLBCL with serial cell-free DNA monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Analysis of BKM1644 in the Treatment of Metastatic Castration-Resistant Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental results of BKM1644, a novel acyl-tyrosine bisphosphonate amide derivative, with alternative therapeutic strategies for metastatic castration-resistant prostate cancer (mCRPC). The information presented is based on preclinical data, with a focus on quantitative comparisons, detailed experimental methodologies, and the underlying molecular pathways.
I. Comparative Efficacy and In Vitro Activity
This compound has demonstrated significant anti-cancer properties in preclinical models of prostate cancer. A key aspect of its efficacy is its ability to inhibit the proliferation of mCRPC cells and to sensitize these cells to standard chemotherapy agents like docetaxel (B913).[1]
| Compound/Treatment | Cell Lines | IC50 (µM) | Key Findings |
| This compound | LNCaP, C4-2, C4-2B, CWR22Rv1, ARCaPE, ARCaPM | 2.1 - 6.3 | Potent inhibitor of mCRPC cell proliferation.[1] |
| Docetaxel | Prostate Cancer Cell Lines | Varies | Standard first-line chemotherapy for mCRPC.[2][3] |
| This compound + Docetaxel | mCRPC cells | Not Reported | Sensitizes mCRPC cells to docetaxel treatment.[1] |
| Enzalutamide | mCRPC cells | Varies | Androgen receptor signaling inhibitor, standard of care for mCRPC.[4] |
| Abiraterone Acetate | mCRPC cells | Varies | Androgen synthesis inhibitor, standard of care for mCRPC.[4] |
II. In Vivo Efficacy in Prostate Cancer Models
In vivo studies using a mouse model with pre-established C4-2 prostate cancer tumors in the tibia have shown that the combination of this compound and docetaxel leads to a significant reduction in tumor burden.
| Treatment Group | Serum Prostate-Specific Antigen (ng/ml) | Outcome |
| Control | 173.72 ± 37.52 | - |
| This compound + Docetaxel | 64.45 ± 22.19 (p < 0.0001) | Marked decrease in serum PSA and improved bone architecture.[1] |
III. Mechanism of Action: Targeting the Survivin Pathway
This compound's mechanism of action is centered on the inhibition of survivin, an anti-apoptotic protein frequently overexpressed in cancer and associated with therapeutic resistance.[1] Mechanistic studies suggest that this compound's inhibitory effect on survivin may be mediated through the Signal Transducer and Activator of Transcription 3 (Stat3) signaling pathway.[1]
Docetaxel, while a potent chemotherapeutic, has been observed to transiently increase survivin expression, which may contribute to the development of resistance.[1] this compound's ability to counteract this effect highlights its potential in combination therapies.
Below is a diagram illustrating the proposed signaling pathway and the points of intervention for this compound and Docetaxel.
Caption: Proposed mechanism of this compound action on the Stat3/Survivin pathway.
IV. Experimental Protocols
The following are representative protocols for the key experiments cited in the evaluation of this compound.
A. Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in prostate cancer cell lines.
Protocol:
-
Cell Seeding: Plate prostate cancer cells (e.g., LNCaP, C4-2) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value by plotting a dose-response curve.
B. Apoptosis Assay (Annexin V-FITC Staining)
Objective: To quantify the induction of apoptosis by this compound.
Protocol:
-
Cell Treatment: Treat prostate cancer cells with this compound at various concentrations for a specified time (e.g., 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
C. In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in combination with docetaxel in a mouse model of prostate cancer bone metastasis.
Protocol:
-
Cell Implantation: Inject human prostate cancer cells (e.g., C4-2) into the tibia of immunodeficient mice.
-
Tumor Establishment: Monitor tumor growth via imaging (e.g., bioluminescence) or by measuring serum PSA levels.
-
Treatment: Once tumors are established, randomize the mice into treatment groups (e.g., vehicle control, this compound alone, docetaxel alone, this compound + docetaxel). Administer treatments according to a predefined schedule.
-
Monitoring: Monitor tumor growth and the health of the mice throughout the study. Measure serum PSA levels at regular intervals.
-
Endpoint Analysis: At the end of the study, sacrifice the mice and collect tumors and relevant tissues for further analysis (e.g., histology, immunohistochemistry).
V. Experimental Workflow and Logical Relationships
The following diagram illustrates the typical workflow for preclinical evaluation of a novel compound like this compound.
Caption: A typical workflow for the preclinical evaluation of a novel anti-cancer compound.
VI. Conclusion
The preclinical data for this compound are promising, suggesting its potential as a therapeutic agent for mCRPC, particularly in combination with docetaxel. Its ability to inhibit survivin, a key player in therapeutic resistance, provides a strong rationale for its further development. This guide provides a framework for comparing this compound to other treatment modalities and highlights the key experimental evidence supporting its potential. Further head-to-head comparative studies are warranted to definitively establish its position in the evolving landscape of mCRPC therapies.
References
- 1. Novel Therapies for Metastatic Castrate-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical mechanisms of action of docetaxel and docetaxel combinations in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. urology-textbook.com [urology-textbook.com]
- 4. Metastatic castration-resistant prostate cancer: new therapies, novel combination strategies and implications for immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
BKM1644 (Buparlisib): A Comparative Guide to Synergistic Combinations with Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
BKM1644, more commonly known as Buparlisib (B177719) (BKM120), is an orally bioavailable, potent pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor. The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a frequent event in a wide range of human cancers. As a monotherapy, Buparlisib has shown clinical activity; however, its true potential may lie in synergistic combinations with other anticancer agents. This guide provides a comprehensive comparison of Buparlisib's synergistic effects with various chemotherapeutic and targeted agents, supported by preclinical and clinical data. We will delve into the experimental evidence, present quantitative data in a clear, comparative format, and provide detailed experimental protocols for key assays. Furthermore, we will visualize the underlying signaling pathways to elucidate the mechanisms of synergy.
Synergistic Combinations with Buparlisib (BKM120)
Buparlisib and Fulvestrant (B1683766) in Estrogen Receptor-Positive (ER+) Breast Cancer
Rationale for Combination: In ER+ breast cancer, there is significant crosstalk between the estrogen receptor (ER) and PI3K signaling pathways. Activation of the PI3K pathway can lead to endocrine resistance. Dual blockade of both pathways with Buparlisib and the selective ER degrader (SERD) Fulvestrant is a rational approach to overcome this resistance and achieve a synergistic anti-tumor effect. Preclinical studies have demonstrated that the combination of Buparlisib and Fulvestrant induces synergistic anti-tumor effects in ER+ breast cancer models.[1]
Preclinical and Clinical Evidence: Preclinical studies have shown that the combination of Buparlisib and Fulvestrant leads to enhanced apoptosis in ER+ breast cancer cell lines.[1] This synergistic effect formed the basis for clinical investigations.
A phase I clinical trial (NCT01339442) of Buparlisib in combination with Fulvestrant in postmenopausal women with metastatic ER+ breast cancer demonstrated clinical activity with a manageable safety profile. In this study, among 29 evaluable patients, the clinical benefit rate was 58.6%.[2] The BELLE-2 phase III trial further investigated this combination and showed a statistically significant improvement in progression-free survival (PFS) for patients receiving Buparlisib plus Fulvestrant compared to placebo plus Fulvestrant (median PFS 6.9 vs. 5.0 months).[3][4] The benefit was more pronounced in patients with PIK3CA-mutant tumors.[4] However, the BELLE-3 trial, which evaluated this combination in patients who had progressed on an mTOR inhibitor, while showing a statistically significant improvement in PFS, also highlighted increased toxicity, leading to the discontinuation of further studies of this specific combination.[5]
Quantitative Data Summary:
| Study/Model | Cancer Type | Agent(s) | Key Quantitative Findings | Reference |
| Preclinical | ER+ Breast Cancer | Buparlisib + Fulvestrant | Synergistic induction of apoptosis. | [1] |
| Phase I (NCT01339442) | Metastatic ER+ Breast Cancer | Buparlisib + Fulvestrant | Clinical Benefit Rate: 58.6% (in 29 evaluable patients). | [2] |
| Phase III (BELLE-2) | Advanced ER+/HER2- Breast Cancer | Buparlisib + Fulvestrant | Median PFS: 6.9 months (vs. 5.0 months with placebo + Fulvestrant). | [3][4] |
| Phase III (BELLE-3) | Advanced ER+/HER2- Breast Cancer (post-mTORi) | Buparlisib + Fulvestrant | Median PFS: 3.9 months (vs. 1.8 months with placebo + Fulvestrant). | [5] |
Signaling Pathway and Mechanism of Synergy:
The synergy between Buparlisib and Fulvestrant arises from the dual blockade of two key survival pathways in ER+ breast cancer. Buparlisib inhibits the PI3K/AKT/mTOR pathway, while Fulvestrant targets the ER signaling pathway. This combined inhibition prevents the compensatory activation of one pathway when the other is blocked, leading to a more profound and sustained anti-tumor response.
Caption: Dual blockade of PI3K and ER pathways by Buparlisib and Fulvestrant.
Buparlisib and MEK Inhibitors (e.g., Trametinib)
Rationale for Combination: The RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways are two major signaling cascades that are frequently co-activated in cancer. There is significant crosstalk between these pathways, and inhibition of one can lead to the compensatory activation of the other. Therefore, dual inhibition of both MEK and PI3K is a promising strategy to overcome resistance and achieve a more potent anti-tumor effect.
Preclinical and Clinical Evidence: Preclinical studies in melanoma brain metastasis cell lines demonstrated that the combination of Buparlisib and the MEK1/2 inhibitor trametinib (B1684009) resulted in synergistic anti-tumor effects, including increased apoptosis and reduced cell survival.[6]
A phase Ib clinical trial (NCT01155453) evaluated the combination of Buparlisib and trametinib in patients with advanced solid tumors, particularly those with RAS or BRAF mutations. The combination showed promising antitumor activity, especially in patients with KRAS-mutant ovarian cancer, with an overall response rate of 29% and a disease control rate of 76% in this subgroup.[7][8] However, the combination was associated with significant toxicities, making long-term administration challenging.[7][8]
Quantitative Data Summary:
| Study/Model | Cancer Type | Agent(s) | Key Quantitative Findings | Reference |
| Preclinical | Melanoma Brain Metastasis | Buparlisib + Trametinib | Synergistic reduction in cell viability and induction of apoptosis. IC50 values for the combination were lower than for single agents. | [6] |
| Phase Ib (NCT01155453) | Advanced Solid Tumors | Buparlisib + Trametinib | Ovarian Cancer (KRAS-mutant): Overall Response Rate: 29%, Disease Control Rate: 76%, Median PFS: 7 months. | [7][8] |
Signaling Pathway and Mechanism of Synergy:
The synergy between Buparlisib and trametinib stems from the simultaneous inhibition of two major parallel signaling pathways that drive tumor growth and survival. Buparlisib blocks the PI3K/AKT/mTOR pathway, while trametinib inhibits the MAPK pathway at the level of MEK. This dual blockade prevents the feedback activation and crosstalk between the two pathways, leading to a more complete shutdown of pro-survival signaling.
Caption: Concurrent inhibition of the PI3K and MAPK pathways.
Buparlisib and Taxanes (e.g., Paclitaxel)
Rationale for Combination: Taxanes, such as paclitaxel (B517696), are microtubule-stabilizing agents that induce mitotic arrest and apoptosis in cancer cells. The PI3K pathway is known to play a role in resistance to taxane-based chemotherapy. Inhibition of PI3K with Buparlisib may therefore sensitize cancer cells to the cytotoxic effects of paclitaxel.
Preclinical and Clinical Evidence: Preclinical models have suggested that PI3K inhibition can enhance the anti-tumor activity of taxanes. A phase II/III study (BELLE-4) evaluated Buparlisib in combination with paclitaxel in patients with HER2-negative advanced breast cancer. The study, however, was stopped for futility at the end of phase II as the addition of Buparlisib to paclitaxel did not improve PFS in either the full or the PI3K pathway-activated population.[9]
In contrast, the BERIL-1 phase II trial, which tested Buparlisib plus paclitaxel in patients with recurrent or metastatic head and neck squamous cell carcinoma (HNSCC), met its primary endpoint, demonstrating a significant improvement in PFS (4.6 vs. 3.5 months) and a higher overall response rate (39% vs. 14%) compared to placebo plus paclitaxel.[10][11][12] A phase Ib study also explored the combination of Buparlisib with carboplatin (B1684641) and paclitaxel in advanced solid tumors, showing the combination was well-tolerated and showed preliminary activity, particularly in tumors with PTEN loss.[13][14]
Quantitative Data Summary:
| Study/Model | Cancer Type | Agent(s) | Key Quantitative Findings | Reference |
| Phase II/III (BELLE-4) | Advanced Breast Cancer | Buparlisib + Paclitaxel | No improvement in PFS. Median PFS: 8.0 months (vs. 9.2 months with placebo + Paclitaxel). | [9] |
| Phase II (BERIL-1) | Head and Neck Squamous Cell Carcinoma | Buparlisib + Paclitaxel | Median PFS: 4.6 months (vs. 3.5 months with placebo + Paclitaxel). Overall Response Rate: 39% (vs. 14%). | [10][11][12] |
| Phase Ib (NCT01297452) | Advanced Solid Tumors | Buparlisib + Carboplatin + Paclitaxel | Objective Response Rate: 20%. All 3 patients with PTEN loss derived clinical benefit. | [13][14] |
Signaling Pathway and Mechanism of Synergy:
The synergistic interaction between Buparlisib and paclitaxel is thought to be context-dependent. In sensitive tumors, Buparlisib's inhibition of the PI3K/AKT survival pathway may lower the threshold for paclitaxel-induced apoptosis. Paclitaxel's primary mechanism is the disruption of microtubule dynamics, leading to mitotic arrest. By inhibiting a key pro-survival pathway, Buparlisib may prevent cancer cells from escaping this mitotic catastrophe.
Caption: Buparlisib enhances Paclitaxel-induced apoptosis.
Buparlisib and Platinum-Based Agents (e.g., Cisplatin (B142131), Carboplatin)
Rationale for Combination: Platinum-based agents like cisplatin and carboplatin are DNA-damaging agents that are widely used in cancer chemotherapy. The PI3K/AKT pathway is implicated in DNA damage repair and cell survival following chemotherapy-induced stress. Inhibiting this pathway with Buparlisib could potentially enhance the efficacy of platinum agents by impairing DNA repair mechanisms and promoting apoptosis.
Preclinical and Clinical Evidence: Preclinical studies in non-small cell lung cancer (NSCLC) A549 cells have shown that Buparlisib sensitizes these cells to cisplatin at lower concentrations. The combination induced cell cycle arrest in the G1 phase and upregulated the expression of pro-apoptotic proteins.[15][16] Another study demonstrated that the synergistic antitumor effect of combining hydroxychloroquine (B89500) (HCQ) and Buparlisib was mediated through the accumulation of reactive oxygen species (ROS) and caspase-dependent apoptosis, and this effect was also observed when Buparlisib was combined with other ROS inducers like cisplatin and doxorubicin.[17]
A phase Ib clinical trial (NCT02439489) is evaluating the combination of Buparlisib with either cisplatin or carboplatin in patients with advanced solid tumors.[18] Earlier phase I studies combining Buparlisib with carboplatin and paclitaxel have shown the feasibility and preliminary efficacy of such combinations.[13][14][19]
Quantitative Data Summary:
| Study/Model | Cancer Type | Agent(s) | Key Quantitative Findings | Reference |
| Preclinical (A549 cells) | Non-Small Cell Lung Cancer | Buparlisib + Cisplatin | Synergistic interaction observed. BKM120 IC50 was ~3.95 µM. Combination enhanced anti-proliferative effects. | [16][20] |
| Preclinical (MKN-1 cells) | Gastric Cancer | Buparlisib + Cisplatin/Doxorubicin | Combination significantly enhanced ROS accumulation and cell death compared to Buparlisib alone. | [17] |
| Phase Ib (NCT01297452) | Advanced Solid Tumors | Buparlisib + Carboplatin + Paclitaxel | Objective Response Rate: 20%. | [13][14][19] |
Signaling Pathway and Mechanism of Synergy:
The synergy between Buparlisib and platinum agents is multi-faceted. Platinum agents cause DNA damage, which activates cell cycle checkpoints and DNA repair pathways. The PI3K/AKT pathway promotes cell survival and can contribute to the repair of DNA damage. By inhibiting PI3K, Buparlisib can impair the cell's ability to cope with DNA damage, leading to an accumulation of lethal DNA lesions and ultimately apoptosis.
Caption: Buparlisib impairs DNA damage repair, enhancing platinum agent efficacy.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of Buparlisib alone and in combination with other agents on cancer cell lines.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
Buparlisib (BKM120) and other chemotherapeutic agents
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of Buparlisib and the other agent(s) in culture medium. For combination studies, a matrix of concentrations of both drugs should be prepared. Remove the old medium and add 100 µL of the drug-containing medium to the respective wells. Include wells with vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. For synergy analysis, calculate the Combination Index (CI) using the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[8][21][22][23][24][25][26][27]
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment, providing a measure of long-term cell survival.
Materials:
-
Cancer cell lines
-
6-well plates or 100 mm dishes
-
Complete culture medium
-
Buparlisib and other chemotherapeutic agents
-
Crystal violet staining solution (0.5% crystal violet in 20% methanol)
Procedure:
-
Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells/well) in 6-well plates. The number of cells seeded should be optimized for each cell line to yield approximately 50-150 colonies in the control wells.
-
Drug Treatment: Allow cells to attach for 24 hours, then treat with various concentrations of Buparlisib and/or the other agent(s) for a defined period (e.g., 24 hours or continuous exposure).
-
Colony Formation: After treatment, replace the drug-containing medium with fresh, drug-free medium and incubate for 10-14 days, or until colonies are visible.
-
Fixation and Staining: Wash the colonies with PBS, fix with methanol (B129727) for 15 minutes, and then stain with crystal violet solution for 20 minutes.
-
Colony Counting: Gently wash the plates with water and allow them to air dry. Count the number of colonies (a colony is defined as a cluster of at least 50 cells).
-
Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment group. The surviving fraction is calculated as: (number of colonies formed after treatment) / (number of cells seeded x PE).
Western Blot Analysis for Signaling Pathway Modulation
This technique is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways following drug treatment.
Materials:
-
Cancer cell lines
-
6-well plates
-
Buparlisib and other chemotherapeutic agents
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with drugs as required. After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target proteins to a loading control (e.g., GAPDH or β-actin).
Conclusion
Buparlisib (BKM120), as a pan-PI3K inhibitor, holds significant promise as a component of combination therapies for various cancers. Its ability to synergize with a range of agents, including endocrine therapies, targeted inhibitors of the MAPK pathway, and traditional cytotoxic chemotherapies, underscores the importance of the PI3K pathway in tumorigenesis and treatment resistance. While some combinations have shown significant clinical activity, such as with fulvestrant in ER+ breast cancer and with paclitaxel in HNSCC, others have been limited by toxicity or lack of efficacy in specific contexts.
The data presented in this guide highlight the importance of rational combination strategies based on a sound understanding of the underlying molecular pathways. Future research should focus on identifying predictive biomarkers to select patients most likely to benefit from these combination therapies and on optimizing dosing schedules to manage toxicities while maximizing synergistic anti-tumor effects. The continued exploration of Buparlisib in combination with other novel and established anti-cancer agents will be crucial in expanding its therapeutic potential and improving outcomes for cancer patients.
References
- 1. A phase 1 trial of BKM120 (Buparlisib) in combination with fulvestrant in postmenopausal women with estrogen receptor positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Buparlisib plus fulvestrant versus placebo plus fulvestrant in postmenopausal, hormone receptor-positive, HER2-negative, advanced breast cancer (BELLE-2): a randomised, double-blind, placebo-controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buparlisib plus fulvestrant versus placebo plus fulvestrant in postmenopausal, hormone receptor-positive, HER2-negative, advanced breast cancer (BELLE-2): a randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fulvestrant-Based Combination Therapy for Second-Line Treatment of Hormone Receptor-Positive Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A phase Ib dose-escalation study of the oral pan-PI3K inhibitor buparlisib (BKM120) in combination with the oral MEK1/2 inhibitor trametinib (GSK1120212) in patients with selected advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of methods for evaluating drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A randomized adaptive phase II/III study of buparlisib, a pan-class I PI3K inhibitor, combined with paclitaxel for the treatment of HER2- advanced breast cancer (BELLE-4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. Buparlisib and paclitaxel in patients with platinum-pretreated recurrent or metastatic squamous cell carcinoma of the head and neck (BERIL-1): a randomised, double-blind, placebo-controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Parallel phase Ib studies of two schedules of buparlisib (BKM120) plus carboplatin and paclitaxel (q21 days or q28 days) for patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Parallel phase Ib studies of two schedules of buparlisib (BKM120) plus carboplatin and paclitaxel (q21 days or q28 days) for patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Combinatorial targeting of PI3K/AKT pathway with BKM120 increases cisplatin sensitivity and apoptotic response in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Hydroxychloroquine synergizes with the PI3K inhibitor BKM120 to exhibit antitumor efficacy independent of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. researchgate.net [researchgate.net]
- 21. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. punnettsquare.org [punnettsquare.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 26. scite.ai [scite.ai]
- 27. aacrjournals.org [aacrjournals.org]
Cross-validation of BKM1644's mechanism of action
An Essential Guide to the Mechanism of BKM120 (Buparlisib), a Pan-Class I PI3K Inhibitor
A Note on Nomenclature: The compound BKM120, also known as NVP-BKM120 or by its generic name Buparlisib (B177719), is a pan-Class I Phosphoinositide 3-Kinase (PI3K) inhibitor developed by Novartis.[1][2] It is important to distinguish this compound from BKM1644, an acyl-tyrosine bisphosphonate amide derivative that functions as a survivin inhibitor.[3][4] This guide will focus on the extensively studied PI3K inhibitor, BKM120 (Buparlisib).
This guide provides a detailed comparison of the mechanism of action of BKM120 (Buparlisib) with other representative PI3K pathway inhibitors. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of targeting the PI3K signaling cascade.
Mechanism of Action of BKM120 (Buparlisib)
BKM120 is an orally bioavailable, potent, and reversible pan-class I PI3K inhibitor.[5] It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket within the catalytic domain of all four class I PI3K isoforms (p110α, p110β, p110γ, and p110δ).[1][2] This inhibition blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to the secondary messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).
The subsequent reduction in cellular PIP3 levels prevents the recruitment and activation of downstream signaling proteins, most notably the serine/threonine kinase Akt. By inhibiting Akt phosphorylation and activation, BKM120 effectively suppresses the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of numerous cellular processes.[1] The ultimate cellular consequences of this pathway inhibition include:
-
Inhibition of Cell Proliferation and Growth: By downregulating signals that promote cell cycle progression.
-
Induction of Apoptosis: By inhibiting survival signals that are dependent on Akt activity.[6]
At high concentrations (typically above 1 µM), BKM120 has been shown to exert off-target effects that are independent of PI3K inhibition. The most significant of these is the inhibition of microtubule dynamics through direct binding to tubulin, which can lead to a G2/M phase cell cycle arrest and mitotic catastrophe.[7]
Caption: Simplified PI3K/Akt/mTOR signaling pathway showing points of inhibition.
Comparison with Alternative PI3K Pathway Inhibitors
The efficacy and toxicity profile of a PI3K inhibitor is largely determined by its selectivity across the different Class I isoforms and its activity against related kinases like mTOR. BKM120 is compared here with a pan-PI3K inhibitor (Pictilisib), an isoform-specific inhibitor (Alpelisib), and a dual PI3K/mTOR inhibitor (NVP-BEZ235).
-
Pictilisib (GDC-0941): A potent pan-class I PI3K inhibitor with strong activity against p110α and p110δ isoforms.[8][9] Similar to BKM120, it is an ATP-competitive inhibitor that broadly suppresses the PI3K pathway.[10]
-
Alpelisib (BYL719): An isoform-specific inhibitor that is highly selective for the p110α isoform of PI3K.[11] Its mechanism is particularly relevant in tumors with activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit.[12][13] This selectivity aims to reduce toxicities associated with the inhibition of other isoforms.[14]
-
Copanlisib (B1663552) (BAY 80-6946): An intravenous pan-class I PI3K inhibitor with predominant activity against the p110α and p110δ isoforms.[15][16] Its mechanism involves the induction of apoptosis and inhibition of proliferation in malignant B-cells.[6]
-
NVP-BEZ235 (Dactolisib): A dual PI3K/mTOR inhibitor that binds to the ATP-binding site of both PI3K and the mTOR kinase (mTORC1 and mTORC2).[17][18] This dual mechanism provides a more comprehensive blockade of the pathway, potentially overcoming feedback activation loops.[19]
Data Presentation: Comparative Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of BKM120 and its alternatives against the four Class I PI3K isoforms. Lower values indicate higher potency.
| Compound | Type | p110α (nM) | p110β (nM) | p110δ (nM) | p110γ (nM) | mTOR (nM) |
| BKM120 (Buparlisib) | Pan-PI3K | 52[3][6] | 166[3][6] | 116[3][6] | 262[3][6] | 4600[3] |
| Pictilisib (GDC-0941) | Pan-PI3K | 3[8][9] | 33[8][9] | 3[8][9] | 75[8] | 580[10] |
| Copanlisib | Pan-PI3K | 0.5[15][16] | 3.7[15][16] | 0.7[15][16] | 6.4[15][16] | 45[4] |
| Alpelisib | PI3Kα-selective | ~5[14] | ~1200[14] | ~290[14] | ~250[14] | >10000 |
| NVP-BEZ235 | Dual PI3K/mTOR | 4 | 75 | 7 | 5 | 21[17] |
Values are compiled from multiple sources and may vary based on specific assay conditions.[3][4][6][8][9][14][15][16][17]
Experimental Protocols
Here we provide methodologies for key experiments used to characterize the mechanism of action of PI3K inhibitors.
PI3K Enzyme Activity Assay (HTRF)
This protocol describes a homogenous time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the enzymatic activity of a PI3K isoform and its inhibition.[20]
Materials:
-
Recombinant PI3K enzyme (e.g., p110α/p85α)
-
Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)
-
Lipid Substrate: PIP2
-
ATP solution
-
Test Inhibitor (e.g., BKM120)
-
Stop Solution
-
Detection Mix: Europium-labeled anti-GST antibody, GST-tagged PIP3-binding domain (e.g., GRP1-PH), Streptavidin-Allophycocyanin (SA-APC), and a biotinylated-PIP3 tracer.
-
384-well low-volume assay plates
Procedure:
-
Prepare a working solution of the PI3K enzyme and lipid substrate in Reaction Buffer.
-
Add 0.5 µL of the test inhibitor (dissolved in DMSO) to the assay wells. For controls, add 0.5 µL of DMSO.
-
To initiate the reaction, add 15 µL of the PI3K enzyme/lipid solution to the wells. For "minus enzyme" controls, add buffer with lipid only.
-
Add 5 µL of ATP working solution to all wells to start the kinase reaction.
-
Incubate the plate for 30-60 minutes at room temperature.
-
Terminate the reaction by adding 5 µL of Stop Solution.
-
Add 5 µL of the Detection Mix to all wells.
-
Incubate the plate for 2 hours at room temperature, protected from light, to allow the detection complex to equilibrate.
-
Read the plate on a TR-FRET compatible microplate reader (ex: 320 nm, em: 620 nm for Europium and 665 nm for APC).
-
Calculate the HTRF ratio (665nm/620nm) and determine percent inhibition relative to DMSO controls. IC50 values are calculated using a four-parameter logistic curve fit.
Western Blot for Phospho-Akt (Ser473)
This protocol details the detection of phosphorylated Akt, a key downstream marker of PI3K activity, in inhibitor-treated cells.[21][22]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, U87MG)
-
Cell culture reagents
-
Test Inhibitor (e.g., BKM120)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels, running buffer, and transfer system
-
PVDF or nitrocellulose membranes
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-total Akt, and a loading control (e.g., anti-GAPDH)
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced Chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of the inhibitor for the desired time (e.g., 2 hours).
-
Cell Lysis: Place plates on ice, aspirate media, and wash cells with ice-cold PBS. Add 100 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in 5% BSA/TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-p-Akt, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane 3 times for 5 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (diluted 1:2000 in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
-
Detection: Apply ECL substrate and capture the chemiluminescent signal using a digital imager. Analyze band intensity using densitometry software, normalizing the p-Akt signal to total Akt or the loading control.
Caption: Experimental workflow for Western Blot analysis of p-Akt inhibition.
Cell Viability Assay (CellTiter-Glo®)
This protocol outlines a luminescent assay to measure cell viability by quantifying ATP, an indicator of metabolically active cells.[23][24][25][26]
Materials:
-
Opaque-walled 96-well or 384-well plates
-
Cancer cell line of interest
-
Cell culture medium
-
Test Inhibitor (e.g., BKM120)
-
CellTiter-Glo® Reagent
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled multiwell plate at a desired density (e.g., 5,000 cells/well in 100 µL for a 96-well plate).
-
Cell Treatment: After allowing cells to attach overnight, add serial dilutions of the test inhibitor. Include wells with vehicle (DMSO) as a negative control and wells with no cells for background measurement.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL for a 96-well plate).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Record the luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the average background luminescence from all readings. Calculate cell viability as a percentage of the vehicle control. Determine GI50 (concentration for 50% growth inhibition) values using a non-linear regression curve fit.
In Vitro Tubulin Polymerization Assay
This protocol describes a fluorescence-based assay to measure the effect of a compound on the assembly of purified tubulin into microtubules, relevant for assessing the off-target activity of BKM120.[1][11][12][13]
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM stock)
-
Glycerol
-
Fluorescent reporter (e.g., DAPI, which fluoresces upon binding to microtubules)
-
Test Inhibitor (e.g., BKM120), positive control (e.g., Nocodazole), and vehicle (DMSO)
-
Black, 96-well microplate
-
Fluorescence plate reader with temperature control
Procedure:
-
Reagent Preparation: On ice, reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 2-3 mg/mL. Prepare a tubulin reaction mix containing the tubulin, 1 mM GTP, 15% glycerol, and the fluorescent reporter. Keep on ice.
-
Assay Setup: Pre-warm the fluorescence plate reader and the 96-well plate to 37°C.
-
Add the test inhibitor at desired concentrations to the appropriate wells. Include positive and vehicle controls.
-
Initiate Polymerization: To initiate the reaction, add the ice-cold tubulin reaction mix to each well.
-
Measurement: Immediately place the plate in the reader and begin monitoring the increase in fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm) every minute for 60-90 minutes at 37°C.
-
Data Analysis: Plot fluorescence intensity versus time. The rate of polymerization is determined from the slope of the linear portion of the curve. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.
References
- 1. In vitro tubulin polymerization assay [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Copanlisib for treatment of B-cell malignancies: the development of a PI3K inhibitor with considerable differences to idelalisib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treatment with the PI3K inhibitor buparlisib (NVP-BKM120) suppresses the growth of established patient-derived GBM xenografts and prolongs survival in nude rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]
- 8. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. In vitro tubulin polymerization assay [bio-protocol.org]
- 14. PI3K inhibitors: review and new strategies - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01676D [pubs.rsc.org]
- 15. Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 16. First-in-human phase I study of copanlisib (BAY 80-6946), an intravenous pan-class I phosphatidylinositol 3-kinase inhibitor, in patients with advanced solid tumors and non-Hodgkin's lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 17. semanticscholar.org [semanticscholar.org]
- 18. The Efficacy of the Novel Dual PI3-Kinase/mTOR Inhibitor NVP-BEZ235 Compared to Rapamycin in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparison of the effects of the PI3K/mTOR inhibitors NVP-BEZ235 and GSK2126458 on tamoxifen-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. merckmillipore.com [merckmillipore.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 24. OUH - Protocols [ous-research.no]
- 25. ch.promega.com [ch.promega.com]
- 26. benchchem.com [benchchem.com]
Benchmarking BKM1644: A Comparative Analysis Against Standard Anti-Cancer Compounds in Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational anti-cancer compound BKM1644 against established therapies for metastatic castration-resistant prostate cancer (mCRPC), including docetaxel (B913), enzalutamide (B1683756), and abiraterone (B193195). The information is compiled from preclinical studies to offer a comprehensive overview of this compound's performance, mechanism of action, and potential as a therapeutic agent.
Executive Summary
This compound is an acyl-tyrosine bisphosphonate amide derivative that has demonstrated potent anti-cancer activity, particularly in prostate cancer models.[1] Its primary mechanism of action is the inhibition of survivin, a key anti-apoptotic protein, through the modulation of the STAT3 signaling pathway.[1][2] Preclinical evidence suggests that this compound not only exhibits standalone cytotoxic effects but also sensitizes cancer cells to standard chemotherapies like docetaxel. This guide will delve into the available data to benchmark this compound's efficacy against current standards of care for mCRPC.
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and benchmark compounds in various prostate cancer cell lines. This data allows for an indirect comparison of the cytotoxic potency of these agents.
| Compound | Cell Line | IC50 (µM) | Citation |
| This compound | LNCaP | ~2.1 - 6.3 | [2] |
| C4-2 | ~2.1 - 6.3 | [2] | |
| C4-2B | ~2.1 - 6.3 | [2] | |
| CWR22Rv1 | ~2.1 - 6.3 | [2] | |
| ARCaPE | ~2.1 - 6.3 | [2] | |
| ARCaPM | ~2.1 - 6.3 | [2] | |
| Docetaxel | LNCaP | ~0.001 | |
| C4-2B | ~0.0014 | ||
| Enzalutamide | LNCaP | ~12.31 | |
| C4-2B | ~18.96 | ||
| Abiraterone | LNCaP | ~5.0 | |
| C4-2B | >5.0 |
Note: The IC50 values for the benchmark compounds are sourced from multiple studies and may vary based on experimental conditions. The data for this compound is presented as a range as reported in the primary study.
Mechanism of Action: this compound Signaling Pathway
This compound exerts its anti-cancer effects by targeting the STAT3 signaling pathway, which leads to the downregulation of survivin. Survivin is an inhibitor of apoptosis protein (IAP) that is overexpressed in many cancers and is associated with resistance to therapy. By inhibiting survivin, this compound promotes programmed cell death in cancer cells.
Caption: this compound inhibits the STAT3 signaling pathway, leading to reduced survivin expression and increased apoptosis.
Experimental Protocols
Detailed experimental procedures for the in vitro and in vivo studies of this compound are outlined in the materials and methods section of the primary research publication by Zhang et al. in Oncotarget (2016). The general workflow for assessing the anti-cancer activity of this compound is as follows:
In Vitro Cell Viability Assay Workflow
Caption: A generalized workflow for determining the in vitro cytotoxicity of anti-cancer compounds.
Key Methodologies from Published Studies:
-
Cell Lines and Culture: Human prostate cancer cell lines (LNCaP, C4-2, C4-2B, CWR22Rv1, ARCaPE, and ARCaPM) were maintained in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Viability Assay: The cytotoxic effects of the compounds were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay after 72 hours of treatment.
-
Western Blot Analysis: Protein expression levels of STAT3 and survivin were assessed by Western blotting to confirm the mechanism of action.
-
In Vivo Studies: The efficacy of this compound, alone and in combination with docetaxel, was evaluated in mouse xenograft models of human prostate cancer. Tumor growth and serum prostate-specific antigen (PSA) levels were monitored.
NCI-60 Panel Screening
This compound has been evaluated against the National Cancer Institute's 60 human tumor cell line panel (NCI-60).[1] This screening provides a broad assessment of a compound's anti-cancer activity across different cancer types. While the specific quantitative data from the NCI-60 screen for this compound is not publicly available in a readily accessible format, the initial publication reports potent activity. The NCI Developmental Therapeutics Program (DTP) maintains a public database that can be queried for such data, though this compound may be listed under a different identifier (e.g., an NSC number).
Comparison and Conclusion
Based on the available preclinical data, this compound demonstrates promising anti-cancer activity in prostate cancer cell lines. Its unique mechanism of action as a survivin inhibitor offers a potential therapeutic strategy, particularly for overcoming resistance to existing therapies.
-
Potency: While a direct comparison is challenging without head-to-head studies, the reported IC50 values for this compound in the low micromolar range suggest it is a potent inhibitor of prostate cancer cell growth. In comparison, docetaxel exhibits significantly lower IC50 values in the nanomolar range, indicating higher potency in vitro. The IC50 values for enzalutamide and abiraterone are in a similar micromolar range to this compound, although direct comparisons are confounded by different mechanisms of action and experimental contexts.
-
Mechanism of Action: this compound's targeting of the STAT3/survivin pathway is distinct from the mechanisms of the benchmark drugs. Docetaxel is a microtubule inhibitor, while enzalutamide is an androgen receptor antagonist, and abiraterone is a CYP17A1 inhibitor that blocks androgen synthesis. This difference in mechanism suggests that this compound could be effective in tumors that have developed resistance to androgen receptor-targeted therapies or taxanes.
-
Combination Therapy: The synergistic effect of this compound with docetaxel is a key finding.[1] By inhibiting the docetaxel-induced upregulation of survivin, this compound may enhance the efficacy of chemotherapy and overcome a known resistance mechanism.
References
- 1. Inhibition of skeletal growth of human prostate cancer by the combination of docetaxel and this compound: an aminobisphosphonate derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Developmental therapeutics program at the NCI: molecular target and drug discovery process - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Steps: A Procedural Guide to the Safe Disposal of BKM1644
For researchers and drug development professionals, the responsible management of investigational compounds is paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. BKM1644, as a potent kinase inhibitor, necessitates rigorous disposal procedures to mitigate potential hazards to personnel and the environment. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides a comprehensive framework based on established best practices for the disposal of hazardous pharmaceutical waste and investigational drugs. Adherence to these protocols is a critical component of the research lifecycle, reflecting a commitment to safety and environmental stewardship.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to operate under the assumption that this compound is a potent, hazardous compound. All personnel involved in the handling and disposal of this compound must be thoroughly trained in chemical waste management.[1]
Personal Protective Equipment (PPE): A non-negotiable aspect of handling this compound waste is the consistent use of appropriate PPE. This includes, but is not limited to:
-
A laboratory coat
-
Safety glasses with side shields
-
Chemical-resistant gloves
Engineering Controls: To minimize the risk of inhalation, all handling of this compound, particularly in its solid form, should be conducted within a certified chemical fume hood to prevent the generation and dispersal of dust or aerosols.[2]
Emergency Procedures: In the event of accidental exposure, immediate action is critical.
-
Skin Contact: Flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Systematic Disposal of this compound Waste Streams
The cornerstone of proper this compound disposal is the meticulous segregation of waste at the point of generation.[3] Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or poured down the drain.[2] All waste associated with this compound must be treated as hazardous chemical waste.
| Waste Stream | Recommended Disposal Method |
| Unused/Expired this compound | Collect in its original container or a new, clearly labeled, and sealed hazardous waste container. Dispose of as hazardous chemical waste.[2][3] |
| Contaminated Labware | Items such as vials, pipette tips, and gloves that have come into contact with this compound should be placed in a designated, sealed, and clearly labeled hazardous waste container.[3] |
| Solutions with this compound | Aqueous and solvent-based solutions containing this compound must be collected in a sealed, properly labeled, and leak-proof hazardous waste container.[2][3] Ensure containers are compatible with the solvents used. |
| Contaminated Sharps | Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is clearly labeled as hazardous waste.[2] |
| Decontamination Materials | Wipes, absorbents, and other materials used for cleaning and decontaminating surfaces exposed to this compound should be collected in a sealed hazardous waste container.[3] |
Step-by-Step Disposal Protocol
The following procedure outlines the necessary steps for the safe and compliant disposal of this compound waste.
-
Waste Segregation and Collection: At the point of generation, separate the different waste streams (solid, liquid, sharps, etc.) into their respective, dedicated hazardous waste containers.[3]
-
Container Labeling: All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other constituents of the waste mixture.[1][2][3] The accumulation start date should also be clearly marked on the label.
-
Waste Storage: Store all hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[1][3] This area should be away from general work areas and clearly marked. Containers must be kept closed at all times, except when adding waste.[3]
-
Decontamination of Work Surfaces: Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound. A common and effective procedure involves wiping surfaces with a suitable solvent (e.g., 70% ethanol) followed by a cleaning agent. All cleaning materials must be disposed of as hazardous waste.[3]
-
Disposal Request and Manifest: Once the waste containers are ready for disposal, a formal request must be submitted to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][3] This will initiate the process of waste collection, transportation, and final destruction, which is typically incineration for compounds of this nature.[4][5]
-
Record Keeping: Maintain meticulous records of the disposal process, including the dates of waste generation, collection, and the final certificate of destruction provided by the disposal vendor.[4][5] These records are essential for regulatory compliance.
This compound Disposal Workflow
Caption: Workflow for the safe disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
